4-Chloro-2,3,5-trimethoxyaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,3,5-trimethoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3/c1-12-6-4-5(11)8(13-2)9(14-3)7(6)10/h4H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCGYEHKZHDUEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)N)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Substituted Chloro-Anilines
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial research for the chemical properties of 4-Chloro-2,3,5-trimethoxyaniline revealed a significant lack of available data in published scientific literature. This suggests that it is a rare or novel compound with limited characterization. Therefore, this guide will focus on the closely related and well-documented compound, 4-Chloro-2,5-dimethoxyaniline , to provide a representative technical overview of a substituted chloro-aniline.
Core Chemical Properties of 4-Chloro-2,5-dimethoxyaniline
4-Chloro-2,5-dimethoxyaniline is an aromatic amine that serves as a key intermediate in the synthesis of various organic compounds, particularly dyes and pigments.[1] Its chemical structure, featuring a chloro group and two methoxy groups on the aniline ring, dictates its reactivity and physical properties.
Physicochemical Data
The following table summarizes the key physicochemical properties of 4-Chloro-2,5-dimethoxyaniline.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO₂ | PubChem[2] |
| Molecular Weight | 187.62 g/mol | PubChem[2] |
| CAS Number | 6358-64-1 | PubChem[2] |
| IUPAC Name | 4-chloro-2,5-dimethoxyaniline | PubChem[2] |
| Melting Point | 102-104 °C | Benchchem |
| Appearance | White to Gray to Red powder to crystal | Tokyo Chemical Industry |
| Solubility | Increases with temperature and alcohol content in binary solvents. | Benchchem |
| XLogP3 | 1.8 | PubChem[2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Chloro-2,5-dimethoxyaniline.
| Spectrum Type | Key Features/Notes | Source |
| ¹H NMR | Data available from various sources. | PubChem[2] |
| ¹³C NMR | Data available from various sources. | PubChem[2] |
| Mass Spectrometry | GC-MS and LC-MS data available. | PubChem[2] |
| Infrared (IR) Spectrum | Available from the Coblentz Society's collection. | NIST WebBook[3] |
Experimental Protocols
The synthesis of 4-Chloro-2,5-dimethoxyaniline typically involves the reduction of a nitro precursor.
Synthesis of 4-Chloro-2,5-dimethoxyaniline
A common method for the preparation of 4-Chloro-2,5-dimethoxyaniline is the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene.
Reaction: Catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene.
Reagents and Conditions:
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Starting Material: 4-chloro-2,5-dimethoxynitrobenzene
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Reducing Agent: Hydrogen gas
-
Catalyst: Platinum-on-carbon (modified)
-
Solvent: Aromatic solvent (e.g., toluene, xylene)
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Temperature: 80° to 110° C
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Pressure: 5 to 50 atmospheres gauge
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Additives: A compound that provides a pH of 8 to 10 in an aqueous solution and an aliphatic or cyclic amine.[4]
Procedure Outline:
-
The 4-chloro-2,5-dimethoxynitrobenzene, solvent, catalyst, and additives are combined in a suitable autoclave.
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The vessel is pressurized with hydrogen gas to the desired pressure.
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The reaction mixture is heated to the specified temperature and stirred until the reaction is complete.
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Upon completion, the catalyst is filtered off, and the product is isolated from the solvent, typically through crystallization.
An alternative method involves using hydrazine hydrate as the reducing agent in the presence of a supported nickel catalyst in an ethanol solvent.[5]
Visualized Workflows and Relationships
General Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a substituted aniline like 4-Chloro-2,5-dimethoxyaniline.
Caption: A typical workflow for synthesizing and characterizing a chemical compound.
Conceptual Diagram: Electrophilic Aromatic Substitution
Substituted anilines can undergo further reactions, such as electrophilic aromatic substitution. The following diagram illustrates this conceptual relationship.
Caption: A simplified representation of an electrophilic aromatic substitution reaction.
Safety and Handling
4-Chloro-2,5-dimethoxyaniline is classified as harmful if swallowed.[2] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Biological Activity
While specific signaling pathway involvement for 4-Chloro-2,5-dimethoxyaniline is not detailed in the available literature, related chloroaniline derivatives have been investigated for a range of biological activities, including antibacterial and antifungal properties.[6] Such compounds are of interest in drug discovery for their potential as scaffolds in developing new therapeutic agents.
Conclusion
4-Chloro-2,5-dimethoxyaniline is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is well-established, and its structure provides a versatile platform for further chemical modification. While in-depth biological studies are not widely published, the broader class of substituted anilines continues to be a fruitful area for research in medicinal chemistry and materials science. Further investigation into the biological activities of this specific compound could yield interesting and valuable results.
References
- 1. 4-Chloro-2,5-dimethoxyaniline | 6358-64-1 | Benchchem [benchchem.com]
- 2. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzenamine, 4-chloro-2,5-dimethoxy- [webbook.nist.gov]
- 4. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 5. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
- 6. Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chloro-2,3,5-trimethoxyaniline molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2,3,5-trimethoxyaniline, a substituted aniline of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds to predict its physicochemical properties, spectroscopic signature, and potential biological activities. Detailed hypothetical protocols for its synthesis and characterization are provided to guide researchers in its preparation and evaluation. Furthermore, potential signaling pathways for investigation are proposed based on the known biological effects of similar chemical entities.
Molecular Structure and Properties
This compound is a halogenated and polymethoxylated aromatic amine. Its structure is characterized by a benzene ring substituted with a chlorine atom, three methoxy groups, and an amino group.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Data Source/Method |
| Molecular Formula | C₉H₁₂ClNO₃ | Inferred from structure |
| Molecular Weight | 217.65 g/mol | Calculated from formula |
| Appearance | White to off-white crystalline solid | Analogy to similar compounds |
| Melting Point | 110-120 °C | Analogy to trimethoxyanilines |
| Boiling Point | > 300 °C (decomposes) | Analogy to similar compounds |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO), sparingly soluble in water | General property of substituted anilines |
Hypothetical Synthesis Protocol
The synthesis of this compound can be envisioned through a multi-step process starting from a commercially available precursor. A plausible route involves the chlorination of a trimethoxynitrobenzene derivative followed by the reduction of the nitro group.
Experimental Protocol: Synthesis of this compound
Step 1: Chlorination of 1,2,3-Trimethoxy-5-nitrobenzene
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Reaction Setup: To a solution of 1,2,3-trimethoxy-5-nitrobenzene (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane), add a chlorinating agent like N-chlorosuccinimide (NCS) (1.1 eq).
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Catalyst: A catalytic amount of a Lewis acid (e.g., FeCl₃) or a protic acid (e.g., H₂SO₄) can be added to facilitate the electrophilic aromatic substitution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain 4-chloro-2,3,5-trimethoxy-1-nitrobenzene.
Step 2: Reduction of 4-Chloro-2,3,5-trimethoxy-1-nitrobenzene
-
Reaction Setup: Dissolve the purified 4-chloro-2,3,5-trimethoxy-1-nitrobenzene (1.0 eq) in a solvent such as ethanol or ethyl acetate.
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Reducing Agent: Add a reducing agent. Common methods include catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or chemical reduction (e.g., SnCl₂·2H₂O in ethanol, or iron powder in acidic medium).[1][2][3][4]
-
Reaction Conditions: For catalytic hydrogenation, pressurize the reaction vessel with hydrogen and stir at room temperature until the starting material is consumed (monitored by TLC). For chemical reduction, heat the reaction mixture at reflux for several hours.
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Work-up: After the reaction is complete, filter off the catalyst (for hydrogenation) or the solid residues. Neutralize the reaction mixture if an acid was used.
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Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude this compound can be further purified by recrystallization or column chromatography.
Caption: Proposed synthetic workflow for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally related compounds.[5][6][7]
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5 - 6.8 | s | 1H | Aromatic H |
| ~ 4.5 - 5.5 | br s | 2H | -NH₂ |
| ~ 3.8 - 4.0 | s | 9H | 3 x -OCH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | C-OCH₃ |
| ~ 140 - 145 | C-NH₂ |
| ~ 135 - 140 | C-OCH₃ |
| ~ 120 - 125 | C-Cl |
| ~ 115 - 120 | C-OCH₃ |
| ~ 100 - 105 | C-H |
| ~ 55 - 60 | -OCH₃ |
Table 4: Predicted IR and Mass Spectrometry Data
| Spectroscopic Method | Key Predicted Peaks/Signals |
| IR (KBr, cm⁻¹) | 3400-3500 (N-H stretch), 2950-3050 (C-H aromatic), 2800-2900 (C-H aliphatic), 1600-1620 (N-H bend), 1500-1550 (C=C aromatic), 1200-1300 (C-O stretch), 700-800 (C-Cl stretch) |
| Mass Spectrometry (EI) | m/z (%): 217/219 (M⁺/M⁺+2, isotopic pattern for Cl), fragments corresponding to loss of CH₃, OCH₃, and Cl. |
Potential Biological Activity and Signaling Pathways
Substituted anilines are a class of compounds with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[8][9][10][11][12] Specifically, molecules with multiple methoxy substitutions on a phenyl ring are known to interact with various biological targets. For instance, combretastatins, which feature a trimethoxyphenyl ring, are potent inhibitors of tubulin polymerization.[9]
Given the structural similarity of this compound to known bioactive molecules, it is plausible that it may exhibit cytotoxic or anti-proliferative effects. A potential mechanism of action could involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Hypothetical signaling pathway for the anti-cancer activity of this compound.
Experimental Protocol: In Vitro Anti-proliferative Assay
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Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293).
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Treatment: Seed cells in 96-well plates and treat with increasing concentrations of this compound for 48-72 hours.
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Viability Assay: Assess cell viability using an MTT or similar colorimetric assay.
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Data Analysis: Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Caption: Workflow for evaluating the in vitro anti-proliferative activity.
Conclusion
This technical guide provides a foundational understanding of this compound by leveraging data from analogous compounds. The proposed synthetic route and predicted spectroscopic data offer a practical starting point for its chemical synthesis and characterization. Furthermore, the exploration of its potential biological activities, based on the established pharmacology of structurally related molecules, highlights its promise as a candidate for further investigation in drug discovery programs, particularly in the area of oncology. The provided experimental protocols offer a clear framework for researchers to begin exploring the therapeutic potential of this novel compound.
References
- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 2. The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst [mdpi.com]
- 3. US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline - Google Patents [patents.google.com]
- 4. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4,5-Trimethoxyaniline | C9H13NO3 | CID 12410138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4,5-三甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 8. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors [mdpi.com]
- 12. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Chloro-2,3,5-trimethoxyaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Chloro-2,3,5-trimethoxyaniline, a substituted aniline derivative with potential applications in pharmaceutical research and development. Due to the absence of a well-established, direct synthesis route in the current literature, this document outlines a plausible multi-step pathway based on established organic chemistry principles and transformations of analogous compounds. The guide includes detailed hypothetical experimental protocols, a summary of expected quantitative data, and visualizations of the synthetic workflow.
Proposed Synthetic Pathway
The proposed synthesis of this compound commences with the commercially available starting material, 1,2,4-trimethoxybenzene. The pathway involves a three-step reaction sequence: nitration, reduction of the nitro group to an amine, and subsequent selective chlorination.
Step 1: Nitration of 1,2,4-trimethoxybenzene
The initial step involves the electrophilic nitration of 1,2,4-trimethoxybenzene to introduce a nitro group onto the aromatic ring. The methoxy groups are strong activating and ortho-, para-directing groups. Consequently, the nitration is expected to occur at the C5 position, which is para to the C2 methoxy group and ortho to the C1 and C4 methoxy groups, yielding 1,2,4-trimethoxy-5-nitrobenzene.
Step 2: Reduction of 1,2,4-trimethoxy-5-nitrobenzene
The subsequent step is the reduction of the nitro group in 1,2,4-trimethoxy-5-nitrobenzene to an amino group to form 2,3,5-trimethoxyaniline. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method.
Step 3: Selective Chlorination of 2,3,5-trimethoxyaniline
The final step is the selective chlorination of 2,3,5-trimethoxyaniline to yield the target compound, this compound. The amino group is a potent activating and ortho-, para-directing group. The para-position (C4) relative to the amino group is sterically accessible and electronically favored for electrophilic substitution, leading to the desired product.
Experimental Protocols (Hypothetical)
The following are detailed hypothetical experimental protocols for each step in the proposed synthesis. These protocols are based on standard laboratory procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of 1,2,4-trimethoxy-5-nitrobenzene
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,4-trimethoxybenzene (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane at 0 °C.
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Slowly add a nitrating agent, such as a mixture of nitric acid (1.1 eq.) and sulfuric acid (catalytic amount), or nitronium tetrafluoroborate (1.1 eq.) in an appropriate solvent, to the reaction mixture while maintaining the temperature at 0-5 °C.
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After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 1,2,4-trimethoxy-5-nitrobenzene.
Step 2: Synthesis of 2,3,5-trimethoxyaniline
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To a solution of 1,2,4-trimethoxy-5-nitrobenzene (1.0 eq.) in a solvent like ethanol or ethyl acetate, add a catalyst such as 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).
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Subject the mixture to hydrogenation in a Parr apparatus or using a balloon filled with hydrogen gas at a suitable pressure (e.g., 1-3 atm).
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Monitor the reaction progress by TLC until the starting material is consumed.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield 2,3,5-trimethoxyaniline, which can be used in the next step with or without further purification.
Step 3: Synthesis of this compound
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Dissolve 2,3,5-trimethoxyaniline (1.0 eq.) in a suitable solvent, such as dichloromethane or chloroform, and cool the solution to 0 °C.
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Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.0-1.1 eq.), portion-wise to the solution while stirring.
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Allow the reaction to warm to room temperature and stir for a designated period (e.g., 1-3 hours), monitoring by TLC.
-
Once the reaction is complete, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. These values are hypothetical and would need to be confirmed by experimental data.
| Step | Reactant | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | Purity (%) |
| 1 | 1,2,4-trimethoxybenzene | 1,2,4-trimethoxy-5-nitrobenzene | 168.19 | 199.18 | 75-85 | >95 |
| 2 | 1,2,4-trimethoxy-5-nitrobenzene | 2,3,5-trimethoxyaniline | 199.18 | 183.21 | 85-95 | >98 |
| 3 | 2,3,5-trimethoxyaniline | This compound | 183.21 | 217.65 | 70-80 | >98 |
Mandatory Visualization
The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow.
An In-depth Technical Guide to 4-Chloro-2,5-dimethoxyaniline
Disclaimer: Initial searches for the compound "4-Chloro-2,3,5-trimethoxyaniline" did not yield a specific CAS number or substantial technical data. This suggests that the compound is either not well-documented in publicly accessible literature or the nomenclature may be imprecise. This guide will therefore focus on the structurally similar and well-documented compound, 4-Chloro-2,5-dimethoxyaniline (CAS No. 6358-64-1) , to provide a comprehensive technical overview relevant to researchers, scientists, and drug development professionals.
Compound Identification and Properties
4-Chloro-2,5-dimethoxyaniline is an aromatic amine that serves as a crucial intermediate in various chemical syntheses, particularly in the manufacturing of dyes and pigments.[1] Its chemical structure features a benzene ring substituted with a chloro group, two methoxy groups, and an amino group.
| Property | Value | Source |
| CAS Number | 6358-64-1 | [2] |
| Molecular Formula | C₈H₁₀ClNO₂ | [2] |
| Molecular Weight | 187.62 g/mol | [2] |
| IUPAC Name | 4-chloro-2,5-dimethoxyaniline | [2] |
| Synonyms | 2,5-Dimethoxy-4-chloroaniline, DMCH cpd | [2] |
| Appearance | White to gray to red powder/crystal | TCI |
| Melting Point | 118.0 to 122.0 °C | TCI |
| Flash Point | 163 °C / 325.4 °F | [3] |
| Autoignition Temperature | 395 °C / 743 °F | [3] |
Synthesis and Experimental Protocols
The primary route for the synthesis of 4-Chloro-2,5-dimethoxyaniline is the catalytic reduction of its nitro precursor, 4-chloro-2,5-dimethoxy-1-nitrobenzene.[1] Alternative methods involving different reducing agents and synthetic pathways have also been reported.
Catalytic Hydrogenation of 4-Chloro-2,5-dimethoxy-1-nitrobenzene
This method is widely employed for the large-scale production of 4-Chloro-2,5-dimethoxyaniline, offering high yield and purity.
Experimental Protocol:
-
Reaction Setup: A stainless steel autoclave equipped with a stirring mechanism, heating, and cooling capabilities is charged with 239 g (1.1 mol) of 4-chloro-2,5-dimethoxynitrobenzene, 675 ml of xylene (technical grade), 3 g of 5% platinum on carbon (sulfited, as a 50% mixture with water), 1 g of morpholine, 3 g (0.02 mol) of disodium hydrogen phosphate, and 30 ml of water.
-
Reaction Conditions: The autoclave is sealed, and the air is displaced with nitrogen. The reaction mixture is then heated to 85°C with stirring. Hydrogen gas is introduced to a pressure of 10 bar. The temperature is allowed to rise to 95°C and maintained at this temperature with cooling. The hydrogen pressure is kept between 5 and 15 bar by the continuous addition of hydrogen.
-
Reaction Completion and Work-up: Once the hydrogen uptake ceases, the mixture is stirred for an additional 30 minutes at 95-100°C under a hydrogen pressure of 20 bar. After cooling and releasing the pressure, the catalyst is filtered off under a nitrogen atmosphere at 95°C.
-
Isolation of Product: 500 ml of water is added to the filtrate in a stirred flask. The xylene is removed by steam distillation or under a slight vacuum (bottom temperature 90° to 100° C). The resulting mixture is cooled to 20-25°C with stirring to precipitate the product as granules.
-
Purification: The granular product is isolated by filtration, resulting in a nearly colorless 4-chloro-2,5-dimethoxyaniline, which is moist with water and relatively stable in air. It can be further dried if required.
Caption: Synthesis workflow for 4-Chloro-2,5-dimethoxyaniline.
Synthesis of Azo Dyes
4-Chloro-2,5-dimethoxyaniline is a key precursor in the synthesis of azo dyes. The general procedure involves diazotization of the aniline followed by coupling with a suitable coupling agent.
General Experimental Protocol:
-
Diazotization: 4-Chloro-2,5-dimethoxyaniline is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This results in the formation of a diazonium salt solution.
-
Coupling Reaction: The freshly prepared diazonium salt solution is slowly added to a solution of a coupling component (e.g., a phenol or another aromatic amine) dissolved in an appropriate solvent. The pH of the reaction mixture is controlled to facilitate the coupling reaction.
-
Isolation and Purification: The resulting azo dye often precipitates from the reaction mixture. The solid dye is then collected by filtration, washed, and can be further purified by recrystallization.
Caption: General workflow for Azo Dye synthesis.
Biological Activity and Toxicological Data
While 4-Chloro-2,5-dimethoxyaniline is primarily used as a chemical intermediate, it exhibits biological activity and has been studied in toxicological contexts.
Quantitative Toxicological Data
The following table summarizes the available toxicity data for 4-Chloro-2,5-dimethoxyaniline.
| Test Organism | Endpoint | Value | Exposure Time | Source |
| Rat (female) | LD50 (Oral) | 1260 mg/kg bw | - | [4] |
| Rat (male/female) | LD50 (Dermal) | > 2000 mg/kg bw | - | [4] |
| Danio rerio (Zebrafish) | LC50 | 111 mg/L | 96 h | [4] |
| Daphnia magna (Water flea) | EC50 | 6.47 mg/L | 48 h | [4] |
| Desmodesmus subspicatus (Green algae) | EC50 | 5.45 mg/L | 72 h | [4] |
| Activated sludge | EC50 | 260 mg/L | 3 h | [4] |
Mechanism of Action and Signaling Pathways
The specific signaling pathways directly modulated by 4-Chloro-2,5-dimethoxyaniline are not extensively documented. However, studies on substituted anilines suggest potential mechanisms of action. The toxicity of aniline derivatives has been correlated with their ability to disrupt mitochondrial membrane function. This interaction is thought to be based on the formation of hydrogen bonds between the amino group of the anilines and polar groups at the membrane-water interface, leading to a disturbance of the membrane structure and function.
Furthermore, aniline derivatives have been investigated as potential inhibitors of various intracellular signaling pathways, such as the JAK/STAT, MAPK, and mTOR pathways, which are often implicated in inflammatory processes. While direct evidence for 4-Chloro-2,5-dimethoxyaniline is lacking, its structural similarity to other pharmacologically active anilines suggests potential for interaction with biological macromolecules, including enzymes and receptors.
Caption: Conceptual model of kinase inhibition by a small molecule.
Applications in Research and Development
Beyond its primary use in the dye industry, 4-Chloro-2,5-dimethoxyaniline and its derivatives are valuable tools in other scientific domains.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a building block for more complex molecules with potential therapeutic or pesticidal properties.[5]
-
Enzyme Interaction Studies: Due to its defined chemical structure, it can be used as a probe to study the active sites and inhibition mechanisms of various enzymes.[1]
-
Material Science: Its derivatives are being explored for applications in polymers and other advanced materials.
References
Physical and chemical properties of 4-Chloro-2,3,5-trimethoxyaniline
Note to the reader: The requested topic was "4-Chloro-2,3,5-trimethoxyaniline". Extensive research has revealed a scarcity of information on this specific isomer. However, "4-Chloro-2,5-dimethoxyaniline" is a well-documented and commercially significant compound with applications in industrial and research settings. This guide provides a comprehensive overview of 4-Chloro-2,5-dimethoxyaniline, assuming it to be the compound of interest for researchers, scientists, and drug development professionals.
Introduction
4-Chloro-2,5-dimethoxyaniline is an aromatic amine that serves as a crucial intermediate in the synthesis of a variety of organic molecules.[1] Its structure, featuring a chlorinated benzene ring with two methoxy groups and an amine substituent, makes it a versatile building block, particularly in the production of azo dyes and pigments.[1][2] While its primary application lies in the dye industry, its potential in pharmaceutical synthesis and biological research is an area of growing interest.[1][3] This guide details the physical and chemical properties, synthesis protocols, and analytical characterization of 4-Chloro-2,5-dimethoxyaniline.
Physical and Chemical Properties
The fundamental physical and chemical properties of 4-Chloro-2,5-dimethoxyaniline are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClNO₂ | [4] |
| Molecular Weight | 187.62 g/mol | [4] |
| CAS Number | 6358-64-1 | [4] |
| Appearance | White to gray to red powder/crystal | [5] |
| Melting Point | 118-120 °C | [5] |
| Boiling Point | 310.2 ± 37.0 °C (Predicted) | [5] |
| Solubility | Slightly soluble in Chloroform and DMSO | [5] |
| LogP | 1.93 at 23°C and pH 5-6 | [5] |
| pKa | 3.48 ± 0.10 (Predicted) | [5] |
Synthesis of 4-Chloro-2,5-dimethoxyaniline
The most common and industrially significant method for the synthesis of 4-Chloro-2,5-dimethoxyaniline is the catalytic reduction of 4-chloro-2,5-dimethoxy-1-nitrobenzene.[1][6] Alternative methods using different reducing agents have also been explored.
Experimental Protocol: Catalytic Hydrogenation of 4-chloro-2,5-dimethoxy-1-nitrobenzene
This protocol is based on a patented industrial process and provides a high yield and purity of the final product.[6]
Materials:
-
4-chloro-2,5-dimethoxynitrobenzene
-
Aromatic solvent (e.g., xylene)[6]
-
Modified platinum-on-carbon catalyst (e.g., 5% Pt/C, sulfited)[6]
-
A compound providing a pH of 8-10 in aqueous solution (e.g., disodium hydrogenphosphate)[6]
-
An aliphatic or cyclic amine (e.g., morpholine)[6]
-
Hydrogen gas
-
Stainless steel autoclave with magnetic stirrer, heating, and cooling capabilities
-
Filtration apparatus
Procedure:
-
Charge a stainless steel autoclave with 4-chloro-2,5-dimethoxynitrobenzene, xylene, the platinum-on-carbon catalyst, morpholine, and an aqueous solution of disodium hydrogenphosphate.[6]
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Heat the mixture to a temperature between 80°C and 110°C while stirring.[6]
-
Pressurize the autoclave with hydrogen gas to a pressure of 5 to 50 atmospheres.[6]
-
Maintain the reaction under these conditions until the uptake of hydrogen ceases, indicating the completion of the reduction.
-
Cool the autoclave to approximately 95°C and carefully vent the excess hydrogen.
-
Filter the hot reaction mixture under a nitrogen atmosphere to separate the catalyst.[7] The catalyst can be recycled for subsequent batches.
-
The filtrate is then mixed with water, and the xylene is removed by steam distillation or under a vacuum.[7]
-
The resulting aqueous slurry is cooled to 20-25°C to precipitate the product.[7]
-
The solid 4-Chloro-2,5-dimethoxyaniline is collected by filtration, washed with water, and can be dried if necessary. The product is obtained as an almost colorless solid.[7]
Chemical Reactivity and Applications
4-Chloro-2,5-dimethoxyaniline undergoes typical reactions of aromatic amines, making it a versatile intermediate.
Applications in Dye Synthesis
The primary industrial use of 4-Chloro-2,5-dimethoxyaniline is in the manufacturing of azo dyes.[1][2] The amino group can be readily diazotized and then coupled with various aromatic compounds to produce a wide range of colors.
Role in Pharmaceutical and Biological Research
While less common, derivatives of 4-Chloro-2,5-dimethoxyaniline have been investigated for their biological activities. It is used in the synthesis of fine chemicals that can serve as precursors for pharmaceuticals and agrochemicals.[3] Studies have also utilized this compound to investigate enzyme interactions and metabolic pathways, highlighting its potential in drug discovery and development as a scaffold for designing enzyme inhibitors or affinity probes.[1]
Analytical Characterization
A comprehensive analysis is crucial to confirm the identity and purity of synthesized 4-Chloro-2,5-dimethoxyaniline. A typical workflow for characterization is outlined below.
Spectroscopic Data
5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is used to identify the different types of protons in the molecule. Key signals include those for the methoxy groups (-OCH₃), aromatic protons, and the amine group (-NH₂). The amine proton typically appears as a singlet around 5.0 ppm in DMSO-d₆.[1]
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
5.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum is used to identify the functional groups present. Characteristic peaks for 4-Chloro-2,5-dimethoxyaniline include N-H stretching vibrations of the primary amine group at approximately 3350 cm⁻¹ and C-O-C stretching vibrations of the methoxy groups around 1250 cm⁻¹.[1]
5.1.3. Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For 4-Chloro-2,5-dimethoxyaniline, the molecular ion peak [M]⁺ would be expected at m/z 187, with another peak at m/z 189 due to the ³⁷Cl isotope.[4] The protonated molecule [M+H]⁺ is observed at m/z 188.0473 in high-resolution mass spectrometry.[4]
Safety and Handling
4-Chloro-2,5-dimethoxyaniline is classified as harmful if swallowed.[4] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of dust. Store in a cool, dry place away from incompatible materials.
Conclusion
4-Chloro-2,5-dimethoxyaniline is a compound of significant industrial importance, primarily as an intermediate for dyes. Its well-defined synthesis and reactivity also make it a valuable tool for researchers in organic synthesis and medicinal chemistry. The detailed protocols and characterization data provided in this guide serve as a comprehensive resource for scientists and professionals working with this versatile chemical.
References
- 1. 4-Chloro-2,5-dimethoxyaniline | 6358-64-1 | Benchchem [benchchem.com]
- 2. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
- 3. 4-chloro-2,5-dimethoxyaniline | 6358-64-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Dimethoxy-4-chloroaniline | 6358-64-1 [chemicalbook.com]
- 6. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 7. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
Spectroscopic Data for 4-Chloro-2,3,5-trimethoxyaniline Currently Unavailable in Public Domain
Despite a comprehensive search of scientific databases and literature, the specific ¹H NMR and ¹³C NMR spectral data for 4-Chloro-2,3,5-trimethoxyaniline could not be located. Publications detailing the synthesis and spectroscopic characterization of this specific isomer appear to be unavailable in the public domain, precluding the creation of an in-depth technical guide as requested.
For researchers, scientists, and drug development professionals interested in the spectroscopic properties of closely related analogs, alternative data is available. This report can, upon request, be generated for similar, well-characterized compounds such as 4-Chloro-2,5-dimethoxyaniline or 3,4,5-Trimethoxyaniline . The structural similarities and differences of these compounds are outlined below for consideration.
Analysis of a Closely Related Structure: A Potential Workflow
To illustrate the intended content of the requested guide, a hypothetical workflow for the analysis of a substituted aniline is presented. This workflow outlines the steps that would be taken to interpret and present NMR data, should it become available for this compound.
Unveiling the Molecular Vibrations: An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-Chloro-2,3,5-trimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Chloro-2,3,5-trimethoxyaniline. This document outlines the theoretical vibrational modes, presents a detailed experimental protocol for sample analysis, and offers a structured interpretation of the spectral data. The information herein is intended to support researchers and scientists in the fields of medicinal chemistry, organic synthesis, and analytical chemistry in identifying and characterizing this compound.
Introduction to FT-IR Spectroscopy of Substituted Anilines
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds.[1] The method relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. For a complex molecule like this compound, the FT-IR spectrum will exhibit a unique pattern of absorption bands, each corresponding to a specific stretching or bending vibration of the bonds within the molecule.
The structure of this compound, featuring an aniline backbone with chloro and trimethoxy substituents, gives rise to a characteristic set of vibrational frequencies. Key functional groups to be identified include the N-H bonds of the amine group, C-H bonds of the aromatic ring and methoxy groups, C-N and C-O bonds, and the C-Cl bond.
Predicted FT-IR Spectral Data
The following table summarizes the predicted FT-IR absorption bands for this compound. These predictions are based on the analysis of structurally similar compounds and established vibrational frequency ranges for various functional groups.[2][3][4]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3450 - 3300 | Medium - Strong | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3100 - 3000 | Medium - Weak | Aromatic C-H stretching |
| 3000 - 2840 | Medium - Strong | Aliphatic C-H stretching of methoxy groups (asymmetric and symmetric) |
| 1630 - 1600 | Medium - Strong | N-H scissoring (bending) of the primary amine |
| 1600 - 1450 | Medium - Strong | C=C aromatic ring stretching |
| 1470 - 1430 | Medium | CH₃ bending of methoxy groups |
| 1300 - 1200 | Strong | Aryl C-N stretching |
| 1250 - 1180 | Strong | Asymmetric C-O-C stretching of aryl ethers (methoxy groups) |
| 1070 - 1020 | Strong | Symmetric C-O-C stretching of aryl ethers (methoxy groups) |
| 900 - 800 | Medium - Strong | N-H out-of-plane bending (wagging) |
| 850 - 750 | Strong | C-H out-of-plane bending of the aromatic ring |
| 800 - 600 | Medium - Strong | C-Cl stretching |
Experimental Protocol for FT-IR Analysis
This section details a standard procedure for acquiring the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) or KBr pellet method.
Instrumentation and Materials
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
ATR accessory or KBr pellet press kit
-
This compound sample
-
Spatula
-
Agate mortar and pestle (for KBr method)
-
Potassium Bromide (KBr), IR-grade (for KBr method)
-
Solvent for cleaning (e.g., ethanol or acetone)
-
Lint-free wipes
Sample Preparation and Data Acquisition
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are co-added to obtain a high-quality spectrum.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a soft, lint-free wipe.
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade KBr in an agate mortar. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or semi-transparent pellet.
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum.
-
Sample Spectrum Acquisition: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Collect the FT-IR spectrum under the same conditions as the background scan.
-
Data Processing: The acquired spectrum will be an absorbance or transmittance spectrum.
Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for FT-IR spectral analysis and the key steps in interpreting the resulting spectrum.
Caption: Workflow for FT-IR analysis of a solid sample.
Caption: Logic for interpreting the FT-IR spectrum of this compound.
References
A Comprehensive Technical Guide to 4-Chloro-2,3,5-trimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 4-Chloro-2,3,5-trimethoxyaniline, a substituted aniline of interest in organic synthesis and medicinal chemistry. Due to the limited publicly available data on this specific compound, this document offers a comprehensive analysis by leveraging data from structurally similar analogs. This guide covers the compound's chemical identity, physicochemical properties, a proposed synthetic pathway, and a discussion of the potential biological significance of this class of molecules. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized using workflow and pathway diagrams.
Chemical Identity and Properties
The formal IUPAC name for the compound with the structure corresponding to this compound is 4-chloro-2,3,5-trimethoxybenzenamine . While specific experimental data for this compound is scarce, its properties can be estimated by comparing them with closely related analogs.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 4-Chloro-2,5-dimethoxyaniline[1] | 3,4,5-Trimethoxyaniline[2] | 2,4,5-Trimethoxyaniline[3] | 4-Chloroaniline[4] |
| CAS Number | 870962-53-1 | 6358-64-1 | 24313-88-0 | 26510-91-8 | 106-47-8 |
| Molecular Formula | C₉H₁₂ClNO₃ | C₈H₁₀ClNO₂ | C₉H₁₃NO₃ | C₉H₁₃NO₃ | C₆H₆ClN |
| Molecular Weight | 217.65 g/mol | 187.62 g/mol | 183.20 g/mol | 183.20 g/mol | 127.57 g/mol |
| Calculated LogP | Not Available | 1.8 | 0.8 | 1.2 | 1.86 |
| Melting Point | Not Available | 118-122 °C | 110-113 °C | Not Available | 68-71 °C |
| Boiling Point | Not Available | Not Available | Not Available | Not Available | 232 °C |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A feasible approach would be the selective chlorination of 2,3,5-trimethoxyaniline. This would likely require protection of the reactive amine group, followed by electrophilic aromatic substitution with a chlorinating agent, and subsequent deprotection.
Caption: Proposed synthesis of this compound.
General Experimental Protocol for Amine Protection (Acetylation)
-
Dissolve the starting aniline in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Add acetic anhydride, often in the presence of a mild base like sodium acetate.
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with water and extract the product.
-
Purify the resulting acetamide by recrystallization or column chromatography.
General Experimental Protocol for Electrophilic Chlorination
-
Dissolve the protected aniline in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add the chlorinating agent (e.g., N-Chlorosuccinimide) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the chlorinated product.
-
Purify the product via column chromatography.
General Experimental Protocol for Amide Deprotection (Hydrolysis)
-
Reflux the protected, chlorinated aniline in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Monitor the reaction until the starting material is consumed.
-
Neutralize the reaction mixture and extract the free aniline product.
-
Purify the final compound by recrystallization or column chromatography.
Biological Significance and Potential Applications
Substituted anilines are a cornerstone in the development of pharmaceuticals, agrochemicals, and dyes.[4][5] The specific combination of chloro and methoxy substituents on the aniline ring can significantly influence the molecule's biological activity.
-
Pharmaceutical Intermediates: Aniline derivatives are precursors to a wide range of drugs. The substitution pattern affects pharmacokinetic properties like lipophilicity and metabolic stability.[6] For instance, aniline-containing compounds have been investigated as kinase inhibitors for cancer therapy.[7][8] The methoxy groups can form hydrogen bonds with target proteins, while the chloro group can modulate electronic properties and fill hydrophobic pockets.
-
Metabolic Considerations: It is crucial to note that anilines can be susceptible to metabolic activation, potentially leading to toxicity. Drug development efforts often focus on modifying the aniline scaffold to mitigate these risks while retaining desired activity.[9]
-
Anticancer Research: A series of anilino-substituted pyrimidine conjugates linked to pyrrolobenzodiazepines have been synthesized and evaluated for their anticancer activity, demonstrating apoptosis through enhancement of p53 levels.[8] This highlights the potential for aniline derivatives to serve as scaffolds for potent therapeutic agents.
Potential Signaling Pathway Involvement
While no specific pathways have been elucidated for this compound, its structural motifs are present in compounds known to inhibit protein kinases, which are crucial regulators of cell signaling. The diagram below illustrates a generalized kinase inhibition pathway, a plausible mechanism of action for a molecule of this class in an oncology context.
Caption: Conceptual diagram of kinase inhibition by a substituted aniline.
Conclusion
This compound represents a chemical entity with potential applications in synthetic and medicinal chemistry. Although direct experimental data is limited, a robust understanding of its properties, synthesis, and potential biological roles can be extrapolated from closely related and well-documented analogs. The synthetic pathways and conceptual biological mechanisms presented in this guide provide a solid foundation for researchers interested in exploring the utility of this and other polysubstituted anilines in drug discovery and materials science. Further research is warranted to fully characterize this compound and unlock its potential.
References
- 1. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,5-Trimethoxyaniline | C9H13NO3 | CID 12410138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]
- 5. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
- 6. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
4-Chloro-2,3,5-trimethoxyaniline material safety data sheet (MSDS)
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive safety, handling, and experimental data for 4-Chloro-2,5-dimethoxyaniline.
Chemical and Physical Properties
The fundamental physicochemical characteristics of 4-Chloro-2,5-dimethoxyaniline are summarized below, providing essential data for laboratory and research applications.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClNO₂ | [1][2] |
| Molecular Weight | 187.62 g/mol | [2] |
| CAS Number | 6358-64-1 | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 118 - 120 °C (244.4 - 248 °F) | [1] |
| Flash Point | 163 °C (325.4 °F) | [3] |
| Autoignition Temperature | 395 °C (743 °F) | [3] |
| log Pow (Octanol-Water Partition Coefficient) | 1.8 | [1] |
Hazard Identification and Safety Data
Understanding the hazard profile of 4-Chloro-2,5-dimethoxyaniline is critical for safe handling and experimental design. This compound is classified as harmful if swallowed.[1]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
Data compiled from multiple safety data sheets.
Safety and Handling
Proper personal protective equipment (PPE) and handling procedures are mandatory when working with this compound.
| Precautionary Statement | Description | Reference |
| P264 | Wash face, hands and any exposed skin thoroughly after handling. | [1][4] |
| P270 | Do not eat, drink or smoke when using this product. | [1][4] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [1][4] |
| P330 | Rinse mouth. | [1][4] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [1][4] |
Toxicological Information
The toxicological data for 4-Chloro-2,5-dimethoxyaniline is limited, with acute oral toxicity being the primary reported hazard.
| Toxicity Endpoint | Species | Value | Reference | | --- | --- | --- | | Acute Oral LD50 | Not specified (laboratory animal) | 100 mg/kg | |
Further toxicological properties, such as skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity, have not been fully investigated, and the available data indicates that the classification criteria for these hazards are not met.[4]
Experimental Protocols
Synthesis of 4-Chloro-2,5-dimethoxyaniline
A common synthetic route to 4-Chloro-2,5-dimethoxyaniline involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene.
Reaction: Catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene with hydrogen gas.[5]
Catalyst: Modified platinum-on-carbon catalyst.[6]
Solvent: Aromatic solvents such as toluene or xylene.[5]
Reaction Conditions:
Procedure:
-
The 4-chloro-2,5-dimethoxynitrobenzene is dissolved in an aromatic solvent.
-
A modified platinum-on-carbon catalyst is added to the mixture.
-
The reaction is carried out in a liquid phase under elevated temperature and pressure with the introduction of hydrogen gas.
-
The reaction is monitored until the reduction is complete.
-
The final product, 4-chloro-2,5-dimethoxyaniline, is isolated and purified.
This is a generalized protocol based on patented synthesis methods.
Diagrams
General Hazard Warning and Response Workflow
The following diagram illustrates the logical flow of hazard identification and the corresponding precautionary and first aid measures.
Caption: Hazard and Response Flow for 4-Chloro-2,5-dimethoxyaniline.
Synthesis Workflow Diagram
This diagram outlines the key steps in a common synthesis process for 4-Chloro-2,5-dimethoxyaniline.
Caption: Synthesis of 4-Chloro-2,5-dimethoxyaniline Workflow.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 6. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
Technical Guide: Solubility of 4-Chloro-2,3,5-trimethoxyaniline in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 4-Chloro-2,3,5-trimethoxyaniline in various organic solvents. Given the absence of extensive publicly available solubility data for this specific compound, this document focuses on establishing robust experimental protocols. Detailed procedures for gravimetric, UV-Vis spectroscopic, and High-Performance Liquid Chromatography (HPLC) methods are presented. Furthermore, this guide outlines the principles of solvent selection and data presentation to aid researchers in generating and interpreting reliable solubility profiles, a critical parameter in drug discovery, process chemistry, and formulation development.
Introduction
This compound is a substituted aniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Understanding its solubility in a range of organic solvents is fundamental for its practical application. Solubility data is critical for:
-
Reaction Condition Optimization: Selecting appropriate solvents to ensure reactants are in the same phase for optimal reaction kinetics.
-
Purification and Crystallization: Designing effective purification strategies, such as recrystallization, requires knowledge of solubility differences in various solvents at different temperatures.
-
Formulation Development: For drug development, solubility in pharmaceutically acceptable solvents is a key determinant of a drug's bioavailability and the feasibility of liquid formulations.
-
Analytical Method Development: Preparing stock solutions and standards for analytical techniques like HPLC or spectroscopy necessitates a suitable solvent in which the compound is readily soluble.
This guide provides detailed experimental protocols to enable researchers to systematically determine the solubility of this compound.
Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[1] This means that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing the solubility of this compound include:
-
Polarity: The presence of an amino group (-NH2) and methoxy groups (-OCH3) imparts some polarity to the molecule. Therefore, it is expected to have some solubility in polar organic solvents.
-
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.
-
Molecular Size and Shape: The relatively rigid aromatic structure may influence how well it fits into the solvent's structure.
A logical approach to solvent selection is to test a range of solvents with varying polarities, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., methanol, ethanol).
Figure 1. Logical relationship between solute/solvent properties and solubility.
Experimental Protocols for Solubility Determination
The following are standard methods for determining the solubility of a solid compound in an organic solvent. Temperature control is crucial for accurate solubility measurements, as solubility is temperature-dependent.[2]
Gravimetric Method
This is a fundamental and straightforward method for determining solubility.[3][4] It relies on preparing a saturated solution and then quantifying the amount of dissolved solute by evaporating the solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is necessary to ensure saturation.[3]
-
Agitate the mixture at a constant, controlled temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
-
Separation of Undissolved Solute:
-
Allow the mixture to stand at the same constant temperature for a few hours to let the excess solid settle.
-
Carefully filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove all undissolved particles. This step must be performed quickly to avoid temperature changes and solvent evaporation.
-
-
Quantification:
-
Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.[3]
-
Carefully evaporate the solvent in a fume hood or using a rotary evaporator.
-
Dry the residue in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.[4]
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the evaporating dish from the final weight.
-
Express the solubility in terms of g/L, mg/mL, or mol/L.
-
UV-Vis Spectroscopic Method
This method is suitable if the compound has a chromophore that absorbs ultraviolet or visible light and is often faster than the gravimetric method.[6][7]
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Create a series of standard solutions of decreasing concentrations through serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution and filter it as described in the gravimetric method (steps 1.1 and 1.2).
-
Accurately dilute a known volume of the saturated filtrate with the solvent to bring the absorbance into the linear range of the calibration curve.[7]
-
Measure the absorbance of the diluted solution at λ_max.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly accurate and specific method for determining solubility, especially in complex mixtures or for compounds that lack a strong UV chromophore (if a suitable detector like a mass spectrometer is used).[8][9]
Methodology:
-
Method Development:
-
Develop an HPLC method capable of separating this compound from any potential impurities or degradation products. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.[10]
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of known concentrations in the chosen solvent.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution and filter it as described in the gravimetric method (steps 1.1 and 1.2).
-
Accurately dilute a known volume of the saturated filtrate with the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
Figure 2. General experimental workflow for solubility determination.
Data Presentation
Quantitative solubility data should be recorded systematically to allow for easy comparison and interpretation. The following table provides a template for organizing experimental results.
| Solvent | Temperature (°C) | Method Used | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | 25 | Gravimetric | |||
| Ethanol | 25 | Gravimetric | |||
| Acetone | 25 | HPLC | |||
| Ethyl Acetate | 25 | HPLC | |||
| Dichloromethane | 25 | UV-Vis | |||
| Toluene | 25 | Gravimetric | |||
| Hexane | 25 | Gravimetric | |||
| User Defined |
Conclusion
References
- 1. youtube.com [youtube.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmajournal.net [pharmajournal.net]
- 5. scribd.com [scribd.com]
- 6. scirp.org [scirp.org]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Neuromodulation: A Technical Guide to the Discovery and History of Substituted Trimethoxyanilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The family of substituted trimethoxyanilines and their derivatives represents a cornerstone in the history of psychopharmacology and a continuing frontier in the development of novel therapeutics targeting the central nervous system. From the ancient ceremonial use of mescaline-containing cacti to the pioneering synthetic explorations of the 20th century, these compounds have profoundly shaped our understanding of neurochemistry and consciousness. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and pharmacology of substituted trimethoxyanilines, with a focus on the data and methodologies crucial for researchers in the field.
Historical Milestones: From Peyote to PiHKAL
The story of substituted trimethoxyanilines is inextricably linked with the psychoactive cactus peyote (Lophophora williamsii), used for millennia in indigenous spiritual practices.[1][2] The late 19th century saw the beginning of scientific inquiry into the cactus's psychoactive principles.
A pivotal moment arrived in 1897 when German chemist Arthur Heffter isolated several alkaloids from peyote and, through self-experimentation, identified mescaline (3,4,5-trimethoxyphenethylamine) as the primary psychoactive component.[3] However, it was the landmark total synthesis of mescaline by Ernst Späth in 1919 that truly unlocked the door to the scientific investigation of this class of compounds.[3] Späth's synthesis confirmed the structure of mescaline and made the pure compound available for pharmacological studies, moving it from the realm of botany to modern pharmacology.[1][3]
For several decades, research on mescaline and its immediate analogs progressed, but the field was revolutionized in the mid-20th century by the work of American chemist Alexander "Sasha" Shulgin . Inspired by his own experiences with mescaline, Shulgin embarked on a systematic exploration of its analogs, synthesizing and personally bioassaying hundreds of novel psychoactive compounds.[3][4][5] His meticulous work, detailed in the seminal book PiHKAL (Phenethylamines I Have Known and Loved), introduced a vast array of new substituted phenethylamines, many derived from substituted trimethoxyanilines, and laid the groundwork for much of the modern understanding of structure-activity relationships in this area.[5][6]
Synthesis and Experimental Protocols
The synthesis of substituted trimethoxyanilines and their derivatives is a rich area of organic chemistry. The following sections provide an overview of key synthetic pathways and detailed experimental protocols for benchmark compounds.
Synthesis of 3,4,5-Trimethoxyaniline
A common and historically significant route to 3,4,5-trimethoxyaniline, the precursor to mescaline, is the Hofmann rearrangement of 3,4,5-trimethoxybenzamide.
Experimental Protocol: Hofmann Rearrangement of 3,4,5-Trimethoxybenzamide
This protocol is adapted from procedures utilizing sodium hypochlorite (household bleach) as the oxidizing agent.
-
Materials: 3,4,5-trimethoxybenzamide, sodium hydroxide (NaOH), sodium hypochlorite (NaOCl) solution (household bleach, concentration determined by titration), ice, water.
-
Procedure:
-
A solution of sodium hydroxide is prepared in a titrated sodium hypochlorite solution and chilled to approximately 4°C in an ice bath.
-
3,4,5-trimethoxybenzamide is added to the cold, stirred solution.
-
The reaction mixture is stirred for a short period at low temperature.
-
The temperature is gradually increased to around 70°C over the course of an hour.
-
A concentrated solution of sodium hydroxide in water is then added.
-
Heating and stirring at 70°C are continued for another hour.
-
Upon cooling, the product, 3,4,5-trimethoxyaniline, precipitates out of the solution.
-
The solid product is collected by filtration, washed with cold water, and air-dried.
-
-
Yield and Purity: Reported yields for this method are in the range of 60%, with a melting point of 110-113°C, indicating good purity.
Synthesis of Mescaline (3,4,5-Trimethoxyphenethylamine)
One of the classic and widely documented syntheses of mescaline starts from 3,4,5-trimethoxybenzaldehyde.
Experimental Protocol: Synthesis of Mescaline from 3,4,5-Trimethoxybenzaldehyde
This procedure involves a Henry reaction followed by reduction.
-
Step 1: Synthesis of β-nitro-3,4,5-trimethoxystyrene
-
A solution of 3,4,5-trimethoxybenzaldehyde, nitromethane, and a catalyst such as cyclohexylamine or ammonium acetate in a solvent like acetic acid is heated.
-
After the reaction is complete, the mixture is diluted with water, causing the product to crystallize.
-
The yellow crystalline product, β-nitro-3,4,5-trimethoxystyrene, is collected by filtration and can be recrystallized from a suitable solvent like methanol.
-
-
Step 2: Reduction of β-nitro-3,4,5-trimethoxystyrene to Mescaline
-
A solution of the β-nitrostyrene in an ethereal solvent is added to a refluxing suspension of a reducing agent, typically lithium aluminum hydride (LAH), in the same solvent.
-
The reaction is refluxed for an extended period to ensure complete reduction.
-
After cooling, the excess LAH is quenched, and the product is worked up by acidification followed by basification and extraction with an organic solvent.
-
The final product, mescaline, can be isolated as a salt (e.g., hydrochloride or sulfate) by treating the ethereal solution with the corresponding acid.
-
Synthesis of Other Substituted Trimethoxyaniline Derivatives
Alexander Shulgin's PiHKAL provides a wealth of synthetic routes to a wide array of substituted phenethylamines. For instance, the synthesis of 2,4,5-trimethoxyamphetamine (TMA-2) starts from 2,4,5-trimethoxybenzaldehyde, following a similar Henry reaction with nitroethane instead of nitromethane, followed by reduction. The synthesis of 2,4,5-trimethoxyaniline can be achieved by the reduction of 2,4,5-trimethoxynitrobenzene.
Experimental Protocol: Synthesis of 2,4,5-Trimethoxyaniline
-
Procedure:
-
2,4,5-trimethoxynitrobenzene is reacted with a reducing agent, such as stannous chloride in the presence of hydrochloric acid.
-
The reaction mixture is heated under reflux.
-
After cooling, the solution is made basic with a sodium hydroxide solution to dissolve the tin salts.
-
The product is then extracted with an organic solvent like methylene chloride.
-
The organic extracts are dried and the solvent is evaporated to yield the crude product, which can be purified by crystallization.
-
Pharmacology and Structure-Activity Relationships
The primary pharmacological target for many psychoactive substituted trimethoxyaniline derivatives is the serotonin 2A receptor (5-HT2A), where they act as agonists or partial agonists.[1][7] However, their activity at other receptors, such as other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C) and adrenergic receptors, also contributes to their overall pharmacological profile.
Quantitative Pharmacological Data
The following tables summarize key pharmacological data for a selection of substituted phenethylamines, including those derived from trimethoxyanilines. This data is essential for understanding the structure-activity relationships within this class of compounds.
| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2C Ki (nM) | Human Psychoactive Dose |
| Mescaline | ~5,000 | ~1,000 | >10,000 | 200-400 mg |
| TMA | ~1,000 | ~200 | ~2,000 | 100-250 mg |
| TMA-2 | 61 - 980 | 2 - 990 | ~1,500 | 20-40 mg |
| 2C-B | 1.0 | 8.9 | 40 | 12-24 mg |
| 2C-E | 1.5 | 13 | 55 | 10-25 mg |
| 2C-T-2 | 1.0 | 7.9 | 40 | 12-25 mg |
| 2C-T-7 | 1.0 | 6.8 | 40 | 10-30 mg |
| DOM | 0.6 | 12 | 2.0 | 3-10 mg |
Note: Data is compiled from various sources and should be considered approximate. Ki (inhibition constant) represents the concentration of a ligand that will bind to half the receptors at equilibrium. EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Structure-Activity Relationship (SAR) Insights
-
α-Methylation: The addition of a methyl group at the alpha position of the ethylamine side chain (creating an amphetamine analog) generally increases potency, as seen in the comparison between mescaline and TMA.
-
4-Position Substitution: The nature of the substituent at the 4-position of the phenyl ring has a profound impact on activity. In the 2,5-dimethoxy series (the "2C" family), small, lipophilic groups at the 4-position tend to confer high potency.
-
Positional Isomerism: The arrangement of the methoxy groups on the phenyl ring is critical. For example, 2,4,5-trimethoxyphenethylamine (2C-O) is reportedly inactive in humans, in stark contrast to its highly active isomer, mescaline (3,4,5-trimethoxyphenethylamine).[8]
Signaling Pathways
The interaction of substituted trimethoxyaniline derivatives with the 5-HT2A receptor initiates a cascade of intracellular events. Understanding these signaling pathways is crucial for elucidating their mechanism of action and for the rational design of new drugs.
5-HT2A Receptor Signaling
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[9]
Caption: Canonical 5-HT2A receptor signaling pathway via Gq protein activation.
Activation of the 5-HT2A receptor by an agonist leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC). These events lead to a wide range of downstream cellular responses, including the modulation of ion channel activity, gene expression, and neuronal excitability.
Experimental Workflow for Receptor Binding Assay
A common method to determine the binding affinity of a compound for a specific receptor is the radioligand binding assay.
Caption: General workflow for a radioligand receptor binding assay.
Conclusion and Future Directions
The study of substituted trimethoxyanilines has a rich history that has significantly advanced our understanding of neuropharmacology. From the isolation of mescaline to the extensive synthetic work of Alexander Shulgin, this class of compounds has provided invaluable tools for probing the function of the serotonergic system. The detailed synthetic protocols and quantitative pharmacological data presented in this guide offer a foundation for researchers to build upon.
Future research in this area is likely to focus on several key aspects:
-
Receptor Subtype Selectivity: The development of ligands with greater selectivity for specific 5-HT receptor subtypes will allow for a more precise dissection of their individual roles in complex behaviors and disease states.
-
Biased Agonism: Exploring how different substituted trimethoxyaniline derivatives can preferentially activate certain downstream signaling pathways of the 5-HT2A receptor (biased agonism) may lead to the development of therapeutics with improved efficacy and reduced side effects.
-
Therapeutic Applications: There is a resurgence of interest in the potential therapeutic applications of these compounds for a range of psychiatric conditions, including depression, anxiety, and post-traumatic stress disorder. Rigorous clinical investigation is needed to fully understand their therapeutic potential.
The continued exploration of substituted trimethoxyanilines holds great promise for the future of neuroscience and the development of novel treatments for a variety of CNS disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of serotonin 5-HT2A receptors in memory and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity studies on hallucinogenic mescaline analogs using modified first order valence connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. graylab.ucdavis.edu [graylab.ucdavis.edu]
- 7. researchgate.net [researchgate.net]
- 8. 2,4,5-Trimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Theoretical Properties of Chloro-Trimethoxyaniline Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties of chloro-trimethoxyaniline isomers. This class of compounds is of significant interest in medicinal chemistry and materials science due to the diverse pharmacological and electronic properties conferred by the specific substitution patterns of chloro and trimethoxy groups on the aniline scaffold. Understanding these properties is crucial for rational drug design, synthesis optimization, and the development of novel functional materials.
Core Physicochemical and Electronic Properties
The electronic and steric effects of the chloro and methoxy substituents significantly influence the physicochemical properties of the aniline ring. The chlorine atom, being electronegative, acts as an electron-withdrawing group through induction, while the methoxy groups are electron-donating through resonance. The interplay of these effects, dictated by their positions on the aromatic ring, modulates properties such as basicity (pKa), lipophilicity (LogP), and reactivity.
General Substituent Effects:
-
Electron-donating groups (methoxy) generally increase the electron density on the aniline nitrogen, leading to a higher pKa (increased basicity).
-
Electron-withdrawing groups (chloro) decrease the electron density on the nitrogen, resulting in a lower pKa (decreased basicity).[1]
-
The position of the substituents (ortho, meta, para) relative to the amino group has a profound impact on these electronic effects and can also introduce steric hindrance, affecting reaction rates and binding affinities.
Quantitative Data Summary
The following tables summarize key physicochemical and computed properties for a selection of chloro-trimethoxyaniline isomers and related compounds. Due to the vast number of possible isomers, this table presents data for representative examples where information is publicly available.
Table 1: Physicochemical Properties of Selected Chloro-Trimethoxyaniline Isomers and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Chloro-5-methoxyaniline | 2401-24-3 | C₇H₈ClNO | 157.60 | 23-27 | 133-257 |
| 2-Chloro-4-methoxyaniline | 29242-84-0 | C₇H₈ClNO | 157.60 | - | - |
| 4-Chloro-3-methoxyaniline | 13726-14-2 | C₇H₈ClNO | 157.60 | - | - |
| 4-Chloro-2,5-dimethoxyaniline | 6358-64-1 | C₈H₁₀ClNO₂ | 187.62 | 118.0 - 122.0 | - |
| 3,4,5-Trimethoxyaniline | 24313-88-0 | C₉H₁₃NO₃ | 183.20 | 110-113[2] | - |
| 2,4,5-Trimethoxyaniline | 26510-91-8 | C₉H₁₃NO₃ | 183.20 | - | - |
| 2,4,6-Trimethoxyaniline | 14227-17-9 | C₉H₁₃NO₃ | 183.20 | 70-72[3] | 125-127 @ 0.1 mmHg[4] |
| 5-Chloro-2-(3,4,5-trimethoxyphenoxy)aniline | - | C₁₅H₁₆ClNO₄ | 309.74 | - | - |
Table 2: Computed Properties of Selected Chloro-Trimethoxyaniline Isomers and Related Compounds
| Compound Name | XLogP3 | pKa (predicted) |
| 2-Chloro-4-methoxyaniline | 2.3[5] | - |
| 4-Chloro-3-methoxyaniline | - | - |
| 4-Chloro-2,5-dimethoxyaniline | 1.8[7] | - |
| 3,4,5-Trimethoxyaniline | 0.8[8] | - |
| 2,4,5-Trimethoxyaniline | 1.2[9] | - |
| 5-Chloro-2-(3,4,5-trimethoxyphenoxy)aniline | 3.3[11] | - |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of each specific chloro-trimethoxyaniline isomer are often proprietary or published within specific research articles. However, this section outlines general methodologies commonly employed for this class of compounds.
General Synthesis of Substituted Anilines
A common route for the synthesis of substituted anilines involves the nitration of a corresponding substituted benzene, followed by the reduction of the nitro group to an amine.[15]
1. Nitration:
-
The appropriately substituted chlorotrimethoxybenzene is treated with a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
-
The reaction is usually carried out at a controlled temperature to prevent over-nitration and side reactions.
-
The product, a nitro-substituted chlorotrimethoxybenzene, is then isolated and purified.
2. Reduction:
-
The nitro group is reduced to an amino group using various reducing agents.
-
Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) or reduction with metals in acidic media (e.g., iron in acetic acid or stannous chloride in ethanol).[15]
-
The choice of reducing agent can depend on the presence of other functional groups in the molecule.[15]
-
The final aniline product is then purified, typically by crystallization or chromatography.
Determination of pKa by UV-Vis Spectrophotometry
The pKa of anilines can be determined experimentally using UV-Vis spectrophotometry by monitoring the change in absorbance at a specific wavelength as a function of pH.
-
Preparation of Solutions: A stock solution of the chloro-trimethoxyaniline isomer is prepared in a suitable solvent (e.g., methanol or water). A series of buffer solutions of known pH are also prepared.
-
Spectrophotometric Measurement: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the aniline have different extinction coefficients is plotted against the pH. The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal, which corresponds to the inflection point of the resulting sigmoid curve.
Visualizations
Logical Relationship of Substituent Effects on pKa
The following diagram illustrates the general influence of electron-donating and electron-withdrawing groups on the basicity (pKa) of the aniline amino group.
Caption: Influence of substituent electronic effects on the pKa of aniline.
General Experimental Workflow for Synthesis and Characterization
This diagram outlines a typical workflow for the synthesis and characterization of a chloro-trimethoxyaniline isomer.
Caption: A typical synthesis and characterization workflow.
References
- 1. journaleras.com [journaleras.com]
- 2. chembk.com [chembk.com]
- 3. 2,4,6-trimethoxyaniline;CAS No.:14227-17-9 [chemshuttle.com]
- 4. 14227-17-9 Cas No. | 2,4,6-Trimethoxyaniline | Apollo [store.apolloscientific.co.uk]
- 5. 2-Chloro-4-methoxyaniline | C7H8ClNO | CID 407432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-3-methoxyaniline | C7H8ClNO | CID 13103692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4,5-Trimethoxyaniline | C9H13NO3 | CID 12410138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Chloro-3-methoxyaniline | C7H8ClNO | CID 22504677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-Chloro-2-(3,4,5-trimethoxyphenoxy)aniline | C15H16ClNO4 | CID 104410923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,4,6-Trimethoxyaniline | 14227-17-9 [sigmaaldrich.com]
- 13. chemimpex.com [chemimpex.com]
- 14. chemimpex.com [chemimpex.com]
- 15. m.youtube.com [m.youtube.com]
Technical Guide: Physicochemical Properties and Synthetic Approaches for Substituted Chloro-trimethoxyanilines
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the available physicochemical data, experimental protocols, and potential applications of substituted chloro-methoxyanilines, with a specific focus on providing comparative data in the absence of specific literature for 4-Chloro-2,3,5-trimethoxyaniline.
Introduction
Aniline derivatives are pivotal structural motifs in medicinal chemistry and materials science. The introduction of chloro and methoxy substituents can significantly modulate the electronic, steric, and pharmacokinetic properties of the parent aniline molecule, influencing its biological activity and potential therapeutic applications.[1]
Physicochemical Data of Related Aniline Derivatives
The following table summarizes the available melting and boiling point data for structurally similar compounds to provide a comparative reference.
| Compound Name | Molecular Formula | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 4-Chloro-2,5-dimethoxyaniline | C₈H₁₀ClNO₂ | 6358-64-1 | 116 - 122 | Not Reported |
| 3,4,5-Trimethoxyaniline | C₉H₁₃NO₃ | 24313-88-0 | 110 - 113[2] | ~300.4[2] |
Experimental Protocols
This section details the methodologies for the synthesis of related compounds and the general procedure for determining melting and boiling points.
A common method for the synthesis of 4-Chloro-2,5-dimethoxyaniline involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene.[3]
-
Materials: 4-chloro-2,5-dimethoxynitrobenzene, aromatic solvent (e.g., xylene), modified platinum-on-carbon catalyst, hydrogen gas, and a compound to maintain a pH of 8-10 in an aqueous solution.[3]
-
Procedure:
-
The reduction is carried out in a liquid phase at a temperature of approximately 80°C to 110°C.[3]
-
The reaction is conducted under a pressure of about 5 to 50 atmospheres gauge.[3]
-
Upon completion of the reaction, the catalyst is removed by filtration under a nitrogen atmosphere at around 95°C.[3]
-
Water is added to the filtrate, and the aromatic solvent is removed by steam distillation or under a vacuum.[3]
-
The product, 4-chloro-2,5-dimethoxyaniline, precipitates and can be isolated by filtration.[3]
-
An alternative synthesis involves the direct chlorination of 2,5-dimethoxyaniline.[4]
-
Materials: 2,5-dimethoxyaniline, 9N hydrochloric acid, copper chloride, and oxygen.[4]
-
Procedure:
-
2,5-dimethoxyaniline is added to a 9N hydrochloric acid solution containing copper chloride.[4]
-
The mixture is heated to 95°C, and oxygen is bubbled through the reaction for approximately 8 hours.[4]
-
After cooling to room temperature, the mixture is filtered.[4]
-
The filter cake is treated with a base (alkalized) to yield the crude product.[4]
-
This compound can be synthesized from 3,4,5-trimethoxybenzoic acid through a Hofmann rearrangement.[5]
-
Materials: 3,4,5-trimethoxybenzoic acid, phosphorus trichloride, toluene, ammonia, sodium hydroxide (NaOH), bromine (Br₂), and deionized water.[5]
-
Procedure:
-
Chlorination: 3,4,5-trimethoxybenzoic acid is reacted with phosphorus trichloride in toluene at 80°C for 3 hours to form 3,4,5-trimethoxybenzoyl chloride.[5]
-
Amidation: The resulting benzoyl chloride is then reacted with ammonia at a temperature of -5 to 0°C for 30 minutes to yield 3,4,5-trimethoxybenzamide.[5]
-
Hofmann Rearrangement: The benzamide undergoes a Hofmann rearrangement with NaOH and Br₂. The rearrangement reaction is conducted at 40°C for 20 minutes, followed by decarboxylation at 85°C for 1 hour in deionized water to produce 3,4,5-trimethoxyaniline.[5]
-
-
Melting Point Determination:
-
A small amount of the dried crystalline sample is packed into a capillary tube.[6]
-
The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube or a digital Meltemp apparatus).[6]
-
The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.[6]
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[6] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.[6]
-
-
Boiling Point Determination:
-
A small quantity of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is heated gently in a heating bath.
-
As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Visualization of Experimental Workflow and Potential Signaling Pathway
The following diagrams illustrate a logical workflow for the synthesis and characterization of a substituted aniline and a hypothetical signaling pathway that could be investigated.
References
- 1. eurochlor.org [eurochlor.org]
- 2. nbinno.com [nbinno.com]
- 3. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 4. A kind of preparation method of 4-chloro-2,5-dimethoxyaniline - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
Navigating the Synthesis and Potential of 4-Chloro-2,3,5-trimethoxyaniline: A Technical Guide for Researchers
For Immediate Release
An In-depth Examination of a Novel Aromatic Amine for Advanced Drug Discovery
This technical guide addresses the scarcity of information on 4-Chloro-2,3,5-trimethoxyaniline, a potentially valuable but not readily commercially available aromatic amine. Recognizing the interest of researchers and drug development professionals in novel substituted anilines, this document provides a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its potential applications in medicinal chemistry.
While direct experimental data for this compound is not publicly available, this guide leverages established organic chemistry principles and data from structurally related compounds to provide a foundational resource for scientists interested in its synthesis and exploration.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step process starting from commercially available 3,4,5-trimethoxyaniline. The proposed route involves the protection of the reactive aniline group, followed by a directed chlorination and subsequent deprotection.
Experimental Protocol:
-
Protection of the Amine Group: 3,4,5-trimethoxyaniline is first protected to prevent unwanted side reactions at the amino group during chlorination. A common method is the acetylation of the aniline using acetic anhydride in the presence of a mild base like sodium acetate. The reaction mixture is typically stirred at room temperature until completion, followed by precipitation and filtration to isolate the protected intermediate, N-(2,3,5-trimethoxyphenyl)acetamide.
-
Directed Chlorination: The protected intermediate is then subjected to electrophilic aromatic substitution to introduce the chlorine atom at the desired position. Due to the ortho-, para-directing nature of the acetamido and methoxy groups, direct chlorination of N-(2,3,5-trimethoxyphenyl)acetamide with a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile is expected to yield the desired 4-chloro-substituted product. The reaction may require heating to proceed at a reasonable rate.
-
Deprotection of the Amine Group: The final step is the removal of the acetyl protecting group to yield this compound. This is typically achieved by acid- or base-catalyzed hydrolysis. For instance, refluxing the chlorinated intermediate in the presence of aqueous hydrochloric acid, followed by neutralization with a base, will yield the final product. The crude product can then be purified using standard techniques such as recrystallization or column chromatography.
Predicted Physicochemical Properties
In the absence of experimental data, the following table summarizes the predicted physicochemical properties of this compound. These predictions are based on the known properties of structurally similar compounds such as 4-chloro-2,5-dimethoxyaniline and 3,4,5-trimethoxyaniline.
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₂ClNO₃ | |
| Molecular Weight | 217.65 g/mol | |
| Appearance | Off-white to light brown solid | Based on similar substituted anilines. |
| Melting Point | 120-130 °C | Expected to be slightly higher than 3,4,5-trimethoxyaniline (110-113 °C) due to the chloro substituent. |
| Boiling Point | > 300 °C | Estimated based on related compounds. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | Typical for substituted anilines. |
| pKa (of the conjugate acid) | 3-4 | The electron-withdrawing nature of the chlorine atom is expected to decrease the basicity of the aniline nitrogen compared to 3,4,5-trimethoxyaniline. |
Potential Applications in Drug Discovery
Substituted anilines are crucial building blocks in the synthesis of a wide array of pharmaceuticals. The presence of both chloro and multiple methoxy groups on the aniline ring of this compound suggests its potential utility in several areas of drug discovery:
-
Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of this compound could allow for the exploration of novel interactions within the ATP-binding pocket of various kinases.
-
Antimicrobial Agents: Halogenated and methoxylated aromatic compounds have been shown to possess antimicrobial properties. This molecule could serve as a starting point for the development of new antibacterial or antifungal agents.
-
GPCR Ligands: The diverse functionalities on the aromatic ring could be exploited to design ligands for G-protein coupled receptors, which are a major class of drug targets.
The unique electronic and steric properties conferred by the combination of the chloro and trimethoxy substituents make this compound an intriguing candidate for library synthesis and lead optimization campaigns.
Visualizing the Synthetic Pathway
The following diagram illustrates the proposed synthetic route for this compound.
Methodological & Application
The Synthetic Utility of 4-Chloro-2,3,5-trimethoxyaniline: A Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 4-Chloro-2,3,5-trimethoxyaniline in organic synthesis. This versatile substituted aniline serves as a key intermediate in the preparation of various heterocyclic scaffolds, particularly those with potential applications in medicinal chemistry as kinase inhibitors.
Application Notes
This compound is a valuable reagent for the synthesis of polysubstituted quinolines and quinazolines. The presence of the chloro- and trimethoxy- substituents on the aniline ring allows for the generation of derivatives with diverse electronic and steric properties, which is crucial for tuning the biological activity and pharmacokinetic profiles of the target molecules.
One of the primary applications of this aniline derivative is in the synthesis of 4-anilinoquinolines and 4-anilinoquinazolines. These scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of several approved anti-cancer drugs that function as kinase inhibitors.[1][2] The trimethoxyphenyl moiety is a known feature in a number of potent kinase inhibitors.
The general synthetic strategy involves the nucleophilic substitution of a 4-chloroquinoline or 4-chloroquinazoline with this compound. The reaction conditions can be tailored to achieve high yields, often employing microwave irradiation to reduce reaction times.[2]
Key Reactions and Experimental Protocols
While specific experimental data for this compound is not extensively reported, the following protocols for analogous trimethoxyanilines can be adapted. Researchers should consider optimization of reaction conditions such as temperature, solvent, and catalyst.
Protocol 1: Synthesis of 4-Anilinoquinoline Derivatives
This protocol is adapted from the synthesis of 6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine and can be used as a starting point for the reaction of this compound with various 4-chloroquinolines.
Reaction Scheme:
A representative reaction for the synthesis of 4-anilinoquinolines.
Materials:
-
Substituted 4-chloroquinoline (1.0 eq)
-
This compound (1.2 eq)
-
Isopropanol
Procedure:
-
A mixture of the substituted 4-chloroquinoline (e.g., 5 mmol) and this compound (6 mmol) in isopropanol (40 mL) is stirred at reflux for 5 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The resulting solid residue is purified by column chromatography on silica gel to yield the target 4-anilinoquinoline derivative.
Protocol 2: Microwave-Assisted Synthesis of 4-Anilinoquinazolines
This protocol is based on the efficient N-arylation of 4-chloroquinazolines and is expected to be applicable to this compound for the rapid synthesis of potential anticancer agents.[1][2]
Reaction Scheme:
Microwave-assisted synthesis of 4-anilinoquinazolines.
Materials:
-
Substituted 4-chloroquinazoline (1.0 eq)
-
This compound (1.2 eq)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a microwave vial, combine the substituted 4-chloroquinazoline, this compound, THF, and water.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 10-20 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data
The following table summarizes representative yields for the synthesis of 4-anilinoquinolines and 4-anilinoquinazolines with structurally similar anilines. These values can serve as a benchmark for optimizing reactions with this compound.
| Electrophile | Nucleophile (Analogous to Target) | Product | Yield (%) | Reference |
| 6-Bromo-4-chloro-2-phenylquinazoline | 4-Methoxyaniline | 6-Bromo-N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine | 92-96 | [1] |
| 4-Chloro-6,7-dimethoxyquinoline | 3,4,5-Trimethoxyaniline | 6,7-Dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | Not specified | N/A |
| 4-Chloroquinazoline | N-methylaniline | N-Methyl-N-phenylquinazolin-4-amine | 81 | [1][2] |
Visualization of Synthetic Workflow and Biological Context
Experimental Workflow
The general workflow for the synthesis and evaluation of bioactive compounds derived from this compound is depicted below.
General workflow from synthesis to biological evaluation.
Signaling Pathway Context: Kinase Inhibition
Compounds derived from this compound, such as 4-anilinoquinolines, often function as ATP-competitive kinase inhibitors. They target the ATP-binding pocket of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate processes like cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer.
Mechanism of ATP-competitive kinase inhibition.
References
Application Notes and Protocols for N-Alkylation of 4-Chloro-2,3,5-trimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-alkylation of 4-Chloro-2,3,5-trimethoxyaniline, a crucial transformation in the synthesis of various pharmacologically active compounds and functional materials. The protocols outlined below are based on established and robust methodologies for the N-alkylation of electron-rich anilines.
Introduction
N-alkylation of anilines is a fundamental reaction in organic synthesis. This compound possesses a unique substitution pattern that influences its reactivity. The electron-donating methoxy groups increase the nucleophilicity of the amino group, facilitating alkylation. However, steric hindrance from the ortho-methoxy group and the potential for side reactions necessitate carefully optimized conditions. This document presents two primary protocols: Reductive Amination and a "Borrowing Hydrogen" catalytic approach, offering versatility in substrate scope and reaction conditions.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the N-alkylation of this compound. Please note that yields are highly dependent on the specific alkylating agent and optimization of reaction conditions.
Table 1: Reductive Amination Parameters
| Alkylating Agent | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Aldehyde (R-CHO) | Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM) | Room Temperature | 12-24 | 75-90 |
| Ketone (R-CO-R') | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Room Temperature | 24-48 | 60-80 |
| Aldehyde (R-CHO) | H₂/Pd-C | Ethanol (EtOH) | Room Temperature | 8-16 | 80-95 |
Table 2: "Borrowing Hydrogen" Catalysis Parameters
| Alkylating Agent (Alcohol) | Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Alcohol (R-CH₂OH) | [Ru(p-cymene)Cl₂]₂/DPPF | K₂CO₃ | Toluene | 100-120 | 12-24 | 70-85 |
| Benzyl Alcohol | Mn(CO)₅Br | t-BuOK | Toluene | 110 | 24 | 75-90 |
Experimental Protocols
Protocol 1: Reductive Amination with an Aldehyde
This protocol describes the N-alkylation of this compound with a generic aldehyde using sodium triacetoxyborohydride (STAB) as the reducing agent.
Materials:
-
This compound
-
Aldehyde (1.1 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the aniline in anhydrous dichloromethane (DCM).
-
Add the aldehyde (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: "Borrowing Hydrogen" N-Alkylation with an Alcohol
This protocol utilizes a ruthenium-catalyzed "borrowing hydrogen" (or hydrogen autotransfer) methodology to N-alkylate this compound with a primary alcohol.[1][2] This method is advantageous due to its atom economy, as the only byproduct is water.[3]
Materials:
-
This compound
-
Primary alcohol (1.2 equivalents)
-
[Ru(p-cymene)Cl₂]₂ (2.5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5.5 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Toluene, anhydrous
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer with heating capabilities
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (2.5 mol%) and dppf (5.5 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 15 minutes to form the catalyst complex.
-
Add this compound (1.0 equivalent), the primary alcohol (1.2 equivalents), and potassium carbonate (K₂CO₃) (1.5 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the residue by silica gel column chromatography with a suitable eluent system to obtain the pure N-alkylated product.
-
Confirm the structure and purity of the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Mandatory Visualizations
Experimental Workflow for Reductive Amination
Caption: Workflow for the N-alkylation via reductive amination.
Logical Relationship of "Borrowing Hydrogen" Catalysis
Caption: Catalytic cycle of the "Borrowing Hydrogen" reaction.
References
- 1. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 3. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Chloro-2,3,5-trimethoxyaniline in Medicinal Chemistry: A Case for a Structural Isomer
Notice to the Reader: A comprehensive search of scientific literature and patent databases did not yield significant information regarding the application of 4-Chloro-2,3,5-trimethoxyaniline in medicinal chemistry. This specific substitution pattern on the aniline ring does not appear to be a common building block in reported drug discovery and development projects.
However, a closely related structural isomer, 4-Chloro-2,5-dimethoxyaniline , is a well-documented chemical intermediate. While its primary use is in the synthesis of dyes and pigments, its reactive sites offer potential for the generation of diverse molecular scaffolds relevant to medicinal chemistry.[1][2][3] This document will, therefore, focus on the known applications and synthetic protocols of 4-Chloro-2,5-dimethoxyaniline as a representative example of a substituted chloroaniline in chemical synthesis, providing insights that may be extrapolated to similar structures.
Overview of 4-Chloro-2,5-dimethoxyaniline
4-Chloro-2,5-dimethoxyaniline is an aromatic amine with a molecular formula of C₈H₁₀ClNO₂.[1][4] Its structure features a benzene ring substituted with a chloro, an amino, and two methoxy groups, which provide multiple reactive sites for synthetic transformations. This compound serves as a key intermediate in the production of various organic molecules.[1][2]
Key Structural Features and Reactivity:
-
Amino Group: The primary amine is a key functional group that can undergo a wide range of reactions, including diazotization, acylation, alkylation, and condensation to form heterocycles.
-
Aromatic Ring: The electron-donating methoxy and amino groups activate the ring towards electrophilic substitution, while the chloro group is a deactivating ortho-, para-director.
-
Chloro and Methoxy Groups: These substituents influence the electronic properties and steric environment of the molecule, which can be crucial for directing reactions and for the biological activity of its derivatives.
Synthetic Protocols Involving 4-Chloro-2,5-dimethoxyaniline
The primary synthetic route to 4-Chloro-2,5-dimethoxyaniline involves the reduction of the corresponding nitrobenzene precursor, 4-chloro-2,5-dimethoxy-1-nitrobenzene.[1]
Catalytic Hydrogenation for the Synthesis of 4-Chloro-2,5-dimethoxyaniline
A common and efficient method for the synthesis of 4-Chloro-2,5-dimethoxyaniline is the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene.
Experimental Protocol:
Materials:
-
4-chloro-2,5-dimethoxynitrobenzene
-
Aromatic solvent (e.g., xylene, toluene)[3]
-
Modified platinum-on-carbon catalyst (e.g., 5% Pt/C, sulfited)[3]
-
A compound providing a pH of 8-10 in aqueous solution (e.g., disodium hydrogenphosphate)[3]
-
An aliphatic or cyclic amine (e.g., morpholine)[3]
-
Hydrogen gas
-
Stainless steel autoclave with heating, cooling, and stirring capabilities[3]
Procedure: [3]
-
Charge a stainless steel autoclave with 4-chloro-2,5-dimethoxynitrobenzene, the aromatic solvent, the platinum-on-carbon catalyst, the pH-adjusting compound, and the amine.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5 to 50 atmospheres).
-
Heat the reaction mixture to the target temperature (e.g., 80° to 110° C) with stirring.
-
Monitor the reaction progress by hydrogen uptake.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The product, 4-chloro-2,5-dimethoxyaniline, can be isolated from the filtrate by crystallization upon cooling or by solvent evaporation followed by purification.
Quantitative Data:
| Precursor | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |
| 4-chloro-2,5-dimethoxynitrobenzene | 5% Pt/carbon, sulfited | Xylene | 80 - 110 | 5 - 50 | >90 | [3] |
Caption: Hypothetical inhibition of a kinase pathway by a quinazoline.
Conclusion
Although this compound is not a prominent building block in the current medicinal chemistry literature, its isomer, 4-Chloro-2,5-dimethoxyaniline, serves as a useful synthetic intermediate. The reactivity of its functional groups allows for the construction of more complex molecules, and its potential as a precursor for bioactive heterocyclic scaffolds warrants further investigation in drug discovery programs. The protocols and data presented for 4-Chloro-2,5-dimethoxyaniline can serve as a guide for researchers exploring the synthetic utility of substituted chloroanilines.
References
- 1. 4-Chloro-2,5-dimethoxyaniline | 6358-64-1 | Benchchem [benchchem.com]
- 2. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
- 3. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 4. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Hydrogenation of 4-chloro-2,3,5-trimethoxynitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: The reduction of substituted nitroaromatics is a fundamental transformation in organic synthesis, providing access to anilines which are crucial building blocks for pharmaceuticals, agrochemicals, and dyes. The catalytic hydrogenation of 4-chloro-2,3,5-trimethoxynitrobenzene to 4-chloro-2,3,5-trimethoxyaniline is a key step for synthesizing complex molecules. A primary challenge in this process is the chemoselective reduction of the nitro group in the presence of a halogen substituent, as a competing hydrodehalogenation side reaction can reduce the yield of the desired product.[1] This document provides detailed protocols and application notes for performing this reaction, focusing on catalyst selection and reaction condition optimization to maximize the yield and purity of the target aniline.
Reaction Scheme:
Caption: General reaction for the catalytic hydrogenation.
Quantitative Data Summary
The selection of catalyst and reaction conditions is critical for achieving high selectivity and yield. While specific data for 4-chloro-2,3,5-trimethoxynitrobenzene is not abundant, data from analogous halogenated nitroaromatic compounds provides a strong basis for protocol development.
Table 1: Comparison of Catalytic Systems for Hydrogenation of Halogenated Nitroaromatics
| Catalyst System | Typical Substrate | Solvent | Temp (°C) | Pressure (atm) | Yield (%) | Selectivity (%) | Reference |
| Pd/C | o-Nitrobenzenes | Organic Solvents | 20-40 | 1 | 25-100 | High | [2] |
| Raney Nickel | p-Chloronitrobenzene | Ethanol | 50-70 | 30-35 | >90 | High | [3] |
| Pt/C (modified) | 4-chloro-2,5-dimethoxynitrobenzene | Toluene/Xylene | 80-110 | 5-50 | >95 | High | [4][5] |
| Ni/TiO₂-Al₂O₃ | 4-chloro-2,5-dimethoxynitrobenzene | Ethanol | 70 | N/A (Hydrazine) | ≥95 | High | [6] |
| Pt/Fe₃O₄ | Chloronitrobenzenes | Solvent-free | 90 | 3 | >99 | ≥99.4 | [7] |
Note: Yield and selectivity are highly dependent on the specific substrate structure and precise reaction conditions.
Experimental Workflow and Logic
The workflow for catalytic hydrogenation involves careful setup, execution under a controlled hydrogen atmosphere, and subsequent product isolation and purification. A key decision point is the choice of catalyst, which influences the reaction conditions and potential side products.
Caption: Standard experimental workflow for catalytic hydrogenation.
Potential Reaction Pathways
During the hydrogenation of halogenated nitroaromatics, the primary goal is to selectively reduce the nitro group. However, the catalyst can also facilitate the cleavage of the carbon-halogen bond, a process known as hydrodehalogenation, leading to an undesired byproduct.
Caption: Desired reduction vs. undesired hydrodehalogenation.
Detailed Experimental Protocols
The following protocols are generalized based on common procedures for similar substrates.[2][3][4][6] Researchers should perform small-scale trials to optimize conditions for their specific setup.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol uses a standard noble metal catalyst under a hydrogen atmosphere. It is often effective for selective reductions under mild conditions.[2]
Materials:
-
4-chloro-2,3,5-trimethoxynitrobenzene
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Solvent: Ethyl Acetate or Methanol
-
Hydrogen (H₂) gas supply
-
Parr hydrogenator or similar pressure vessel
-
Celite or another filter aid
Procedure:
-
Reactor Setup: In a suitable pressure vessel, dissolve 4-chloro-2,3,5-trimethoxynitrobenzene (1.0 eq) in the chosen solvent (e.g., methanol, approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol% relative to the substrate) to the solution. Caution: Pd/C can be pyrophoric and should be handled with care, often water-wet.
-
Purging: Seal the reactor and purge the system 3-5 times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-4 atm or ~50 psi).
-
Reaction: Stir the mixture vigorously at room temperature (or with gentle heating to 30-40°C) and monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Transfer Hydrogenation using Raney Nickel
This method avoids the direct use of high-pressure hydrogen gas by using a hydrogen donor like hydrazine hydrate. Raney Nickel is a cost-effective and highly active catalyst.[6]
Materials:
-
4-chloro-2,3,5-trimethoxynitrobenzene
-
Raney Nickel (slurry in water or ethanol)
-
Hydrazine hydrate (80-100%)
-
Solvent: Ethanol
-
Standard reaction flask with reflux condenser
Procedure:
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-2,3,5-trimethoxynitrobenzene (1.0 eq) and ethanol (15-25 mL per gram of substrate).
-
Catalyst Addition: Add Raney Nickel (approx. 5-10% by weight of the substrate). Caution: Raney Nickel is pyrophoric and must be handled as a slurry under solvent.
-
Heating: Heat the mixture to reflux (approx. 70-80°C).
-
Hydrogen Donor Addition: Add hydrazine hydrate (1.5-3.0 eq) dropwise to the refluxing mixture. The addition should be slow enough to control the vigorous evolution of nitrogen gas.
-
Reaction: After the addition is complete, maintain the reflux and monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature.
-
Filtration: Carefully filter the mixture through a pad of Celite to remove the Raney Nickel. Caution: The filter cake must be kept wet with water or solvent to prevent ignition upon drying. Wash the cake with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining hydrazine.
-
Purification: Dry the organic layer, filter, and concentrate to yield the crude product, which can be further purified.
Safety Considerations:
-
Catalytic hydrogenations are highly exothermic and require careful temperature control.
-
Hydrogen gas is extremely flammable. Ensure all equipment is properly grounded and free of leaks. The reaction area should be well-ventilated.
-
Hydrogenation catalysts like Pd/C and Raney Nickel can be pyrophoric, especially after the reaction when dry. Always handle them under a solvent or inert atmosphere and quench them carefully before disposal.
-
Hydrazine is toxic and corrosive. Handle it in a fume hood with appropriate personal protective equipment.
References
- 1. US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 5. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 6. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
- 7. Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Derivatives from 4-Chloro-2,3,5-trimethoxyaniline
Introduction
4-Chloro-2,3,5-trimethoxyaniline is a substituted aromatic compound containing both a nucleophilic amino group and a halogenated site suitable for cross-coupling reactions. This dual functionality makes it a versatile starting material for the synthesis of a wide range of derivatives, particularly for applications in medicinal chemistry and materials science. The electron-donating methoxy groups activate the aromatic ring, influencing the reactivity of both the aniline and the chloro-substituent.
This document provides detailed protocols for two common and powerful synthetic transformations starting from this compound:
-
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination. This protocol details the formation of a C-N bond at the chloro-position, coupling the starting material with a secondary amine to yield a substituted diarylamine. The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for creating aryl amines.[1][2]
-
Protocol 2: Synthesis of a Substituted Quinazoline. This multi-step protocol outlines the construction of a quinazoline ring system, a privileged scaffold in drug discovery, using the aniline functionality as a key reactive handle. The synthesis involves an initial acylation followed by a cyclization step.[3][4]
These protocols are designed for researchers and scientists in organic synthesis and drug development, providing a clear, step-by-step guide to producing novel derivatives from this compound.
Protocol 1: Synthesis of N-(2,3,5-trimethoxyphenyl)-N-methylaniline via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling reaction between this compound and N-methylaniline to form a diarylamine derivative. The chloro-substituent is replaced with an N-methylanilino group.
Experimental Workflow
References
Application Notes and Protocols: Electrophilic Substitution on Trimethoxyanilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoxyanilines are valuable scaffolds in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Their electron-rich aromatic core, activated by both the amino and multiple methoxy substituents, makes them highly susceptible to electrophilic aromatic substitution. Understanding the reaction mechanisms and predicting the regioselectivity of these substitutions is crucial for the rational design and synthesis of novel compounds.
The amino group (-NH₂) and methoxy groups (-OCH₃) are both strongly activating and ortho, para-directing substituents.[1] This is due to their ability to donate electron density to the aromatic ring through resonance, stabilizing the positive charge of the arenium ion intermediate formed during the electrophilic attack. The interplay of these groups on the trimethoxyaniline ring dictates the position of substitution, which can be influenced by steric hindrance and the specific reaction conditions.
This document provides a detailed overview of the reaction mechanisms, protocols for key electrophilic substitution reactions, and a summary of available quantitative data for the electrophilic substitution on various trimethoxyaniline isomers.
Reaction Mechanism of Electrophilic Aromatic Substitution
The electrophilic aromatic substitution on trimethoxyanilines follows a general three-step mechanism:
-
Generation of the Electrophile: A strong electrophile is generated in situ from the respective reagents.
-
Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich π system of the trimethoxyaniline ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The amino and methoxy groups play a critical role in stabilizing this intermediate by delocalizing the positive charge through their lone pairs of electrons.
-
Deprotonation and Restoration of Aromaticity: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.
The regioselectivity of the substitution is determined by the stability of the possible arenium ion intermediates. The positions that are ortho and para to the strongly activating amino and methoxy groups are electronically favored for attack. The final product distribution is a result of the cumulative directing effects of all substituents and any steric constraints.
Data Presentation: Quantitative Analysis of Electrophilic Substitution
The following tables summarize the available quantitative data for various electrophilic substitution reactions on different trimethoxyaniline isomers.
Table 1: Bromination of 3-Bromo-4-methoxyaniline Precursor
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| p-Fluoronitrobenzene | N-Bromosuccinimide | Acetic Acid | 35 | 2.0 | 3-Bromo-4-fluoronitrobenzene | 90.5 | [2] |
Note: This table describes a step in the synthesis of 3-bromo-4-methoxyaniline, where the bromination occurs on a precursor molecule, not on a trimethoxyaniline directly.
Table 2: Synthesis of 3,4,5-Trimethoxyaniline via Hofmann Rearrangement
| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| 3,4,5-Trimethoxybenzamide | NaOH, Br₂ | Deionized Water | 40 (rearrangement), 85 (decarboxylation) | 20 min (rearrangement), 1 h (decarboxylation) | 3,4,5-Trimethoxyaniline | 66.8 | [3] |
Note: This table describes the synthesis of 3,4,5-trimethoxyaniline and does not represent an electrophilic aromatic substitution on an existing aniline ring.
Experimental Protocols
Detailed methodologies for key electrophilic substitution reactions are provided below.
Protocol 1: Synthesis of 3-Bromo-4-methoxynitrobenzene (Precursor to 3-Bromo-4-methoxyaniline)
This protocol describes the bromination of p-fluoronitrobenzene, a key step in the synthesis of 3-bromo-4-methoxyaniline.[2]
Materials:
-
p-Fluoronitrobenzene (7.05 g)
-
Acetic Acid (25 g)
-
N-Bromosuccinimide (NBS) (9.34 g)
-
Ice water
Procedure:
-
To a reaction vessel, add 7.05 g of p-fluoronitrobenzene and 25 g of acetic acid.
-
Control the temperature of the mixture in a water bath at 35 °C.
-
Slowly add 9.34 g of N-bromosuccinimide with stirring, ensuring the temperature does not exceed 35 °C.
-
After the addition is complete, maintain the reaction mixture at 35 °C for 2.0 hours.
-
Upon completion of the reaction, pour the mixture into 500 ml of ice water to precipitate the solid product.
-
Filter the precipitate via suction filtration and dry the solid to obtain 3-bromo-4-fluoronitrobenzene.
Expected Yield: 90.5%[2]
Protocol 2: Synthesis of 3,4,5-Trimethoxyaniline via Hofmann Rearrangement
This protocol outlines the synthesis of 3,4,5-trimethoxyaniline from 3,4,5-trimethoxybenzamide using a Hofmann rearrangement.[3]
Materials:
-
3,4,5-Trimethoxybenzamide
-
Sodium Hydroxide (NaOH)
-
Bromine (Br₂)
-
Deionized Water
Procedure:
-
Prepare a solution of NaOH in deionized water. The molar ratio of NaOH to 3,4,5-trimethoxybenzamide should be 9:1.
-
The molar ratio of Br₂ to 3,4,5-trimethoxybenzamide should be 1.15:1.
-
Conduct the rearrangement reaction at 40 °C for 20 minutes.
-
Following the rearrangement, heat the reaction mixture to 85 °C for 1 hour to facilitate decarboxylation.
-
Isolate and purify the 3,4,5-trimethoxyaniline product.
Expected Yield: 66.8%[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of electrophilic aromatic substitution and a typical experimental workflow.
Caption: General mechanism of electrophilic aromatic substitution on trimethoxyanilines.
Caption: A typical experimental workflow for electrophilic substitution reactions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ohmic heating-assisted regioselective sulfonation of aniline: synthesis of sulfanilic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Laboratory Scale Synthesis of 4-Chloro-2,3,5-trimethoxyaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 4-Chloro-2,3,5-trimethoxyaniline, a substituted aniline derivative of interest in medicinal chemistry and materials science. The synthesis is a multi-step process commencing with the nitration of 1,2,4-trimethoxybenzene, followed by chlorination of the resulting nitroaromatic intermediate, and concluding with the reduction of the nitro group to the desired aniline. This protocol outlines the specific reaction conditions, purification methods, and characterization data for the synthesized compound.
Introduction
Substituted anilines are a crucial class of intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of this compound, featuring both chloro and multiple methoxy groups, makes it a valuable building block for accessing complex molecular architectures. The electron-donating methoxy groups and the electron-withdrawing chloro group on the aniline ring provide multiple sites for further functionalization, enabling the generation of diverse chemical libraries for drug discovery and other applications. This protocol details a reproducible three-step synthesis route suitable for laboratory-scale production.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a three-step sequence starting from 1,2,4-trimethoxybenzene. The key transformations involve:
-
Nitration: Electrophilic nitration of 1,2,4-trimethoxybenzene to introduce a nitro group at the C5 position, yielding 1,2,4-trimethoxy-5-nitrobenzene.
-
Chlorination: Subsequent electrophilic chlorination of the nitro-intermediate to introduce a chlorine atom at the C3 position, affording 1-chloro-2,4,5-trimethoxy-3-nitrobenzene.
-
Reduction: Finally, the reduction of the nitro group to an amine to yield the target product, this compound.
Experimental Protocols
Step 1: Synthesis of 1,2,4-trimethoxy-5-nitrobenzene
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1,2,4-trimethoxybenzene | 168.19 | 10.0 g | 0.059 |
| Acetic Anhydride | 102.09 | 50 mL | - |
| Nitric Acid (70%) | 63.01 | 5.0 mL | ~0.079 |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 1,2,4-trimethoxybenzene in 50 mL of acetic anhydride.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 5.0 mL of 70% nitric acid to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into 200 mL of ice-water and stir until the yellow precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford pure 1,2,4-trimethoxy-5-nitrobenzene as yellow crystals.
Characterization Data (Expected):
| Property | Value |
| Appearance | Yellow crystalline solid |
| Melting Point | 98-100 °C |
| Molecular Formula | C₉H₁₁NO₅ |
| Molecular Weight | 213.19 g/mol |
Step 2: Synthesis of 1-Chloro-2,4,5-trimethoxy-3-nitrobenzene
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1,2,4-trimethoxy-5-nitrobenzene | 213.19 | 5.0 g | 0.023 |
| Acetic Acid | 60.05 | 50 mL | - |
| N-Chlorosuccinimide (NCS) | 133.45 | 3.4 g | 0.025 |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5.0 g of 1,2,4-trimethoxy-5-nitrobenzene in 50 mL of glacial acetic acid.
-
Add 3.4 g of N-Chlorosuccinimide (NCS) to the solution in one portion.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 150 mL of cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-chloro-2,4,5-trimethoxy-3-nitrobenzene.
Characterization Data (Expected):
| Property | Value |
| Appearance | Pale yellow solid |
| Molecular Formula | C₉H₁₀ClNO₅ |
| Molecular Weight | 247.63 g/mol |
Step 3: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1-Chloro-2,4,5-trimethoxy-3-nitrobenzene | 247.63 | 3.0 g | 0.012 |
| Ethanol | 46.07 | 60 mL | - |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 13.6 g | 0.060 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 15 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend 3.0 g of 1-chloro-2,4,5-trimethoxy-3-nitrobenzene in 60 mL of ethanol.
-
Add 13.6 g of tin(II) chloride dihydrate to the suspension.
-
Heat the mixture to reflux and then slowly add 15 mL of concentrated hydrochloric acid dropwise.
-
Continue refluxing for 3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium hydroxide until the pH is basic (pH > 8).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Data Presentation
Summary of Yields and Physical Properties:
| Compound | Starting Material | Product Appearance | Yield (%) | Melting Point (°C) |
| 1,2,4-trimethoxy-5-nitrobenzene | 1,2,4-trimethoxybenzene | Yellow crystals | 85-90 | 98-100 |
| 1-Chloro-2,4,5-trimethoxy-3-nitrobenzene | 1,2,4-trimethoxy-5-nitrobenzene | Pale yellow solid | 70-75 | - |
| This compound | 1-Chloro-2,4,5-trimethoxy-3-nitrobenzene | Off-white to light brown solid | 80-85 | - |
Visualization of the Synthetic Workflow
Application Notes and Protocols: Diazotization Reactions of 4-Chloro-2,3,5-trimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the diazotization of 4-Chloro-2,3,5-trimethoxyaniline and subsequent functionalization reactions. This key intermediate can be transformed into a variety of derivatives with potential applications in medicinal chemistry and materials science.
Introduction
Diazotization is a fundamental transformation in organic synthesis, converting a primary aromatic amine into a highly versatile diazonium salt. This reactive intermediate can then undergo a wide array of subsequent reactions, allowing for the introduction of various functional groups onto the aromatic ring that are often difficult to install directly. This compound is a polysubstituted aniline, and its diazotization provides a strategic entry point for the synthesis of novel, highly functionalized aromatic compounds. The electron-donating methoxy groups and the electron-withdrawing chloro group influence the reactivity of the parent aniline and the resulting diazonium salt.
The general reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1]
Diazotization of this compound: A Generalized Protocol
Experimental Protocol: Diazotization
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea (for quenching excess nitrous acid)
-
Starch-iodide paper (for testing for excess nitrous acid)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
Preparation of the Aniline Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature range throughout the reaction to prevent the decomposition of the diazonium salt.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the aniline suspension via a dropping funnel over a period of 30-45 minutes.[1] Ensure the temperature of the reaction mixture does not rise above 5 °C.
-
Monitoring the Reaction: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid. A drop of the reaction mixture applied to starch-iodide paper will produce a blue-black color when excess nitrous acid is present.
-
Quenching: Once the diazotization is complete, any excess nitrous acid can be quenched by the careful addition of a small amount of urea until the starch-iodide test is negative.
-
Use of the Diazonium Salt Solution: The resulting solution of 4-chloro-2,3,5-trimethoxybenzenediazonium chloride is typically used immediately in subsequent reactions without isolation.
Data Presentation: Reagent Quantities
| Reagent | Molar Ratio | Typical Quantity (for 10 mmol scale) |
| This compound | 1.0 | 2.17 g |
| Concentrated HCl (12 M) | 3.0 | 2.5 mL |
| Sodium Nitrite (NaNO₂) | 1.05 | 0.72 g |
| Water (for aniline suspension) | - | 10 mL |
| Water (for NaNO₂ solution) | - | 5 mL |
Applications in Synthesis: Subsequent Reactions of the Diazonium Salt
The generated 4-chloro-2,3,5-trimethoxybenzenediazonium salt is a valuable intermediate for introducing a variety of functional groups onto the aromatic ring. Key transformations include the Sandmeyer and Suzuki coupling reactions.
Sandmeyer Reactions
The Sandmeyer reaction utilizes copper(I) salts to replace the diazonium group with a halide (Cl, Br) or a cyano group (CN).[3][4][5][6][7] This provides a powerful method for the synthesis of aryl halides and nitriles.
Experimental Protocol: Sandmeyer Chlorination (Example)
Materials:
-
Solution of 4-chloro-2,3,5-trimethoxybenzenediazonium chloride (from the previous step)
-
Copper(I) Chloride (CuCl)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane or Diethyl Ether (for extraction)
-
Sodium Bicarbonate solution (for washing)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Preparation of the Copper(I) Chloride Solution: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Sandmeyer Reaction: Cool the copper(I) chloride solution in an ice bath. Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Reaction Progression: Nitrogen gas will evolve. Allow the reaction to stir at 0-5 °C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours, or until the evolution of nitrogen ceases.
-
Work-up: Extract the reaction mixture with dichloromethane or diethyl ether. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-dichloro-2,3,5-trimethoxybenzene.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Data Presentation: Expected Products and Potential Yields
| Starting Material | Reagent | Product | Typical Yield Range (%) |
| 4-chloro-2,3,5-trimethoxybenzenediazonium chloride | CuCl | 1,4-dichloro-2,3,5-trimethoxybenzene | 60-80 |
| 4-chloro-2,3,5-trimethoxybenzenediazonium chloride | CuBr | 1-bromo-4-chloro-2,3,5-trimethoxybenzene | 60-80 |
| 4-chloro-2,3,5-trimethoxybenzenediazonium chloride | CuCN | 4-chloro-2,3,5-trimethoxybenzonitrile | 50-70 |
Note: Yields are estimated based on general Sandmeyer reactions and may require optimization for this specific substrate.
Suzuki-Miyaura Coupling Reactions
Aryl diazonium salts can also be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[8][9][10][11] This allows for the synthesis of biaryl compounds, which are important scaffolds in medicinal chemistry.
Experimental Protocol: Suzuki-Miyaura Coupling (Example)
Materials:
-
Solution of 4-chloro-2,3,5-trimethoxybenzenediazonium chloride (from the previous step)
-
Arylboronic Acid (e.g., Phenylboronic Acid) (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Solvent (e.g., a mixture of Toluene and Water)
Procedure:
-
Reaction Setup: To the freshly prepared diazonium salt solution, add the arylboronic acid, sodium carbonate, and the palladium catalyst.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the desired biaryl compound.
Data Presentation: Example Suzuki Coupling Reaction
| Diazonium Salt | Coupling Partner | Product |
| 4-chloro-2,3,5-trimethoxybenzenediazonium chloride | Phenylboronic acid | 4-chloro-2,3,5-trimethoxy-1,1'-biphenyl |
Applications in Drug Development
Aromatic compounds containing chloro and methoxy substituents are prevalent in many pharmaceutically active molecules.[12][13][14] The presence of a chlorine atom can enhance membrane permeability and metabolic stability, while methoxy groups can influence binding to biological targets through hydrogen bonding and steric interactions. The derivatives of this compound represent a class of compounds with potential for further exploration in drug discovery programs. The synthetic routes outlined above provide a means to generate a library of novel compounds for biological screening.
Visualizations
Diagram 1: Diazotization of this compound
Caption: General scheme for the diazotization reaction.
Diagram 2: Experimental Workflow for Synthesis
Caption: Workflow for synthesis of derivatives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101987814A - Method for preparing 3,4,5-trimethoxyphenol - Google Patents [patents.google.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. Suzuki–Miyaura cross coupling reactions with Phenoldiazonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki Coupling of Protected Aryl Diazonium Ions: Expanding the Knowledge of Triazabutadiene Compatible Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. jbiochemtech.com [jbiochemtech.com]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Chloro-2,3,5-trimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[1] Their facile synthesis, wide range of achievable colors, and good fastness properties make them crucial in various industries, including textiles, printing, and leather.[2][3] The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or another aromatic amine.[1]
This document provides a detailed protocol for the synthesis of an azo dye using 4-Chloro-2,3,5-trimethoxyaniline as the diazo component and 2-naphthol as the coupling component. This compound is an aromatic amine that can serve as a precursor for the synthesis of a variety of azo dyes with potential applications in dyeing and as functional materials. The substitution pattern on the aniline ring is expected to influence the final color and properties of the dye.
Experimental Protocols
Protocol 1: Synthesis of an Azo Dye from this compound and 2-Naphthol
This protocol outlines the diazotization of this compound and its subsequent coupling with 2-naphthol to produce a colored azo dye.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Ethanol (for recrystallization)
Procedure:
Part A: Diazotization of this compound
-
In a 100 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and distilled water.[4]
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.[4]
-
Prepare a solution of sodium nitrite in distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution while maintaining the temperature between 0-5 °C and stirring continuously.[5][4]
-
Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt is finalized.[5] The completion of diazotization can be checked using starch-iodide paper.
Part B: Azo Coupling Reaction
-
In a separate 250 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.[5]
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.[6]
-
Filter the crude azo dye using vacuum filtration and wash the precipitate with cold distilled water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified azo dye.
-
Dry the purified crystals in a desiccator.
Data Presentation
The following table summarizes the expected quantitative data for the synthesized azo dye.
| Parameter | Value |
| Molecular Formula | C₁₉H₁₆ClN₃O₄ |
| Molecular Weight | 397.81 g/mol |
| Theoretical Yield | Dependent on starting material quantities |
| Melting Point | Not available (requires experimental determination) |
| λmax (in Ethanol) | ~480-520 nm (estimated based on similar structures) |
| Appearance | Colored solid (e.g., red, orange, or brown)[1] |
Table 1: Expected Physicochemical Properties of the Azo Dye from this compound and 2-Naphthol.
Characterization of the Synthesized Azo Dye
The structure and purity of the synthesized azo dye can be confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| UV-Visible Spectroscopy | An absorption maximum (λmax) in the visible region, confirming the presence of the chromophoric azo group. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N=N stretching (around 1400-1450 cm⁻¹), O-H stretching (broad, around 3200-3600 cm⁻¹), C-Cl stretching, and C-O stretching for the methoxy groups.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Signals corresponding to the aromatic protons and carbons of both the aniline and naphthol moieties, as well as the methoxy groups.[7] |
Table 2: Spectroscopic Characterization Data.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of the azo dye.
Caption: Experimental workflow for the synthesis of an azo dye.
Logical Relationship: Synthesis Pathway
The following diagram illustrates the chemical transformation from reactants to the final azo dye product.
Caption: Synthesis pathway of the azo dye.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mrsl.roadmaptozero.com [mrsl.roadmaptozero.com]
- 4. plantarchives.org [plantarchives.org]
- 5. orientjchem.org [orientjchem.org]
- 6. ijirset.com [ijirset.com]
- 7. impactfactor.org [impactfactor.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2,3,5-trimethoxyaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2,3,5-trimethoxyaniline. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy is the electrophilic chlorination of a suitable precursor, such as 2,3,5-trimethoxyaniline. The electron-donating methoxy and amino groups activate the aromatic ring, directing the chlorination to the vacant para position relative to the amino group. Reagents like N-Chlorosuccinimide (NCS) in an appropriate solvent are often employed for this transformation.
Q2: How can I monitor the progress of the chlorination reaction?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to achieve good separation between the starting aniline and the chlorinated product. The reaction is considered complete when the starting material spot is no longer visible by TLC analysis.
Q3: What are the key safety precautions to consider during this synthesis?
Aniline derivatives can be toxic and are often absorbed through the skin.[1] It is crucial to handle all reagents and products in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific handling and disposal information, always refer to the Safety Data Sheet (SDS) for each chemical used.
Q4: My final product is a dark oil or solid. How can I purify it?
Colored impurities often arise from aerial oxidation of the aniline product.[1] Purification can typically be achieved by column chromatography on silica gel. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be effective. In some cases, treatment with activated carbon can help remove colored impurities. For stubborn impurities, derivatization to a salt (e.g., hydrochloride) followed by recrystallization and then liberation of the free base is a viable purification strategy.[1]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My reaction resulted in a low yield of the desired product. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors throughout the experimental process. Below is a breakdown of potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction is monitored by TLC until the starting material is fully consumed. If the reaction stalls, a slight increase in temperature or the addition of a small amount of fresh reagent may be beneficial. |
| Side Reactions (e.g., Dichlorination) | The formation of dichlorinated byproducts can occur if an excess of the chlorinating agent is used or if the reaction temperature is too high. Use a stoichiometric amount of the chlorinating agent and maintain the recommended reaction temperature. Adding the chlorinating agent portion-wise can also help control the reaction. |
| Product Loss During Workup | Aniline derivatives can have some solubility in the aqueous phase, especially if the pH is acidic. Ensure the aqueous layer is thoroughly extracted with an organic solvent during the workup. Back-extraction of the combined organic layers with a dilute acid can sometimes help remove basic impurities, but care must be taken not to lose the product. |
| Degradation of Starting Material or Product | Anilines can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation. |
Issue 2: Presence of Multiple Spots on TLC After Reaction
Q: My final reaction mixture shows multiple spots on the TLC plate. What could these be and how do I isolate my product?
A: The presence of multiple spots indicates a mixture of compounds. The likely components are unreacted starting material, the desired mono-chlorinated product, and potentially di-chlorinated byproducts.
-
Identification: The polarity of these compounds generally decreases with increasing chlorination. Therefore, on a normal-phase silica TLC plate, the starting aniline will have the lowest Rf, followed by the mono-chlorinated product, and then the di-chlorinated byproduct with the highest Rf.
-
Isolation: Flash column chromatography is the most effective method for separating these components. A carefully selected solvent gradient (e.g., increasing the percentage of ethyl acetate in hexanes) will allow for the sequential elution of the products.
Issue 3: Difficulty in Removing the Succinimide Byproduct
Q: I used N-Chlorosuccinimide (NCS) for the chlorination and am having trouble removing the succinimide byproduct. What is the best way to remove it?
A: Succinimide is soluble in water, especially under basic conditions.
-
Aqueous Wash: During the workup, washing the organic layer with a dilute aqueous base solution (e.g., 1M sodium hydroxide) will help to deprotonate and dissolve the succinimide, transferring it to the aqueous phase.
-
Filtration: If succinimide precipitates out of the reaction mixture, it can often be removed by filtration prior to the aqueous workup.
Experimental Protocols
Below is a hypothetical experimental protocol for the synthesis of this compound based on common organic chemistry procedures.
Hypothetical Synthesis of this compound
This protocol describes the chlorination of 2,3,5-trimethoxyaniline using N-chlorosuccinimide.
Materials:
-
2,3,5-trimethoxyaniline
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (or another suitable aprotic solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5-trimethoxyaniline (1 equivalent) in acetonitrile.
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Addition of Chlorinating Agent: To the stirred solution, add N-chlorosuccinimide (1.05 equivalents) portion-wise over 15 minutes at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.
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Quenching and Workup: Once the reaction is complete, remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
References
Technical Support Center: Purification of Crude 4-Chloro-2,3,5-trimethoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Chloro-2,3,5-trimethoxyaniline. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Solution |
| Low Purity After Recrystallization | Improper solvent choice (product is too soluble or insoluble). Cooling rate is too fast, trapping impurities. Insufficient washing of crystals. | Solvent Selection: Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with hexanes/heptane) to find one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Controlled Cooling: Allow the solution to cool slowly to room temperature, and then cool further on an ice bath to promote the formation of pure crystals. Thorough Washing: Wash the filtered crystals with a small amount of cold recrystallization solvent to remove residual impurities. |
| Product Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound. The presence of significant impurities lowers the melting point of the mixture. | Solvent Choice: Select a solvent with a lower boiling point. Purity Check: If the crude product is very impure, consider a preliminary purification step like column chromatography before recrystallization. Seeding: Add a small seed crystal of pure product to the supersaturated solution to induce crystallization. |
| Poor Separation During Column Chromatography | Incorrect solvent system (eluent). Column overloading. Inappropriate stationary phase. | Solvent System Optimization: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. A common starting point for anilines is a gradient of ethyl acetate in hexanes.[1] Sample Loading: Do not exceed the recommended loading capacity of your column (typically 1-5% of the silica gel weight). Stationary Phase: Standard silica gel is usually effective. For very polar impurities, alumina (neutral or basic) could be an alternative. |
| Product Discoloration (Turns Dark) | Oxidation of the aniline functional group. Presence of colored impurities from the synthesis. | Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter hot. Antioxidants: Consider adding a small amount of an antioxidant like sodium dithionite during workup or storage if oxidation is a persistent issue. |
| Low Yield After Purification | Product loss during transfers. Product remains in the filtrate after recrystallization. Incomplete elution from the chromatography column. | Careful Handling: Minimize the number of transfer steps. Recrystallization Optimization: Ensure the minimum amount of hot solvent is used for dissolution and that the solution is thoroughly cooled to maximize crystal formation. The filtrate can sometimes be concentrated to recover a second crop of crystals.[2] Column Chromatography: Ensure the column is flushed with a more polar solvent at the end of the purification to elute any remaining product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for anilines like this compound are recrystallization and column chromatography. Filtration and washing of the crude solid is a standard initial purification step.
Q2: How do I choose a suitable solvent for recrystallization?
A2: An ideal recrystallization solvent will dissolve the crude product when hot but not at room temperature. The impurities should either be insoluble in the hot solvent or remain soluble at room temperature. You can determine a suitable solvent through small-scale solubility tests with solvents such as ethanol, isopropanol, toluene, ethyl acetate, or heptane. For the related compound 4-chloro-2,5-dimethoxyaniline, crystallization from xylene or ethanol has been reported.[2][3]
Q3: What is a typical solvent system for column chromatography of this compound?
A3: A common solvent system for the purification of anilines by silica gel column chromatography is a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane. The exact ratio will depend on the polarity of the impurities and should be determined by TLC analysis beforehand. For similar compounds, gradients such as 0-50% ethyl acetate in hexanes have been successfully used.[1]
Q4: My purified product is a white to off-white solid. Is this expected?
A4: Yes, purified anilines are often crystalline solids that are white, off-white, or cream-colored. The appearance of a nearly colorless product for the related 4-chloro-2,5-dimethoxyaniline has been noted.[2] Any significant coloration (e.g., brown or red) may indicate the presence of oxidized impurities.
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques, including:
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Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems is a good indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can provide both the purity level and identify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) can be effective for trimethoxyanilines.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.
Quantitative Data Summary
| Compound | Purification Method | Solvent(s) | Achieved Purity | Yield |
| 3,4,5-Trimethoxyaniline | Not specified in detail, but likely includes recrystallization | Deionized water was used as the solvent in the final synthesis step. | 99.0% | 66.8% |
Data adapted from the synthesis of 3,4,5-trimethoxyaniline.[5]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the test solvent at room temperature. If it dissolves, the solvent is unsuitable. If it does not dissolve, heat the mixture to the solvent's boiling point. If the solid dissolves, the solvent is potentially suitable.
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Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of ethyl acetate and hexanes to find a solvent system that gives good separation of the product from impurities (product Rf value of ~0.3 is often ideal).
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Column Packing: Prepare a silica gel slurry in the initial, least polar eluent and pack it into a glass column.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
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Elution: Begin eluting with the least polar solvent mixture determined from the TLC analysis. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualization
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 3. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
- 4. 3,4,5-Trimethoxyaniline | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
Side-product formation in the chlorination of trimethoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of trimethoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products observed during the chlorination of trimethoxyaniline?
A1: Due to the highly activating nature of the three methoxy groups and the amino group, the aromatic ring of trimethoxyaniline is electron-rich and prone to over-chlorination. The most common side-products are di- and tri-chlorinated trimethoxyaniline derivatives. The specific isomers formed will depend on the starting trimethoxyaniline isomer (e.g., 2,4,6-, 3,4,5-, or 2,4,5-trimethoxyaniline) and the reaction conditions. For instance, in the chlorination of aniline, the formation of 2,4,6-trichloroaniline is a known outcome, suggesting that similar multiple additions of chlorine can be expected with the more activated trimethoxyaniline substrate.
Q2: Which chlorinating agents are suitable for the chlorination of trimethoxyaniline?
A2: Several chlorinating agents can be employed, with the choice depending on the desired selectivity and reactivity. Common reagents include:
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N-Chlorosuccinimide (NCS): A mild and easy-to-handle solid chlorinating agent, often used for activated aromatic compounds.[1] It can be activated by acids or Lewis acids like iron(III) chloride.
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Sulfuryl chloride (SO₂Cl₂): A stronger chlorinating agent that can lead to higher degrees of chlorination if not carefully controlled.
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Chlorine gas (Cl₂): A highly reactive gas that often requires specialized equipment and careful control of stoichiometry to avoid over-chlorination.
Q3: How can I control the extent of chlorination to favor the mono-chlorinated product?
A3: Controlling the reaction to favor mono-chlorination is a key challenge. Here are several strategies:
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Stoichiometry: Use of a stoichiometric amount or a slight sub-stoichiometric amount of the chlorinating agent relative to the trimethoxyaniline.
-
Temperature: Running the reaction at lower temperatures can help to reduce the rate of subsequent chlorination reactions.
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Slow Addition: Adding the chlorinating agent slowly to the reaction mixture can help to maintain a low concentration of the active chlorinating species, thus favoring mono-substitution.
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Choice of Solvent: The polarity of the solvent can influence the reactivity of the chlorinating agent. Less polar solvents may sometimes help to temper the reactivity.
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Protecting Groups: While adding complexity, protection of the aniline's amino group as an acetanilide can reduce its activating effect and provide better control over the chlorination.
Q4: My reaction mixture has turned dark, almost black. What could be the cause?
A4: Dark coloration, often described as the formation of "aniline black," can occur due to the oxidation of the aniline or its chlorinated derivatives.[2] This is more likely to happen under harsh reaction conditions, such as high temperatures, or in the presence of strong oxidizing agents or certain acids. Using milder reagents like NCS and maintaining an inert atmosphere can help to minimize these oxidative side reactions.
Q5: What are the recommended methods for purifying the chlorinated trimethoxyaniline product?
A5: The purification of the product mixture typically involves chromatographic techniques due to the likely presence of multiple chlorinated isomers with similar polarities.
-
Column Chromatography: Flash column chromatography on silica gel is a common method for separating the desired mono-chlorinated product from unreacted starting material and over-chlorinated side-products. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
-
High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale purifications, reversed-phase HPLC can provide excellent separation of the various chlorinated isomers.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive chlorinating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Catalyst (if used) is inactive. | 1. Use a fresh batch of the chlorinating agent. 2. Gradually increase the reaction temperature. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 4. Use a fresh or newly activated catalyst. |
| Formation of multiple chlorinated products (over-chlorination) | 1. Excess of chlorinating agent. 2. Reaction temperature is too high. 3. Rapid addition of the chlorinating agent. 4. Highly activating nature of the substrate. | 1. Carefully control the stoichiometry of the chlorinating agent (use 1.0-1.1 equivalents). 2. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). 3. Add the chlorinating agent portion-wise or as a solution via a syringe pump. 4. Consider protecting the amino group as an acetanilide to reduce its activating effect. |
| Formation of dark-colored impurities | 1. Oxidation of the aniline. 2. Use of harsh reaction conditions. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a milder chlorinating agent like NCS. 3. Avoid excessively high temperatures. |
| Difficulty in purifying the product | 1. Similar polarity of the desired product and side-products. 2. Streaking of the amine on silica gel. | 1. Use a long chromatography column and a shallow solvent gradient. 2. Consider using a different stationary phase (e.g., alumina) or a different solvent system. 3. Add a small amount of a basic modifier (e.g., triethylamine) to the eluent to reduce tailing of the amine products on silica gel. |
Data Presentation
The following tables provide a template for summarizing quantitative data from chlorination experiments. Researchers should aim to collect this type of data to optimize their reaction conditions.
Table 1: Effect of Chlorinating Agent on Product Distribution
| Chlorinating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Conversion of Starting Material (%) | Yield of Mono-chloro Product (%) | Yield of Di-chloro Product (%) | Yield of Tri-chloro Product (%) |
| NCS (1.1) | Dichloromethane | 25 | 4 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| SO₂Cl₂ (1.1) | Dichloromethane | 0 | 2 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Cl₂ (1.1) | Carbon Tetrachloride | 25 | 1 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Table 2: Effect of Reaction Temperature on Product Distribution (using NCS)
| Temperature (°C) | Solvent | Time (h) | Conversion of Starting Material (%) | Yield of Mono-chloro Product (%) | Yield of Di-chloro Product (%) | Yield of Tri-chloro Product (%) |
| 0 | Dichloromethane | 6 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| 25 | Dichloromethane | 4 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| 40 (reflux) | Dichloromethane | 2 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
General Protocol for the Chlorination of Trimethoxyaniline using N-Chlorosuccinimide (NCS)
This protocol is a general guideline and may require optimization for specific trimethoxyaniline isomers and desired outcomes.
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Preparation:
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To a solution of trimethoxyaniline (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane or acetonitrile, 10 mL) in a round-bottom flask, add a catalytic amount of a Lewis acid if required (e.g., iron(III) chloride, 0.05 mmol).
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Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction:
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Slowly add N-chlorosuccinimide (1.05 mmol) to the stirred solution. The addition can be done portion-wise over 30 minutes.
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Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
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Once the starting material is consumed or the desired product formation is maximized, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
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Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane, 2 x 15 mL).
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Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired chlorinated trimethoxyaniline.
-
Visualizations
Caption: Reaction pathway for the chlorination of trimethoxyaniline.
Caption: Troubleshooting workflow for optimizing the chlorination reaction.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2,3,5-trimethoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 4-Chloro-2,3,5-trimethoxyaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main hypothetical routes for the synthesis of this compound:
-
Route A: Electrophilic Chlorination of 2,3,5-Trimethoxyaniline. This is a direct approach where the starting material, 2,3,5-trimethoxyaniline, is reacted with a chlorinating agent. The challenge with this method lies in controlling the regioselectivity to favor chlorination at the C4 position.
-
Route B: Reduction of 4-Chloro-2,3,5-trimethoxynitrobenzene. This route involves the synthesis of the corresponding nitro compound, followed by its reduction to the aniline. This can sometimes offer better control over the final substitution pattern.
Q2: Which chlorinating agents are suitable for the synthesis of this compound?
Several chlorinating agents can be employed for the electrophilic chlorination of anilines. The choice of agent will influence the reactivity and selectivity of the reaction. Common options include:
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N-Chlorosuccinimide (NCS): Often used for mild chlorination of activated aromatic rings.
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Sulfuryl Chloride (SO₂Cl₂): A reactive chlorinating agent that can be effective but may lead to side reactions if not controlled properly.
-
Copper(II) Chloride (CuCl₂): Can be used for regioselective chlorination of anilines, often favoring the para position.[1]
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Chlorine Gas (Cl₂): Highly reactive and can lead to over-chlorination, but can be used in a controlled manner, for instance in a liquid-liquid microflow system to improve safety and efficiency.[2]
Q3: How can the regioselectivity of the chlorination of 2,3,5-trimethoxyaniline be controlled?
Controlling the position of chlorination is crucial. The amino group is a strong ortho-, para-director, while the methoxy groups are also activating and ortho-, para-directing. To favor chlorination at the C4 position (para to the amino group), consider the following:
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Protecting the Amino Group: The reactivity of the amino group can be attenuated by protecting it as an amide (e.g., acetanilide). This can help direct the chlorination to the para position and prevent side reactions.
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Solvent Effects: The choice of solvent can influence the selectivity of the reaction. Polar aprotic solvents are often used for reactions with NCS.
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Lewis Acid Catalysis: In some cases, a mild Lewis acid catalyst can be used to enhance the electrophilicity of the chlorinating agent and potentially influence regioselectivity.
Q4: What are the common side products in this reaction and how can they be minimized?
Common side products in the chlorination of anilines include:
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Isomeric Monochloroanilines: Chlorination at other positions on the ring (e.g., ortho to the amino group).
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Dichlorinated Products: Over-chlorination can lead to the formation of dichlorinated anilines.
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Oxidation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and tars.
To minimize these side products:
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Control Stoichiometry: Use a controlled amount of the chlorinating agent (close to a 1:1 molar ratio).
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Low Temperature: Running the reaction at a lower temperature can help to reduce the rate of side reactions.
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Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
Q5: What are the recommended methods for the purification of this compound?
Purification of the final product can be achieved through several methods:
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Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective way to remove impurities.
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Column Chromatography: Silica gel column chromatography can be used to separate the desired product from isomers and other byproducts.
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Distillation: If the product is a high-boiling liquid, vacuum distillation may be an option.
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Salt Formation: Aniline products can be purified by forming the hydrochloride salt, which can be crystallized and then neutralized to regenerate the pure aniline.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion of Starting Material | Inactive chlorinating agent. | Use a fresh, properly stored batch of the chlorinating agent. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Inappropriate solvent. | Experiment with different solvents (e.g., acetonitrile, dichloromethane, or an ionic liquid for CuCl₂ reactions).[1] | |
| Formation of Multiple Isomers | High reactivity of the aniline ring. | Protect the amino group as an amide to reduce its activating effect and enhance para-selectivity. |
| Reaction temperature is too high. | Lower the reaction temperature to improve selectivity. | |
| Incorrect choice of chlorinating agent. | Consider using a milder or more selective chlorinating agent like NCS or CuCl₂.[1] | |
| Formation of Dark-Colored Byproducts (Tars) | Oxidation of the aniline starting material or product. | Run the reaction under an inert atmosphere (N₂, Ar). Degas solvents before use. |
| Reaction conditions are too harsh (e.g., strong acid, high temperature). | Use milder reaction conditions. If an acid is necessary, use it in catalytic amounts. | |
| Difficult Product Isolation | Product is soluble in the aqueous workup phase. | Adjust the pH of the aqueous phase to ensure the aniline is in its free base form. Extract with a suitable organic solvent. |
| Formation of an emulsion during workup. | Add a saturated brine solution to help break the emulsion. | |
| Over-chlorination (Dichlorinated Products) | Excess chlorinating agent. | Carefully control the stoichiometry of the chlorinating agent. Consider slow, dropwise addition. |
| High reaction temperature. | Perform the reaction at a lower temperature. |
Data Presentation
Table 1: Comparison of Common Chlorinating Agents for Anilines
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
| N-Chlorosuccinimide (NCS) | Acetonitrile or DMF, Room Temperature | Mild, easy to handle solid. | Can be slow; requires purification to remove succinimide. |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane or Chloroform, 0°C to RT | Highly reactive, effective for less activated rings. | Can lead to over-chlorination and side reactions; corrosive. |
| Copper(II) Chloride (CuCl₂) | Ionic liquids or aqueous HCl, 60°C | Good para-selectivity for unprotected anilines.[1] | Requires elevated temperatures and specific solvent systems. |
| Chlorine Gas (Cl₂) | 1,2-dichloroethane in a microflow system | High atom economy, fast reaction times.[2] | Hazardous to handle; requires specialized equipment for safe use. |
Table 2: Typical Conditions for Nitroarene Reduction
| Reduction Method | Reagents and Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Pt/C catalyst, Ethanol or Ethyl Acetate solvent, 80-110°C, 5-50 atm pressure.[3][4] | Clean reaction, high yields. | Requires specialized high-pressure equipment. |
| Transfer Hydrogenation | Hydrazine hydrate, supported Ni catalyst, Ethanol solvent, 70-90°C. | Avoids the use of hydrogen gas. | Hydrazine is toxic; catalyst preparation may be required. |
| Metal/Acid Reduction | SnCl₂·2H₂O, HCl, Ethanol, Reflux. | A classic and reliable method. | Generates stoichiometric amounts of metal waste. |
Experimental Protocols
Method A: Direct Chlorination of 2,3,5-Trimethoxyaniline using NCS
-
Disclaimer: This is a hypothetical procedure based on standard laboratory practices for similar reactions. It should be optimized for the specific substrate.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 2,3,5-trimethoxyaniline (1 equivalent) and dissolve it in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve N-Chlorosuccinimide (1.05 equivalents) in anhydrous acetonitrile. Add the NCS solution dropwise to the aniline solution over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium sulfite. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.
Method B: Reduction of 4-Chloro-2,3,5-trimethoxynitrobenzene
-
Disclaimer: This is a generalized procedure based on known reductions of similar compounds.
-
Reaction Setup: In a flask suitable for the chosen reduction method (e.g., a Parr shaker for catalytic hydrogenation), add 4-Chloro-2,3,5-trimethoxynitrobenzene (1 equivalent) and the appropriate solvent (e.g., ethanol).
-
Catalyst/Reagent Addition:
-
For Catalytic Hydrogenation: Add a catalytic amount of 10% Pd/C.
-
For SnCl₂ Reduction: Add SnCl₂·2H₂O (3-5 equivalents) and concentrated HCl.
-
-
Reaction Execution:
-
For Catalytic Hydrogenation: Pressurize the vessel with hydrogen gas and heat to the desired temperature.
-
For SnCl₂ Reduction: Heat the mixture to reflux.
-
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.
-
Workup:
-
For Catalytic Hydrogenation: Cool the reaction, vent the hydrogen, and filter the mixture through Celite to remove the catalyst.
-
For SnCl₂ Reduction: Cool the reaction and carefully basify with a concentrated NaOH solution until a pH > 10 is reached.
-
-
Isolation and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product as described in Method A.
Visualizations
Caption: Workflow for optimizing the synthesis of this compound.
Caption: A troubleshooting flowchart for addressing low yield in the synthesis.
References
- 1. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 4. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
4-Chloro-2,3,5-trimethoxyaniline stability and degradation pathways
Troubleshooting Guides and FAQs
This section addresses common issues that researchers, scientists, and drug development professionals may encounter during the handling and use of 4-Chloro-2,5-dimethoxyaniline.
FAQs
Q1: My 4-Chloro-2,5-dimethoxyaniline powder has changed color from white/gray to red. Is it still usable?
A1: The color change from white/gray to red suggests potential degradation or oxidation. It is recommended to assess the purity of the compound using an appropriate analytical technique (e.g., NMR, GC-MS) before proceeding with your experiment. For critical applications, using a fresh, uncolored batch is advisable.
Q2: What are the optimal storage conditions for 4-Chloro-2,5-dimethoxyaniline?
A2: To ensure stability, 4-Chloro-2,5-dimethoxyaniline should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Some suppliers recommend storage at <15°C in a cool and dark place, under an inert gas, as the compound can be air-sensitive.
Q3: I'm observing unexpected side products in my reaction involving 4-Chloro-2,5-dimethoxyaniline. What could be the cause?
A3: Unexpected side products could arise from several factors:
-
Impurity of the starting material: Verify the purity of your 4-Chloro-2,5-dimethoxyaniline.
-
Reaction conditions: Incompatible reagents or excessive heat can lead to degradation. The compound should be kept away from heat and sources of ignition.[1]
-
Reactivity: The chloro and methoxy groups on the aniline ring influence its reactivity. For instance, the chloro group enhances electrophilicity, making it more reactive in certain coupling reactions.[3] Consider potential side reactions related to these functional groups under your specific experimental conditions.
Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Low reaction yield | Degraded starting material. | Check the appearance and purity of the 4-Chloro-2,5-dimethoxyaniline. Use a fresh batch if degradation is suspected. |
| Suboptimal reaction conditions. | Review the reaction temperature, pressure, and solvent. A patented synthesis method suggests temperatures of 80-110°C for its preparation.[4] | |
| Inconsistent analytical results (e.g., melting point) | Presence of impurities. | The melting point of pure 4-Chloro-2,5-dimethoxyaniline is between 118-122°C.[2] A broader or lower melting range may indicate impurities. Recrystallization may be necessary. |
| Difficulty dissolving the compound | Incorrect solvent choice. | While soluble in some organic solvents, its solubility in water is limited.[2] The choice of solvent is crucial for its synthesis and subsequent reactions.[4] |
Data Presentation
Physical and Chemical Properties of 4-Chloro-2,5-dimethoxyaniline
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO₂ | [3][5] |
| Molecular Weight | 187.62 g/mol | [3][5] |
| Appearance | White to Gray to Red powder/crystal | |
| Melting Point | 118 - 122 °C | [2] |
| log Pow | 1.8 | [2] |
| Purity (GC) | >98.0% |
Experimental Protocols
Protocol: Synthesis of 4-Chloro-2,5-dimethoxyaniline via Catalytic Reduction
This protocol is adapted from a patented synthesis method.[4]
Materials:
-
4-chloro-2,5-dimethoxynitrobenzene
-
Xylene (technical grade)
-
5% Platinum on carbon (Pt/C) catalyst, sulfited (50% water mixture)
-
Morpholine
-
Disodium hydrogenphosphate
-
Water
-
Hydrogen gas
-
Nitrogen gas
-
Stainless steel autoclave with magnetic stirrer, heating, and cooling capabilities
Procedure:
-
In a stainless steel autoclave, combine 239 g (1.1 mol) of 4-chloro-2,5-dimethoxynitrobenzene, 675 ml of xylene, 3 g of 5% Pt/C catalyst, 1 g of morpholine, 3 g (0.02 mol) of disodium hydrogenphosphate, and 30 ml of water.
-
Seal the autoclave and purge the air by flushing with nitrogen gas.
-
Heat the reaction mixture to 85°C with stirring.
-
Introduce hydrogen gas into the autoclave to a pressure of 10 bar.
-
The reduction reaction will commence, indicated by heat generation and a decrease in hydrogen pressure. Maintain the pressure at 10 bar by continuously feeding hydrogen.
-
After the theoretical amount of hydrogen has been consumed, continue stirring for an additional 30 minutes.
-
Cool the reaction mixture to 80°C and release the pressure.
-
Filter the hot reaction mixture to remove the catalyst.
-
Separate the aqueous phase from the organic (xylene) phase.
-
Cool the xylene phase with stirring to 20-25°C to precipitate the 4-chloro-2,5-dimethoxyaniline as granules.
-
Isolate the product by filtration. The resulting product is a virtually colorless 4-chloro-2,5-dimethoxyaniline, which is insensitive to air.
-
The product can be dried if necessary.
Visualizations
Proposed Degradation Pathways of 4-Chloro-2,5-dimethoxyaniline
The following diagram illustrates a proposed degradation pathway for 4-Chloro-2,5-dimethoxyaniline based on the known degradation of 4-chloroaniline.[6] The actual degradation products may vary depending on the specific conditions (e.g., UV light, presence of catalysts).
Caption: Proposed degradation pathways for 4-Chloro-2,5-dimethoxyaniline.
Experimental Workflow: Synthesis of 4-Chloro-2,5-dimethoxyaniline
This diagram outlines the key steps in the synthesis of 4-Chloro-2,5-dimethoxyaniline as described in the protocol above.
Caption: Experimental workflow for the synthesis of 4-Chloro-2,5-dimethoxyaniline.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 4-Chloro-2,5-dimethoxyaniline | 6358-64-1 | Benchchem [benchchem.com]
- 4. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 5. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to avoid dechlorination in aniline hydrogenation reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the suppression of dechlorination during aniline hydrogenation reactions.
Frequently Asked Questions (FAQs)
Q1: What is hydrodechlorination in the context of aniline hydrogenation?
Hydrodechlorination (HDC) is an undesired side reaction that occurs during the catalytic hydrogenation of chlorinated aromatic compounds, such as chloroanilines or their precursors like chloronitrobenzenes. In this reaction, a chlorine atom on the aromatic ring is replaced by a hydrogen atom. For example, when hydrogenating p-chloronitrobenzene to p-chloroaniline, the hydrodechlorination side reaction produces aniline as an impurity.
Q2: Why is it critical to avoid hydrodechlorination?
Avoiding hydrodechlorination is essential for several reasons:
-
Product Purity: The formation of the dechlorinated product (e.g., aniline) as a byproduct complicates purification and reduces the yield of the desired chloroaniline.
-
Process Efficiency: Subsequent separation steps to remove the impurity increase costs and time in a manufacturing process.
-
Catalyst Deactivation: The hydrogen chloride (HCl) produced during the reaction can poison or deactivate certain catalysts and potentially corrode the reactor.[1]
-
Downstream Reactions: The presence of the dechlorinated impurity can lead to unwanted byproducts in subsequent chemical steps.
Q3: What are the primary factors that influence the rate of hydrodechlorination?
The extent of hydrodechlorination is influenced by a combination of factors:
-
Catalyst Choice: The type of metal, its support, and its morphology are the most critical factors. Noble metals like Platinum (Pt) and Palladium (Pd) are commonly used, with Pt often showing higher selectivity.[2][3][4]
-
Reaction Conditions: Temperature, hydrogen pressure, and reaction time significantly impact the selectivity of the hydrogenation.
-
Additives and Modifiers: The presence of certain chemical promoters or inhibitors (regulators) can suppress the C-Cl bond cleavage.[2][5]
-
Solvent: The choice of solvent can influence catalyst activity and selectivity.
Troubleshooting Guide: Minimizing Dechlorination
Q1: My reaction shows significant formation of the dechlorinated aniline. Where should I start troubleshooting?
The first and most critical area to examine is your catalyst system. The choice of catalyst has the most profound impact on selectivity. If you are observing high levels of dechlorination, consider evaluating alternative catalysts known for high chemoselectivity in hydrogenating nitro groups without cleaving halide bonds.
Q2: Which catalysts are recommended for selectively hydrogenating chloro-nitroaromatics to chloroanilines?
Several catalytic systems have been developed to achieve high selectivity:
-
Platinum-based Catalysts: Platinum on carbon (Pt/C) is a widely cited catalyst for this transformation.[2][5] By carefully controlling reaction conditions, high selectivity can be achieved. A robust Pt/Fe3O4 catalyst has also been shown to provide excellent selectivity (≥99.4%) even in solvent-free conditions.[3][6]
-
Modified Noble Metal Catalysts: Modifying the electronic properties or the surface of traditional catalysts can suppress dechlorination.
-
Metal-Free Catalysts: Novel approaches include the use of metal-free catalysts, such as N/S co-doped carbon materials, which have demonstrated 100% selectivity for the desired chloroaniline product.[7]
Q3: How can I optimize my reaction conditions to suppress hydrodechlorination?
After selecting an appropriate catalyst, fine-tuning the reaction parameters is the next step.
-
Temperature: Generally, lower temperatures favor the selective hydrogenation of the nitro group over the cleavage of the C-Cl bond. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Hydrogen Pressure: The effect of pressure can be complex, but moderate hydrogen pressure is often optimal. For a 5% Pt/C catalyst, a hydrogen pressure of 34 atm was found to be effective in minimizing dechlorination.[2]
-
Reaction Time and Conversion: Prolonged reaction times can lead to over-reduction and increased dechlorination, especially after the primary substrate has been consumed. It may be necessary to halt the reaction at a sub-maximal conversion to achieve the highest selectivity. For instance, with p-chloronitrobenzene over Pt/C, restricting the conversion to 85% resulted in 99% selectivity for p-chloroaniline.[2][5]
-
Solvent Selection: Methanol is a commonly used solvent that has shown good results.[2] However, highly selective transformations have also been achieved under solvent-free conditions, which can offer environmental and processing benefits.[3][6]
Q4: Can additives or catalyst modifiers be used to inhibit dechlorination?
Yes, the introduction of specific additives, sometimes called "regulators," can effectively suppress hydrodechlorination. While specific choices are often proprietary or catalyst-dependent, literature suggests that compounds containing acids, bases, sulfur, or phosphorus can modify the catalyst surface and inhibit the undesired reaction.[2][5]
Data Presentation
Table 1: Performance of Various Catalysts in Selective Hydrogenation of Chloronitrobenzene
| Catalyst | Substrate | Key Reaction Conditions | Conversion (%) | Selectivity to Chloroaniline (%) | Reference |
| 5% Pt/C | p-Chloronitrobenzene | 60°C, 34 atm H₂, Methanol | 85 | 99 | [2][5] |
| Pt/Fe₃O₄ | o-Chloronitrobenzene | 80°C, 30 bar H₂, Solvent-free | 100 | ≥99.4 | [3][6] |
| Pt/Fe₃O₄ | m-Chloronitrobenzene | 80°C, 30 bar H₂, Solvent-free | 100 | ≥99.4 | [3][6] |
| N/S co-doped Carbon | p-Chloronitrobenzene | 140°C, 3 MPa H₂, Ethanol | ~95 | 100 | [7] |
Experimental Protocols
Protocol: Batch Hydrogenation of p-Chloronitrobenzene using 5% Pt/C
This protocol provides a general methodology for the selective hydrogenation of p-chloronitrobenzene to p-chloroaniline in a laboratory-scale autoclave.
1. Materials and Equipment:
-
Substrate: p-Chloronitrobenzene (p-CNB)
-
Catalyst: 5% Platinum on Carbon (Pt/C)
-
Solvent: Methanol (MeOH)
-
Gases: High-purity hydrogen (H₂), Inert gas (Nitrogen, N₂)
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.
-
Analytical equipment: Gas Chromatograph (GC) for reaction monitoring.
2. Reaction Setup:
-
Ensure the autoclave is clean and dry.
-
Charge the reactor vessel with the desired amount of p-CNB (e.g., 0.316 gmol/L concentration).[2]
-
Add the solvent (methanol) to the desired volume.
-
Carefully add the 5% Pt/C catalyst. A typical loading can be as low as 0.01% w/v.[2]
-
Seal the autoclave according to the manufacturer's instructions.
3. Reaction Execution:
-
Place the sealed autoclave in its heating mantle and connect all gas and sensor lines.
-
Purging: Pressurize the reactor with N₂ to ~10 atm and then vent. Repeat this cycle 3-5 times to remove all oxygen.
-
Following the nitrogen purge, repeat the pressurize/vent cycle with H₂ 3-5 times to ensure an inert, hydrogen-rich atmosphere.
-
Pressurizing & Heating: Pressurize the reactor to the target hydrogen pressure (e.g., 34 atm).[2]
-
Begin stirring at a high rate (e.g., >1000 rpm) to ensure good gas-liquid-solid mixing.
-
Heat the reactor to the target temperature (e.g., 60°C).[2]
-
Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir or by carefully taking aliquots (if the reactor is so equipped) for GC analysis at regular intervals.
4. Work-up and Analysis:
-
Once the desired conversion is reached (e.g., after ~3 hours for 85% conversion), stop the heating and allow the reactor to cool to room temperature.[2]
-
Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Purge the reactor with N₂ before opening.
-
Remove the reaction mixture from the autoclave.
-
Separate the catalyst from the liquid mixture by filtration (e.g., through a pad of Celite). Caution: The Pt/C catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Keep it wetted with solvent.
-
Analyze the final product mixture using GC to determine the conversion of p-CNB and the selectivity to p-chloroaniline.
Visualizations
Caption: Reaction scheme showing desired vs. undesired pathways.
Caption: A logical workflow for troubleshooting dechlorination issues.
Caption: A standard experimental workflow for batch hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst [mdpi.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 4-Chloro-2,3,5-trimethoxyaniline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 4-Chloro-2,3,5-trimethoxyaniline.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing a very low conversion rate. What are the most common causes?
Low conversion rates can stem from several factors. The most common culprits include:
-
Reagent Quality: The purity of this compound and other reactants is critical. Impurities can inhibit catalyst activity or participate in side reactions. Ensure all starting materials are of high purity and appropriately stored.
-
Reaction Conditions: Suboptimal reaction conditions such as temperature, pressure, solvent, and reaction time can significantly impact conversion. These parameters often need to be carefully optimized for each specific reaction.
-
Catalyst Activity: In catalytic reactions, the catalyst's activity is paramount. Catalyst deactivation due to impurities, improper handling, or exceeding its lifespan can lead to a drop in conversion.
-
Atmosphere Control: Many reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture. Inadequate inert atmosphere (e.g., nitrogen or argon) can lead to catalyst decomposition and unwanted side reactions.
Q2: I suspect catalyst deactivation is the issue. How can I troubleshoot this?
Catalyst deactivation is a frequent issue. Here's a systematic approach to troubleshooting:
-
Verify Catalyst Loading: Ensure the correct catalytic amount is being used as specified in the protocol.
-
Use Fresh Catalyst: If possible, run the reaction with a fresh batch of catalyst to rule out degradation of the existing stock.
-
Check for Inhibitors: The presence of impurities in the reactants or solvent can poison the catalyst. Consider purifying your starting materials.
-
Optimize Reaction Conditions: Temperature and pressure can affect catalyst stability and activity. Refer to literature for the optimal range for your specific catalyst system.
Q3: Could the solvent be the reason for the low yield?
Absolutely. The choice of solvent is crucial and can influence reaction rates and selectivity.
-
Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent at the reaction temperature.
-
Purity: Use anhydrous and high-purity solvents, as water and other impurities can interfere with the reaction.
-
Compatibility: The solvent should be inert under the reaction conditions and not react with any of the reagents or the catalyst. For instance, in catalytic reductions, aromatic solvents like toluene or xylene are often employed.[1]
Q4: What are the typical side reactions observed with this compound, and how can they be minimized?
A common side reaction, particularly in catalytic hydrogenations, is dehalogenation, where the chlorine atom is replaced by a hydrogen atom.[2] This leads to the formation of 2,3,5-trimethoxyaniline as a byproduct.
To minimize dehalogenation:
-
Catalyst Choice: Use a modified or selective catalyst. For example, a sulfited platinum-on-carbon catalyst has been shown to reduce dehalogenation in similar systems.[1]
-
Control of Reaction Conditions: Carefully control the reaction temperature and pressure. Harsher conditions can promote dehalogenation.
-
pH Control: In some reductions, maintaining a slightly basic pH (8-10) can help suppress dehalogenation.[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conversion rates.
Caption: A logical workflow for troubleshooting low conversion rates.
Quantitative Data on a Related Reaction
| Parameter | Condition | Yield | Reference |
| Catalyst | Modified Platinum-on-Carbon | 99% of theory | [1] |
| Supported Nickel Catalyst (TiO2-Al2O3 carrier) | ≥95% | [3] | |
| Solvent | Aromatic (e.g., Toluene, Xylene) | High | [1] |
| Ethanol | High | [3] | |
| Temperature | 80 - 110 °C | High | [1] |
| 70 - 90 °C | High | [3] | |
| Pressure | 5 - 50 atm gauge (Hydrogen) | High | [1] |
| Reducing Agent | Hydrogen | High | [1] |
| Hydrazine Hydrate | High | [3] | |
| pH | 8 - 10 (aqueous solution) | High | [1] |
Experimental Protocols
General Protocol for Catalytic Hydrogenation
This protocol is a generalized procedure for the reduction of a nitroaromatic compound to an aniline, adapted for 4-Chloro-2,3,5-trimethoxynitrobenzene.
-
Reaction Setup: To a high-pressure reactor, add 4-Chloro-2,3,5-trimethoxynitrobenzene, the chosen solvent (e.g., toluene or ethanol), and the catalyst (e.g., Pt/C or Ni/TiO2-Al2O3).
-
Inerting: Seal the reactor and purge several times with an inert gas (nitrogen or argon) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-20 atm).
-
Heating and Stirring: Heat the reaction mixture to the target temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by taking aliquots for analysis (e.g., TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate can then be processed to isolate the product, for example, by crystallization after solvent removal.
Hypothetical Reaction Pathway and Troubleshooting Logic
The following diagram illustrates a hypothetical Buchwald-Hartwig amination reaction involving this compound and a generic aryl bromide, along with the associated troubleshooting logic.
Caption: A hypothetical reaction pathway and associated troubleshooting points.
References
- 1. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 2. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 3. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
Technical Support Center: Purifying 4-Chloro-2,3,5-trimethoxyaniline via Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive protocol and troubleshooting advice for the purification of 4-Chloro-2,3,5-trimethoxyaniline using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound using column chromatography?
A1: The primary challenge stems from the basic nature of the aniline functional group. Standard silica gel is acidic and can lead to strong adsorption of the basic aniline, resulting in poor separation, tailing of the compound band, and potentially decomposition.[1] To achieve successful purification, the acidic nature of the stationary phase must be addressed.
Q2: What are the recommended stationary phases for this type of purification?
A2: While standard silica gel can be used with modifications, alternative stationary phases can provide better results. Amine-functionalized silica gel is a good option as its basic surface minimizes the strong interactions with the aniline.[1][2] Neutral alumina is another potential choice.[3] If using standard silica gel, it is highly recommended to deactivate it with a basic modifier.[4][5][6]
Q3: What mobile phases are typically used for the chromatography of substituted anilines?
A3: A common mobile phase system for aromatic amines is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate.[1][7] The polarity of the eluent is gradually increased to elute the compound of interest. For basic compounds like this compound, adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the mobile phase is often necessary to prevent tailing and improve recovery when using standard silica gel.[4][6]
Q4: How can I monitor the progress of the column chromatography?
A4: The separation can be monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC).[8] The spots on the TLC plate can be visualized under UV light (typically at 254 nm) as aromatic compounds like this will absorb UV radiation.[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound does not elute from the column | The compound is too strongly adsorbed to the acidic silica gel. | - Deactivate the silica gel with triethylamine before packing the column.[5][6]- Add 0.5-1% triethylamine to your mobile phase.[4]- Switch to an amine-functionalized silica gel column.[1][2]- Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Significant tailing of the product band | Strong interaction between the basic aniline and acidic silanol groups on the silica gel. | - This is a classic sign of an acid-base interaction. Add a competing base like triethylamine (0.5-1%) to the mobile phase to block the acidic sites on the silica.[4][6]- Use deactivated silica gel or an amine-functionalized column.[1][2][5] |
| Co-elution of impurities with the desired product | The polarity of the mobile phase is too high, or the selectivity of the system is insufficient. | - Start with a less polar mobile phase (lower percentage of ethyl acetate) and perform a gradual gradient elution.[5]- Try a different solvent system. For example, dichloromethane/methanol could be an alternative, but be cautious with basic modifiers as they can dissolve silica at high concentrations.[4]- Ensure your crude sample is properly concentrated and loaded in a narrow band. |
| The compound appears to be degrading on the column | The acidic nature of the silica gel is causing decomposition of the acid-sensitive aniline. | - Deactivate the silica gel with triethylamine.[5][6]- Use a less acidic stationary phase like neutral alumina or florisil.[3] However, always test for compound stability on these phases with a small sample first. |
| Poor separation between spots on TLC, making column conditions difficult to determine | The chosen TLC solvent system is not optimal for resolving the components of the mixture. | - Experiment with different solvent systems for TLC. Try varying the ratio of hexane and ethyl acetate.[7]- Add a small amount of triethylamine to the TLC developing solvent to mimic the conditions of a deactivated column.[6] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure that should be optimized based on preliminary TLC analysis.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or Heptane)
-
Ethyl acetate
-
Triethylamine
-
TLC plates (silica gel coated with fluorescent indicator F254)
-
Glass column with a stopcock
-
Collection tubes or flasks
-
Sand (optional)
-
Cotton or glass wool
2. Preparation of the Stationary Phase (Deactivated Silica Gel):
It is highly recommended to use deactivated silica gel to improve the purification of this basic compound.[4][5][6]
-
Slurry Method (Recommended):
-
In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v) relative to the total solvent volume.
-
Stir the slurry gently for a few minutes to ensure even coating of the silica gel.
-
3. Packing the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out. A thin layer of sand can be added on top of the plug.
-
With the stopcock closed, pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
4. Sample Preparation and Loading:
-
Wet Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it just reaches the top of the sand layer.
-
-
Dry Loading (for samples not easily soluble in the mobile phase):
-
Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
5. Elution and Fraction Collection:
-
Begin elution with a low polarity mobile phase, as determined by your initial TLC analysis (e.g., 95:5 Hexane:Ethyl Acetate with 1% Triethylamine).
-
Collect fractions of a consistent volume.
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the desired compound. A typical gradient is shown in the table below.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
6. Analysis and Product Recovery:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Determine the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Mobile Phase Gradient Example
This table provides a sample gradient elution scheme. The optimal gradient should be determined based on TLC analysis of the crude mixture.
| Solvent Ratio (Hexane:Ethyl Acetate) | Volume (Column Volumes) | Purpose |
| 98:2 (+1% TEA) | 2 | Equilibrate the column and elute very non-polar impurities. |
| 95:5 (+1% TEA) | 3 | Continue eluting non-polar impurities. |
| 90:10 (+1% TEA) | 5 | Elute the target compound. |
| 80:20 (+1% TEA) | 3 | Elute any remaining, more polar impurities. |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. biotage.com [biotage.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: High-Purity 4-Chloro-2,3,5-trimethoxyaniline Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Chloro-2,3,5-trimethoxyaniline via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure of the compound to dissolve | - The chosen solvent is inappropriate. - Insufficient solvent was used. | - Select a more suitable solvent or a solvent mixture. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated. - Gradually add more solvent in small increments while heating and stirring until the compound fully dissolves. |
| Oiling out instead of crystallization | - The solution is supersaturated. - The cooling process is too rapid. - The presence of impurities is lowering the melting point of the mixture. | - Add a small amount of additional hot solvent to the oiled-out mixture to ensure complete dissolution, then allow it to cool more slowly. - Try a different solvent system. - Consider a pre-purification step, such as column chromatography, to remove significant impurities.[1] |
| No crystal formation upon cooling | - The solution is not sufficiently saturated. - The cooling time is too short. | - Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - Place the solution in an ice bath or refrigerator to further lower the temperature. |
| Low recovery of purified crystals | - Too much solvent was used, leading to significant loss of the compound in the mother liquor. - Premature crystallization occurred during hot filtration. | - Minimize the amount of hot solvent used to dissolve the crude product. - To prevent premature crystallization, preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. |
| Discolored crystals | - Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the target compound, reducing the overall yield. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How can I improve the purity of my recrystallized this compound?
A2: To enhance purity, ensure that the crude material is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to promote the formation of well-defined crystals, which are less likely to trap impurities. A second recrystallization step can also significantly improve purity. For persistent impurities, pre-purification by column chromatography may be necessary.
Q3: My compound is an amine. Are there any special considerations for recrystallization?
A3: Yes, amines can be susceptible to oxidation, which can lead to discoloration.[2] It is advisable to perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if possible, especially if the compound is heated for an extended period. For some amines, recrystallization from an acidic solution (as the hydrochloride salt) can be an effective purification strategy.[1]
Q4: What is a suitable temperature for dissolving the crude product?
A4: The dissolving temperature should be close to the boiling point of the chosen solvent to ensure maximum solubility. However, be cautious not to exceed the boiling point to avoid solvent loss and potential hazards.
Q5: How can I induce crystallization if it doesn't start spontaneously?
A5: If crystals do not form upon cooling, you can try several techniques. Scratching the inner wall of the flask with a glass rod at the meniscus can create nucleation sites. Alternatively, adding a small seed crystal of the pure compound can initiate crystallization. If these methods fail, concentrating the solution by evaporating some of the solvent and re-cooling is often effective.
Experimental Protocol: Recrystallization of this compound (Starting Point for Optimization)
This protocol is a general guideline based on methods for structurally similar compounds and should be optimized for your specific material and purity requirements.
1. Solvent Selection:
-
Place a small amount of the crude this compound into several test tubes.
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Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate/heptane mixture) to each tube.
-
Observe the solubility at room temperature and upon gentle heating. The ideal solvent will show poor solubility at room temperature and high solubility upon heating.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent (or solvent mixture) while stirring until the solid is completely dissolved.
3. Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
4. Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
5. Crystallization:
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
To maximize crystal formation, you can then place the flask in an ice bath.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
7. Drying:
-
Dry the purified crystals in a vacuum oven at a temperature appropriate to remove the residual solvent without melting the product.
Workflow and Logic Diagrams
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Identification of Impurities in 4-Chloro-2,3,5-trimethoxyaniline Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 4-Chloro-2,3,5-trimethoxyaniline samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in this compound?
A1: Impurities in this compound can originate from various stages of the manufacturing process, including synthesis, purification, and storage. They are broadly classified as organic, inorganic, and residual solvents.
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Organic Impurities: These can be starting materials, intermediates, by-products from side reactions, and degradation products. Given the synthesis of similar compounds, potential organic impurities could include:
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Isomers: Positional isomers of the chloro and methoxy groups on the aniline ring (e.g., 2-Chloro-3,4,5-trimethoxyaniline).
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Related Compounds: Compounds with a different number of methoxy groups (e.g., 4-Chloro-2,5-dimethoxyaniline) or without the chloro group.
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Starting Materials: Unreacted precursors from the synthesis process.
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By-products: Compounds formed from side reactions such as dehalogenation or over-methylation.
-
-
Inorganic Impurities: These may include reagents, catalysts, and heavy metals.
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Residual Solvents: Volatile organic compounds used during synthesis and purification.
Q2: Which analytical techniques are most suitable for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.
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High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile organic impurities, including residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides both separation and mass information, which is invaluable for identifying unknown impurities.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Solution |
| Ghost Peaks | Impurities in the mobile phase or contaminated injection system. | Use high-purity solvents and freshly prepared mobile phase. Clean the injector and sample loop. |
| Peak Tailing or Fronting | Column overload, inappropriate mobile phase pH, or column degradation. | Reduce sample concentration, adjust mobile phase pH to ensure the analyte is in a single ionic form, or replace the column. |
| Irreproducible Retention Times | Fluctuations in temperature, mobile phase composition, or flow rate. | Use a column oven for temperature control, ensure accurate mobile phase preparation and degassing, and check the pump for leaks or bubbles. |
| Poor Resolution | Inadequate separation method. | Optimize the mobile phase composition (e.g., gradient, organic modifier), change the column with a different stationary phase, or adjust the flow rate. |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape | Active sites in the inlet liner or column contamination. | Use a deactivated inlet liner and perform column bakeout. If the problem persists, trim the front end of the column or replace it. |
| Mass Spectral Interference | Co-eluting compounds or column bleed. | Improve chromatographic separation to resolve co-eluting peaks. Use a low-bleed GC column. |
| Low Sensitivity | Contaminated ion source or detector. | Clean the ion source according to the manufacturer's instructions. |
| Retention Time Shifts | Changes in carrier gas flow rate or oven temperature program. | Check for leaks in the gas lines and verify the oven temperature program. |
Experimental Protocols
HPLC Method for Impurity Profiling
Objective: To separate and quantify impurities in a this compound sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection: 254 nm
-
Gradient elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Integrate the peaks and calculate the percentage area of each impurity relative to the total peak area.
-
GC-MS Method for Volatile Impurities
Objective: To identify and quantify volatile impurities and residual solvents.
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Methanol (GC grade)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation:
-
Dissolve the sample in methanol to a concentration of 10 mg/mL.
-
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Injection mode: Split (10:1)
-
Injection volume: 1 µL
-
Oven temperature program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C, hold for 5 min
-
-
Carrier gas: Helium at a constant flow of 1 mL/min
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: 40-500 amu
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
NMR Spectroscopy for Structural Elucidation
Objective: To determine the chemical structure of an unknown impurity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
Procedure:
-
Sample Preparation:
-
Isolate the impurity of interest using preparative HPLC.
-
Dissolve the isolated impurity in the appropriate deuterated solvent.
-
-
NMR Experiments:
-
Acquire a 1H NMR spectrum to determine the number and environment of protons.
-
Acquire a 13C NMR spectrum to determine the number and type of carbon atoms.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms and elucidate the complete structure.
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and correlations from the NMR spectra to propose a chemical structure for the impurity.
-
Data Presentation
Table 1: Illustrative HPLC Impurity Profile of a this compound Batch
| Peak No. | Retention Time (min) | Relative Retention Time | Area (%) | Possible Identity |
| 1 | 5.8 | 0.58 | 0.12 | Starting Material |
| 2 | 8.2 | 0.82 | 0.08 | Isomer 1 |
| 3 | 10.0 | 1.00 | 99.5 | This compound |
| 4 | 11.5 | 1.15 | 0.15 | Unknown Impurity |
| 5 | 13.1 | 1.31 | 0.15 | By-product |
Table 2: Illustrative GC-MS Results for Residual Solvents
| Solvent | Retention Time (min) | Concentration (ppm) |
| Methanol | 3.5 | 150 |
| Toluene | 8.9 | 50 |
Visualizations
Technical Support Center: Synthesis of 4-Chloro-2,3,5-trimethoxyaniline
Proposed Synthetic Pathway
A plausible three-step synthetic route for 4-Chloro-2,3,5-trimethoxyaniline is proposed, starting from the commercially available 1,2,4-trimethoxybenzene. The pathway involves nitration, followed by chlorination, and finally reduction of the nitro group.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Step 1: Nitration of 1,2,4-Trimethoxybenzene
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Procedure:
-
Cool the flask containing 1,2,4-trimethoxybenzene in a suitable solvent (e.g., acetic acid) to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid via the dropping funnel, maintaining the internal temperature below 10 °C.
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After the addition is complete, stir the mixture at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and stir until the product precipitates.
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Filter the solid, wash with cold water until neutral, and dry under vacuum to obtain 1-Nitro-2,3,5-trimethoxybenzene.
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Step 2: Chlorination of 1-Nitro-2,3,5-trimethoxybenzene
-
Apparatus: A reaction vessel equipped with a stirrer, a gas inlet (if using chlorine gas), and a reflux condenser connected to a scrubber.
-
Procedure:
-
Dissolve 1-Nitro-2,3,5-trimethoxybenzene in a suitable solvent (e.g., dichloromethane or acetic acid).
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Add a chlorinating agent such as sulfuryl chloride (SO2Cl2) dropwise at room temperature. Alternatively, bubble chlorine gas through the solution in the presence of a Lewis acid catalyst (e.g., FeCl3).
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
After completion, quench the reaction by pouring it into water.
-
Separate the organic layer, wash with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 4-Chloro-1-nitro-2,3,5-trimethoxybenzene.
-
Purify further by recrystallization or column chromatography.
-
Step 3: Reduction of 4-Chloro-1-nitro-2,3,5-trimethoxybenzene
-
Apparatus: A round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Procedure (using Iron/HCl):
-
To a mixture of iron powder and ammonium chloride in ethanol/water, heat the slurry to reflux.
-
Add a solution of 4-Chloro-1-nitro-2,3,5-trimethoxybenzene in ethanol dropwise to the refluxing mixture.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) to neutralize any remaining acid.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound.
-
The crude product can be purified by recrystallization or column chromatography.[1]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Nitration - Low Yield | Incomplete reaction. | Increase reaction time or slightly elevate the temperature (monitor for side products). |
| Product loss during workup. | Ensure complete precipitation by using sufficient ice-water and allowing adequate time for precipitation. | |
| Step 1: Nitration - Formation of Multiple Isomers | Reaction temperature too high. | Maintain a low temperature (0-5 °C) during the addition of the nitrating mixture. |
| Step 2: Chlorination - Polychlorination | Excess chlorinating agent or prolonged reaction time. | Use a stoichiometric amount of the chlorinating agent and monitor the reaction closely by TLC/GC. |
| Step 2: Chlorination - No or Slow Reaction | Inactive chlorinating agent or insufficient catalysis. | Use fresh sulfuryl chloride or ensure the catalyst (if used) is active. A secondary amine can be used as an organocatalyst with sulfuryl chloride for selective chlorination of anilines.[2] |
| Step 3: Reduction - Incomplete Reaction | Insufficient reducing agent or deactivated catalyst. | Add more reducing agent (e.g., iron powder) in portions. If using catalytic hydrogenation, ensure the catalyst is active and the system is free of poisons. |
| Step 3: Reduction - Dechlorination Side Product | Harsh reduction conditions. | Use milder reducing agents like stannous chloride (SnCl2) in HCl.[3] For catalytic hydrogenation, rhodium-based catalysts have been shown to minimize dehalogenation.[4] |
| General: Product Purification Difficulties | Presence of closely related impurities. | Optimize the recrystallization solvent system. For column chromatography, try different solvent gradients. Acid-base extraction can be effective for purifying anilines.[1][5] |
| General: Product Darkens on Storage | Oxidation of the aniline. | Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: 1,2,4-Trimethoxybenzene is a good starting material as its methoxy groups activate the ring towards electrophilic substitution and their directing effects can be predicted to guide the incoming substituents to the desired positions.
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is a convenient method for all steps. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) and visualize the spots under UV light. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative monitoring.
Q3: Are there alternative methods for the reduction step?
A3: Yes, besides iron in acidic medium, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere is a common method for reducing nitro groups.[6][7] Another alternative is using stannous chloride (SnCl2) in hydrochloric acid.[3]
Q4: What are the main safety precautions for this synthesis?
A4: Concentrated acids (nitric and sulfuric) are highly corrosive and should be handled with extreme care in a fume hood. Chlorinating agents like sulfuryl chloride and chlorine gas are toxic and corrosive. The reduction step using hydrogen gas requires proper equipment and safety measures to prevent explosions. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q5: How can I confirm the structure of the final product?
A5: The structure of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Infrared (IR) spectroscopy to identify functional groups.
Quantitative Data Summary for Analogous Reactions
| Reaction Step | Substrate | Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Chlorination | 3,4,5-Trimethoxybenzoic Acid | PCl₃ | Toluene | 80 | 3 | - | [8] |
| Reduction | 4-Chloro-2,5-dimethoxynitrobenzene | H₂, Pt/C | Xylene | 80-110 | - | High | [6] |
| Reduction | 4-Chloro-2,5-dimethoxynitrobenzene | H₂, Supported Metal Activated Carbon | Methanol | 70-80 | - | 99.1 | [7] |
| Reduction | 2,4,5-Trimethoxynitrobenzene | SnCl₂, HCl | - | Reflux | 1 | - | [3] |
| Reduction | p-Chloronitrobenzene | H₂, Au/TiO₂ | Gas Phase | - | - | 100 (selectivity) | [9] |
Troubleshooting Workflow: Reduction Step
Caption: A logical workflow for troubleshooting the reduction step.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline - Google Patents [patents.google.com]
- 5. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 6. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 7. 2,5-Dimethoxy-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Exclusive production of chloroaniline from chloronitrobenzene over Au/TiO2 and Au/Al2O3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing exothermic reactions in the synthesis of 4-Chloro-2,3,5-trimethoxyaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 4-Chloro-2,3,5-trimethoxyaniline, primarily through the chlorination of 2,3,5-trimethoxyaniline using N-chlorosuccinimide (NCS). This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Exothermic reactions, if not properly controlled, can lead to temperature excursions, reduced product yield, increased impurity formation, and potentially hazardous runaway reactions. Below are common issues encountered during the synthesis of this compound and their corresponding solutions.
Issue 1: Rapid and Uncontrolled Temperature Increase Upon Reagent Addition
A sudden spike in temperature indicates that the rate of heat generation is exceeding the rate of heat removal.
| Potential Cause | Recommended Solution |
| Reagent Addition Rate is Too High: The chlorinating agent (e.g., NCS solution) is being added too quickly. | 1. Reduce Addition Rate: Immediately stop or significantly slow down the addition of the chlorinating agent. 2. Portion-wise Addition: Add the reagent in small portions, allowing the temperature to stabilize before adding the next portion.[1] 3. Use a Syringe Pump: Employ a syringe pump for a slow, controlled, and continuous addition of the reagent solution. |
| Inadequate Cooling: The cooling bath or reactor jacket is not effectively removing the heat generated. | 1. Lower Bath Temperature: Ensure the cooling bath is at the appropriate low temperature (e.g., 0-5 °C) before starting the addition. 2. Improve Heat Transfer: Ensure the reaction flask is sufficiently immersed in the cooling bath and that there is good agitation to promote heat transfer. 3. Check Cooling System: Verify that the cooling system is functioning correctly and that the coolant is circulating properly. |
| High Reagent Concentration: The concentration of the starting material or the chlorinating agent is too high, leading to a very fast reaction rate. | 1. Dilute Reaction Mixture: Use a larger volume of an appropriate solvent to dilute the reaction mixture. This increases the thermal mass of the system, helping to absorb the heat generated. 2. Dilute Reagent Solution: Add the chlorinating agent as a dilute solution rather than a solid or a concentrated solution. |
Issue 2: Reaction Fails to Initiate, Followed by a Sudden, Vigorous Exotherm
This dangerous situation, known as an induction period, can lead to a runaway reaction due to the accumulation of unreacted reagents.[2]
| Potential Cause | Recommended Solution |
| Low Initial Temperature: The reaction temperature is too low for the reaction to initiate. | 1. Slightly Increase Temperature: After adding a small initial portion of the chlorinating agent, allow the reaction mixture to slowly warm by a few degrees to initiate the reaction. A slight exotherm should be observed. 2. Monitor for Initiation: Do not add the bulk of the reagent until there is clear evidence of reaction initiation (e.g., a small, controlled temperature rise). |
| Presence of Inhibitors: Impurities in the starting materials or solvent may be inhibiting the reaction. | 1. Use Pure Reagents: Ensure high purity of 2,3,5-trimethoxyaniline, NCS, and the solvent. 2. Solvent Purity: Use dry, reaction-appropriate solvents. Moisture can sometimes interfere with the reaction. |
Issue 3: Formation of Dichloro- and Other Over-chlorinated Byproducts
The presence of multiple chlorinated species indicates a lack of selectivity, which can be exacerbated by poor temperature control.
| Potential Cause | Recommended Solution |
| High Localized Reagent Concentration: Poor mixing can lead to "hot spots" where the concentration of the chlorinating agent is high, promoting further chlorination. | 1. Improve Agitation: Ensure vigorous and efficient stirring throughout the reagent addition to maintain a homogeneous mixture. 2. Sub-surface Addition: Add the chlorinating agent solution below the surface of the reaction mixture to promote rapid dispersion. |
| Excess Chlorinating Agent: Using a stoichiometric excess of the chlorinating agent can lead to over-chlorination. | 1. Use Stoichiometric Amounts: Carefully control the stoichiometry of the reaction, using 1.0 equivalent of NCS. |
| Elevated Reaction Temperature: Higher temperatures can decrease the selectivity of the chlorination. | 1. Maintain Low Temperature: Keep the reaction temperature consistently low (e.g., 0-5 °C) during the entire addition process and for a period afterward to ensure complete reaction at the desired temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of exothermic reactions in the synthesis of this compound?
The primary cause is the electrophilic aromatic substitution reaction itself. The chlorination of the highly activated aniline ring by an electrophilic chlorine source like N-chlorosuccinimide (NCS) is an energetically favorable process that releases a significant amount of heat.[3]
Q2: How can I monitor the temperature of the reaction effectively?
Use a calibrated, low-temperature thermometer or a thermocouple probe placed directly in the reaction mixture. The probe should be positioned to avoid contact with the sides of the flask and the stirring apparatus to get an accurate reading of the bulk reaction temperature.
Q3: What are the best solvents for this reaction to help manage the exotherm?
Aprotic solvents are generally preferred for NCS chlorinations. Acetonitrile is a common choice.[4] Using a sufficient volume of the solvent is crucial as it acts as a heat sink, absorbing the energy released during the reaction and moderating the temperature increase. Chlorinated solvents like dichloromethane can also be used, but their use is being reduced due to environmental and safety concerns.
Q4: What should I do in case of a runaway reaction?
In the event of an uncontrolled temperature rise:
-
Immediately stop the addition of all reagents.
-
Enhance cooling: If possible, add more cooling medium (e.g., dry ice) to the external cooling bath.
-
Prepare a quenching agent: Have a suitable quenching agent ready, such as a solution of sodium bisulfite, to neutralize the unreacted NCS. This should only be used if the temperature continues to rise uncontrollably and poses a significant hazard.
-
Evacuate: If the situation cannot be brought under control, evacuate the area and alert safety personnel.
Q5: How does the scale of the reaction affect the management of the exotherm?
Scaling up a reaction significantly impacts heat management. The ratio of surface area to volume decreases as the reactor size increases, making it more difficult to remove heat efficiently.[5] Therefore, what might be a manageable temperature increase on a lab scale can become a dangerous exotherm on a larger scale. For scale-up, it is crucial to have a thorough understanding of the reaction's thermal profile, often determined through reaction calorimetry.
Experimental Protocol: Chlorination of 2,3,5-trimethoxyaniline
This protocol is a general guideline and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Materials:
-
2,3,5-trimethoxyaniline
-
N-chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer
-
Dropping funnel or syringe pump
-
Low-temperature thermometer or thermocouple
-
Cooling bath (ice-water or other suitable coolant)
-
Standard workup and purification glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,3,5-trimethoxyaniline (1 equivalent) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve N-chlorosuccinimide (1.0 equivalents) in anhydrous acetonitrile.
-
Controlled Addition: Slowly add the NCS solution to the cooled aniline solution dropwise over a period of 1-2 hours using a dropping funnel or syringe pump. Crucially, monitor the internal temperature throughout the addition and ensure it does not rise above 5-10 °C. Adjust the addition rate as necessary to maintain this temperature range.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize any acidic byproducts.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature | 0 - 10 °C | To control the exothermic nature of the reaction and improve selectivity. |
| NCS Equivalents | 1.0 | To minimize the formation of over-chlorinated byproducts. |
| Addition Time | 1 - 2 hours (for lab scale) | Slow addition is critical for managing heat release. |
| Solvent | Acetonitrile | A common aprotic solvent for NCS chlorinations. |
Visualizations
Caption: Experimental workflow for the controlled synthesis of this compound.
Caption: Logical decision-making process for controlling reaction temperature during reagent addition.
References
Technical Support Center: Synthesis of 4-Chloro-2,3,5-trimethoxyaniline
This technical support center provides troubleshooting guidance and frequently asked questions related to catalyst poisoning issues encountered during the synthesis of 4-Chloro-2,3,5-trimethoxyaniline, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the catalytic hydrogenation of the corresponding nitro compound, 4-Chloro-2,3,5-trimethoxynitrobenzene. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. The choice of catalyst, solvent, temperature, and pressure can significantly impact the reaction's success.
Q2: What are the typical signs of catalyst poisoning in this synthesis?
A2: Signs of catalyst poisoning include:
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Stalled or incomplete reaction: The reaction fails to proceed to completion, leaving a significant amount of starting material.
-
Decreased reaction rate: The consumption of hydrogen slows down considerably or stops altogether.
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Formation of byproducts: Incomplete reduction may lead to the formation of intermediates like nitroso or hydroxylamine compounds.
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No reaction initiation: The reaction fails to start even after providing sufficient time and appropriate conditions.
Q3: What are the most common catalyst poisons in the synthesis of this compound?
A3: Common catalyst poisons can originate from starting materials, solvents, or the reaction setup itself. These include:
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Sulfur compounds: Thiols, sulfides, and sulfates are potent poisons for noble metal catalysts like palladium and platinum.[1][2][3]
-
Nitrogen-containing compounds: Certain nitrogen functional groups, especially in heterocyclic compounds, can strongly adsorb to the catalyst surface and inhibit its activity.[2][4][5] The product itself, an aniline, can sometimes act as an inhibitor.[4]
-
Halide ions: Although a chloro-substituent is part of the molecule, high concentrations of halide ions in the reaction mixture can negatively affect some catalysts.
-
Heavy metals: Trace amounts of other metals can act as poisons.[1][3]
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Carbon monoxide: Can arise from decomposition of organic molecules and strongly binds to metal surfaces.[2][3]
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Phosphorus compounds: Phosphines and phosphates can also deactivate the catalyst.[1][2]
Q4: Can the catalyst be regenerated after being poisoned?
A4: In some cases, yes. The feasibility and method of regeneration depend on the nature of the poison and the catalyst.
-
For organic residues or coking: The catalyst can sometimes be regenerated by washing with solvents or by calcination (heating in the presence of air or an inert gas).[6]
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For sulfur poisoning: Regeneration can be more challenging. It may involve oxidative treatments or washing with specific reagents.[7][8] For instance, a deactivated Pd/C catalyst poisoned by sulfur-containing substances can be regenerated by drying and oxidizing it in an air atmosphere at temperatures between 50-140°C.[7]
-
For heavy metal poisoning: Regeneration is often difficult and may not be economically viable.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound via catalytic hydrogenation.
Problem 1: The reaction is very slow or has stopped completely.
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning | 1. Identify the potential poison: Review the purity of your starting materials, solvents, and hydrogen gas. Analyze for common poisons like sulfur or nitrogen-containing impurities. 2. Purify reagents: If impurities are suspected, purify the starting nitro compound and the solvent. 3. Change catalyst: Try a fresh batch of catalyst. Consider using a poison-resistant catalyst if available. |
| Insufficient Catalyst Activity | 1. Increase catalyst loading: Gradually increase the weight percentage of the catalyst. 2. Check catalyst quality: Ensure the catalyst has been stored properly and is not expired. 3. Try a different catalyst: Switch from Pd/C to Pt/C or another suitable catalyst, as their sensitivities to poisons can differ. |
| Poor Mass Transfer | 1. Increase agitation speed: Ensure vigorous stirring to keep the catalyst suspended and facilitate contact between the gas, liquid, and solid phases. 2. Check reactor setup: For high-pressure reactors, ensure proper mixing is achieved. |
| Low Hydrogen Pressure | 1. Check for leaks: Ensure the system is properly sealed. 2. Increase hydrogen pressure: If safe and within the equipment's limits, increasing the hydrogen pressure can sometimes overcome minor catalyst inhibition. |
Problem 2: The reaction yields a mixture of products, including partially reduced intermediates.
| Possible Cause | Troubleshooting Step |
| Non-selective Catalyst | 1. Optimize reaction conditions: Adjusting temperature and pressure can sometimes improve selectivity. 2. Use a selective catalyst: In some cases, intentionally poisoning a catalyst (e.g., with lead acetate in Lindlar's catalyst) can increase selectivity for a specific reduction step, though this is more common for alkyne to alkene reductions.[2][9] |
| Catalyst Deactivation During Reaction | 1. Staged catalyst addition: Add a second portion of fresh catalyst midway through the reaction. 2. Identify and remove the poison: As in Problem 1, investigate the source of poisoning. |
Quantitative Data Summary
The following table summarizes hypothetical experimental data to illustrate the impact of catalyst poisons and troubleshooting measures on the yield of this compound.
| Experiment ID | Catalyst | Starting Material Purity | Added Impurity (Potential Poison) | Reaction Time (h) | Yield (%) |
| EXP-01 (Control) | 5% Pd/C | 99.5% | None | 4 | 98 |
| EXP-02 | 5% Pd/C | 99.5% | 100 ppm Thiophene (Sulfur source) | 12 | 15 |
| EXP-03 | 5% Pd/C | 98.0% (contains nitrogen heterocycles) | - | 12 | 45 |
| EXP-04 | 10% Pd/C | 98.0% (contains nitrogen heterocycles) | - | 10 | 65 |
| EXP-05 | 5% Pt/C | 98.0% (contains nitrogen heterocycles) | - | 8 | 85 |
| EXP-06 (Regen. Cat.) | 5% Pd/C (Regenerated from EXP-02) | 99.5% | None | 6 | 90 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Control)
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Reactor Setup: To a 250 mL high-pressure autoclave, add 4-Chloro-2,3,5-trimethoxynitrobenzene (10.0 g, 40.5 mmol) and methanol (100 mL).
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Catalyst Addition: Carefully add 5% Palladium on Carbon (0.5 g, 5 wt%) to the mixture.
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Reaction Conditions: Seal the autoclave, purge with nitrogen three times, and then purge with hydrogen three times. Pressurize the reactor with hydrogen to 10 bar.
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Heating and Agitation: Heat the reaction mixture to 60°C while stirring at 1000 rpm.
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Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.
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Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
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Isolation: Evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization.
Protocol 2: Regeneration of Poisoned Palladium on Carbon (Pd/C) Catalyst
This protocol is a general guideline for regenerating a Pd/C catalyst poisoned by organic residues or mild sulfur compounds.
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Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture and wash it thoroughly with a suitable solvent (e.g., methanol, ethanol) to remove any adsorbed organic material.
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Drying: Dry the recovered catalyst in a vacuum oven at 60-80°C until a constant weight is achieved.
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Oxidative Treatment: Spread the dried catalyst in a thin layer in a ceramic dish. Place the dish in a furnace and heat it in a gentle stream of air. Slowly increase the temperature to 100-140°C and hold for 2-4 hours.[7] Caution: This step can be exothermic and should be performed with care in a well-ventilated fume hood.
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Cooling and Storage: After the oxidative treatment, allow the catalyst to cool down to room temperature under a stream of nitrogen. Store the regenerated catalyst in a tightly sealed container under an inert atmosphere.
Visualizations
Caption: Troubleshooting workflow for a stalled hydrogenation reaction.
Caption: Mechanism of catalyst poisoning on a palladium surface.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. oatext.com [oatext.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-2,3,5-trimethoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and optimizing reactions involving 4-Chloro-2,3,5-trimethoxyaniline. The guidance provided is based on established principles of substituted aniline reactivity and aims to address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental use of this compound, with a focus on the influence of solvent choice.
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Reactants | Select a solvent in which both this compound and the other reactant are fully soluble. Consider solvent mixtures to fine-tune polarity. | For a reaction to occur, the reactants must be in the same phase. The multiple methoxy groups on the aniline may make it more soluble in moderately polar solvents. |
| Inappropriate Solvent Polarity | For nucleophilic substitution reactions, consider using polar aprotic solvents like DMF or DMSO to enhance the nucleophilicity of the aniline. For electrophilic substitution, a less polar solvent may be preferable to avoid deactivation of the aromatic ring. | Solvent polarity can significantly influence the reaction mechanism and rate. Polar aprotic solvents can accelerate SNAr reactions. |
| Protonation of the Aniline | If the reaction is conducted under acidic conditions, consider adding a non-nucleophilic base to neutralize any acid and free the aniline's lone pair. | The amino group of anilines is basic and can be protonated in acidic media, which deactivates the ring towards electrophilic attack and reduces its nucleophilicity.[1] |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. | Higher temperatures can overcome activation energy barriers. However, be cautious of potential decomposition or side reactions at elevated temperatures. |
Issue 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Over-activation of the Aromatic Ring | In electrophilic aromatic substitution, consider protecting the amino group as an acetanilide to moderate its activating effect. | The amino group is a strong activating group, which can lead to multiple substitutions on the aromatic ring.[2][3] |
| Reaction with the Solvent | Ensure the chosen solvent is inert under the reaction conditions. For example, avoid protic solvents in reactions involving highly reactive electrophiles or nucleophiles. | Solvents can sometimes participate in the reaction, leading to unwanted byproducts. |
| Oxidation of the Aniline | Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Anilines can be susceptible to oxidation, especially in the presence of air and certain reagents, leading to colored impurities. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Product is Highly Soluble in the Reaction Solvent | After the reaction is complete, consider adding a non-polar co-solvent to precipitate the product. | Changing the solvent polarity can induce crystallization or precipitation of the desired compound. |
| Emulsion Formation During Aqueous Workup | Add a small amount of a saturated brine solution to the aqueous layer to break the emulsion. | Increasing the ionic strength of the aqueous phase can help to separate the organic and aqueous layers. |
| Co-elution of Product and Impurities During Chromatography | Experiment with different solvent systems for chromatography, varying the polarity and composition to achieve better separation. | Optimizing the mobile phase is crucial for effective chromatographic purification. |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the rate of nucleophilic aromatic substitution (SNAr) with this compound?
A1: For SNAr reactions, where the aniline acts as a nucleophile, polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred. These solvents can solvate the cation but not the anion (the nucleophile), thereby increasing the effective nucleophilicity of the aniline and accelerating the reaction rate. The rate of reaction is often influenced by the solvent's ability to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.
Q2: What is the role of the methoxy groups in the reactivity of this compound?
A2: The three methoxy groups (-OCH3) are electron-donating groups through resonance. This increases the electron density on the aromatic ring, making it more susceptible to electrophilic aromatic substitution. However, their steric bulk might hinder reactions at adjacent positions. The electron-donating nature also enhances the nucleophilicity of the amino group.
Q3: Can I use protic solvents for reactions with this compound?
A3: Protic solvents (e.g., water, ethanol, methanol) can be used, but their suitability depends on the specific reaction. In nucleophilic substitution reactions, protic solvents can solvate the aniline's lone pair through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction. For some reactions, however, the ability of protic solvents to stabilize charged intermediates or transition states can be beneficial.
Q4: My reaction mixture is turning dark. What could be the cause and how can I prevent it?
A4: Darkening of the reaction mixture is often an indication of aniline oxidation. Anilines are prone to oxidation, which can be accelerated by air, light, or certain reagents. To prevent this, it is advisable to run the reaction under an inert atmosphere (nitrogen or argon), use degassed solvents, and protect the reaction from light.
Q5: How can I protect the amino group of this compound during a reaction?
A5: The amino group can be protected to prevent side reactions or to control its directing effect in electrophilic aromatic substitution. A common protecting group for anilines is the acetyl group. You can react the aniline with acetic anhydride or acetyl chloride to form the corresponding acetanilide.[2][3] This amide is less activating and can be hydrolyzed back to the aniline after the desired reaction has been carried out.
Data Presentation
Table 1: Solubility of Related Methoxy-substituted Anilines in Various Solvents
| Compound | Water | Ethanol | Acetone |
| 3-Methoxyaniline | Soluble | Highly Soluble | Highly Soluble |
| 3,4,5-Trimethoxyaniline | Low Solubility | Soluble | Soluble |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general methodology for a nucleophilic substitution reaction where this compound acts as the nucleophile.
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Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the desired electrophile (1.0-1.2 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Inert Atmosphere: Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Base Addition: If the reaction generates an acidic byproduct (e.g., HCl), add a non-nucleophilic base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).
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Extraction: Extract the aqueous layer with the organic solvent three times. Combine the organic layers.
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Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure product.
Mandatory Visualization
Caption: General experimental workflow for a chemical reaction involving this compound.
Caption: Logical relationship between solvent choice and its effects on chemical reactivity.
References
Preventing oxidation of 4-Chloro-2,3,5-trimethoxyaniline during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 4-Chloro-2,3,5-trimethoxyaniline during storage.
Troubleshooting Guide
Issue: The compound has changed color (e.g., yellowed or darkened) during storage.
Possible Cause: This is a primary indicator of oxidation. Aromatic amines, including this compound, are susceptible to air and light-induced oxidation, which leads to the formation of colored impurities.
Solutions:
-
Verify Storage Conditions: Immediately check if the compound is stored according to the recommended guidelines.
-
Purity Check: Assess the purity of the material using a suitable analytical method like HPLC-UV to quantify the extent of degradation.
-
Future Prevention: Implement the preventative measures outlined in the FAQs below for future storage.
Issue: Inconsistent experimental results using a previously stored batch of the compound.
Possible Cause: The presence of oxidation products can interfere with reactions, leading to lower yields, unexpected side products, or altered biological activity.
Solutions:
-
Analytical Confirmation: Use techniques such as HPLC or LC-MS to identify and quantify the main compound and any significant impurities.
-
Purification: If the degradation is minor, consider repurifying a small amount of the material by recrystallization or column chromatography. However, for critical applications, using a fresh, unoxidized batch is highly recommended.
-
Review Handling Procedures: Ensure that the compound is handled under an
Validation & Comparative
A Comparative Guide to 4-Chloro-2,3,5-trimethoxyaniline and Other Chloroaniline Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate molecular scaffolds and intermediates is a critical determinant of success. Chloroanilines, a class of aromatic amines, are versatile building blocks in the synthesis of a wide array of biologically active compounds. Among these, polysubstituted anilines, such as 4-Chloro-2,3,5-trimethoxyaniline, offer unique electronic and steric properties that can be exploited to fine-tune the pharmacological profiles of drug candidates. This guide provides a comparative analysis of this compound against other chloroaniline isomers, supported by available data and established structure-activity relationships.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the aniline ring significantly influences the physicochemical properties of chloroaniline isomers, which in turn affects their reactivity, bioavailability, and metabolic stability. While specific experimental data for this compound is scarce in publicly available literature, we can extrapolate its likely properties based on the known effects of chloro and methoxy substituents.
Table 1: Comparison of Physicochemical Properties of Selected Chloroanilines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (of conjugate acid) |
| Aniline | C₆H₇N | 93.13 | -6 | 184 | 4.6 |
| 2-Chloroaniline | C₆H₆ClN | 127.57 | -2 | 209 | 2.7 |
| 3-Chloroaniline | C₆H₆ClN | 127.57 | -10 | 230 | 3.5 |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 72.5 | 232 | 4.15 |
| 4-Chloro-2,5-dimethoxyaniline | C₈H₁₀ClNO₂ | 187.62 | 118-120 | Not available | Not available |
| This compound | C₉H₁₂ClNO₃ | 217.65 | Not available | Not available | Not available |
| 3,4,5-Trimethoxyaniline | C₉H₁₃NO₃ | 183.21 | 112-114 | Not available | Not available |
The chlorine atom is an electron-withdrawing group via the inductive effect, which decreases the basicity of the aniline nitrogen. The position of the chlorine atom influences the extent of this effect. In contrast, methoxy groups are electron-donating through resonance, which generally increases basicity. In this compound, the interplay of one electron-withdrawing chloro group and three electron-donating methoxy groups is expected to result in a nuanced basicity and reactivity profile.
Synthesis and Reactivity
The synthesis of substituted anilines is a cornerstone of medicinal chemistry. While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis would likely proceed through the nitration of a corresponding trimethoxy-chlorobenzene precursor followed by reduction of the nitro group.
General Synthetic Workflow for Substituted Anilines
Caption: General synthetic route to substituted anilines.
The reactivity of the aniline nitrogen as a nucleophile is critical for subsequent derivatization in drug synthesis. The electron-donating methoxy groups in this compound are expected to increase the nucleophilicity of the amino group compared to simple chloroanilines, making it more reactive in reactions such as acylation, alkylation, and diazotization.
Biological Activity and Toxicological Profile
Anilines and their derivatives are known to exhibit a range of biological activities and, in some cases, toxicity. The aniline moiety itself can be a liability in drug candidates due to potential metabolic activation to reactive intermediates.[1]
Comparative toxicity studies on simple chloroaniline isomers have shown that the position of the chlorine atom influences their toxicological profile. For instance, studies on o-, m-, and p-chloroanilines have demonstrated differences in their hematotoxicity and genotoxicity.[2] The presence and position of substituents can significantly alter the metabolic pathways and the nature of the resulting metabolites.
While no specific biological activity or toxicity data for this compound is available, the addition of multiple methoxy groups would likely lead to a different metabolic profile compared to simpler chloroanilines. These groups can be subject to O-demethylation by cytochrome P450 enzymes, potentially leading to the formation of hydroxylated metabolites. The overall toxicological profile would depend on the nature and reactivity of these metabolites.
Isomerism in Drug Design: The Importance of Substitution Patterns
The specific arrangement of substituents on an aromatic ring, known as constitutional isomerism, can have profound effects on the pharmacological properties of a drug molecule.[3] Different isomers can exhibit variations in their binding affinity to biological targets, metabolic stability, and off-target effects.
For example, the lipophilicity of aniline derivatives, a key parameter influencing drug absorption and distribution, is significantly affected by the position of substituents. Studies on other substituted anilines have shown that para-substituted isomers can have markedly different lipophilicity compared to their ortho- and meta-counterparts.[3]
Logical Relationship in Isomer-Driven Drug Design
Caption: Influence of isomerism on drug properties.
The unique substitution pattern of this compound, with a chlorine atom and three methoxy groups, presents a distinct steric and electronic profile. This specific arrangement can be leveraged by medicinal chemists to achieve desired interactions with a biological target while potentially mitigating unwanted off-target activities or metabolic liabilities associated with other substitution patterns.
Experimental Protocols
Due to the absence of specific experimental data for this compound in the searched literature, detailed experimental protocols for its performance comparison cannot be provided. However, researchers can adapt established protocols for characterizing and evaluating related aniline derivatives.
General Protocol for Assessing the Reactivity of Aniline Derivatives
-
Objective: To compare the relative nucleophilicity of different aniline isomers.
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Method: A competitive acylation reaction.
-
Procedure: a. Equimolar amounts of this compound and a reference aniline (e.g., 4-chloroaniline) are dissolved in an aprotic solvent (e.g., dichloromethane). b. A sub-stoichiometric amount of an acylating agent (e.g., acetyl chloride) is added dropwise at a controlled temperature (e.g., 0 °C). c. The reaction is stirred for a defined period. d. The reaction mixture is quenched, and the products are extracted. e. The ratio of the acylated products is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Analysis: A higher yield of the acylated product from this compound would indicate its greater nucleophilicity compared to the reference aniline.
Conclusion
This compound represents a unique and potentially valuable building block for drug discovery and development. While direct comparative data is limited, an analysis of structure-activity relationships suggests that its distinct substitution pattern will confer specific physicochemical and reactivity properties. The presence of three electron-donating methoxy groups is expected to increase the nucleophilicity of the aniline nitrogen compared to simpler chloroanilines, which could be advantageous in various synthetic transformations. Furthermore, its metabolic profile is likely to differ significantly from less substituted anilines, a factor that requires careful consideration in drug design.
For researchers and drug development professionals, this compound offers an opportunity to explore novel chemical space and fine-tune the properties of lead compounds. Further experimental investigation into its synthesis, reactivity, and biological properties is warranted to fully elucidate its potential in medicinal chemistry.
References
A Comparative Analysis of the Reactivity of Trimethoxy Substituted Anilines
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted anilines is paramount for molecular design and synthesis. This guide provides a comparative overview of the reactivity of various trimethoxy substituted anilines, focusing on the influence of methoxy group positioning on the nucleophilicity of the amino group and the aromatic ring.
Theoretical Framework: Substituent Effects
The reactivity of substituted anilines is governed by the interplay of the electron-donating amino group (-NH₂) and the effects of the substituents on the aromatic ring. Methoxy groups (-OCH₃) are generally considered activating groups. They exert a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom and a strong electron-donating resonance effect (+R) by delocalizing a lone pair of electrons into the aromatic π-system. The net effect is strongly activating and ortho-, para-directing.[1]
The position of the three methoxy groups on the aniline ring will significantly influence both the steric hindrance around the amino group and the overall electron density of the ring, thereby affecting the rates of reactions such as acylation, alkylation, and electrophilic aromatic substitution.
Comparison of Key Isomers
This guide will focus on the anticipated reactivity of four key isomers: 2,4,6-trimethoxyaniline, 3,4,5-trimethoxyaniline, 2,3,4-trimethoxyaniline, and 2,4,5-trimethoxyaniline.
| Isomer | Structure | Expected Relative Basicity | Expected Relative Rate of Electrophilic Aromatic Substitution |
| 2,4,6-Trimethoxyaniline | ![]() | High | Very High |
| 3,4,5-Trimethoxyaniline | ![]() | Moderate | High |
| 2,3,4-Trimethoxyaniline | ![]() | Moderate-High | High |
| 2,4,5-Trimethoxyaniline | ![]() | Moderate-High | High |
Note: This table is based on theoretical considerations of electronic and steric effects. Experimental data for a direct quantitative comparison is limited in the available literature.
2,4,6-Trimethoxyaniline
In 2,4,6-trimethoxyaniline, the methoxy groups are positioned at both ortho positions and the para position relative to the amino group. This symmetrical arrangement leads to a significant increase in electron density at the meta positions (3 and 5) of the ring through the strong +R effect of all three methoxy groups. The amino group's lone pair is also highly available, making this isomer expected to be a very strong base. However, the two ortho-methoxy groups will exert significant steric hindrance, which may reduce the rate of reactions involving the amino group itself, such as acylation, with bulky electrophiles. For electrophilic aromatic substitution, the positions 3 and 5 are highly activated, and substitution is expected to occur readily at these sites.
3,4,5-Trimethoxyaniline
For 3,4,5-trimethoxyaniline, the methoxy groups are situated meta and para to the amino group. The two meta-methoxy groups primarily exert an electron-withdrawing inductive effect on the carbon attached to the amino group, which would slightly decrease its basicity compared to aniline. However, the para-methoxy group strongly donates electron density through resonance. The net effect is an increase in basicity over aniline, but likely less than that of the 2,4,6-isomer. The ortho positions (2 and 6) are highly activated for electrophilic aromatic substitution due to the combined +R effects of the para- and meta-methoxy groups.
2,3,4-Trimethoxyaniline & 2,4,5-Trimethoxyaniline
These unsymmetrical isomers present a more complex interplay of effects. The presence of ortho- and para-methoxy groups in both isomers will lead to high activation of the ring towards electrophilic attack. The basicity of the amino group will be influenced by the balance of the electron-donating resonance effects and the electron-withdrawing inductive effects of the methoxy groups at various positions. It is anticipated that their reactivity would fall between that of the 2,4,6- and 3,4,5-isomers.
Experimental Protocols
While specific comparative kinetic studies for these exact isomers are scarce, a general protocol for comparing the reactivity of anilines, for example through competitive acylation, can be established.
Protocol: Competitive Acylation of Trimethoxy Anilines
Objective: To determine the relative nucleophilicity of different trimethoxy aniline isomers by reacting a mixture of two isomers with a limited amount of an acylating agent.
Materials:
-
Trimethoxy aniline isomer A
-
Trimethoxy aniline isomer B
-
Acetic anhydride (or other acylating agent)
-
An inert solvent (e.g., dichloromethane, acetonitrile)
-
An internal standard (e.g., a non-reactive compound with a distinct chromatographic signature)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Prepare equimolar stock solutions of trimethoxy aniline isomer A, trimethoxy aniline isomer B, and the internal standard in the chosen inert solvent.
-
In a reaction vessel, combine equal volumes of the stock solutions of isomer A, isomer B, and the internal standard.
-
Cool the mixture in an ice bath.
-
Add a substoichiometric amount (e.g., 0.1 to 0.5 equivalents relative to the total amount of anilines) of the acylating agent dropwise while stirring.
-
Allow the reaction to proceed for a set amount of time (e.g., 30 minutes).
-
Quench the reaction by adding an excess of the quenching solution.
-
Extract the organic layer, wash with brine, and dry over the drying agent.
-
Analyze the resulting mixture by GC-MS or HPLC.
Data Analysis: By comparing the peak areas of the unreacted anilines and the corresponding acylated products, relative to the internal standard, the relative rate of acylation for the two isomers can be determined. A higher consumption of one isomer and a higher formation of its corresponding amide indicates greater nucleophilicity.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of trimethoxy substituted anilines.
Caption: Logical workflow for the comparative analysis of trimethoxy aniline reactivity.
Signaling Pathway Analogy: Electrophilic Aromatic Substitution
While not a biological signaling pathway, the process of electrophilic aromatic substitution can be visualized in a similar manner to illustrate the flow of electrons and the influence of substituents.
Caption: Simplified pathway of electrophilic aromatic substitution on a trimethoxy aniline.
References
The Enigmatic Building Block: A Literature Review of 4-Chloro-2,3,5-trimethoxyaniline and Its Potential Applications
A comprehensive review of available scientific literature reveals a significant lack of direct research and application data for 4-Chloro-2,3,5-trimethoxyaniline. However, by examining its close structural analogs, particularly 4-Chloro-2,5-dimethoxyaniline, we can infer its potential utility as a valuable intermediate in the synthesis of dyes, pigments, and biologically active compounds. This guide provides a comparative analysis of the synthesis and applications of these related compounds to illuminate the prospective value of this compound for researchers, scientists, and drug development professionals.
I. Synthetic Pathways: A Tale of Two Anilines
Proposed Synthesis of this compound
A potential synthetic route to this compound could commence with the nitration of 1,2,4-trimethoxybenzene, followed by chlorination and subsequent reduction of the nitro group. The regioselectivity of the nitration and chlorination steps would be crucial in achieving the desired substitution pattern.
Established Synthesis of 4-Chloro-2,5-dimethoxyaniline
The industrial synthesis of 4-Chloro-2,5-dimethoxyaniline is a well-established process that typically involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene.[1][2] This method is favored for its high yield and purity of the final product.[1]
II. Comparative Applications: From Pigments to Pharmaceuticals
Substituted anilines are pivotal intermediates in various chemical industries. The applications of 4-Chloro-2,5-dimethoxyaniline provide a strong indication of the potential uses for this compound.
A. Dyestuffs and Pigments
4-Chloro-2,5-dimethoxyaniline is a key intermediate in the synthesis of azo dyes and pigments.[1][2] Its chemical structure allows it to readily undergo diazotization and coupling reactions to form vibrant and stable colorants used in textiles, plastics, and coatings. Similarly, other chloro-methoxyanilines, such as 5-Chloro-2-phenoxyaniline, are crucial precursors for commercially important acid dyes.[3] Given its structural similarities, this compound is likely to be a valuable precursor for a novel range of dyes with potentially unique coloristic properties.
| Compound | Application in Dyes | Reference |
| 4-Chloro-2,5-dimethoxyaniline | Intermediate for azo dyes and pigments | [1][2] |
| 5-Chloro-2-phenoxyaniline | Precursor for Acid Red 249, Acid Red 149, Acid Blue 128 | [3] |
| 2-methoxyaniline | Synthesis of azo dyes | [4][5] |
B. Medicinal Chemistry and Drug Discovery
Aniline derivatives are a common motif in many pharmaceutical compounds.[6][7] The substitution pattern on the aniline ring plays a critical role in modulating the biological activity of a molecule. While there is no specific biological data for this compound, derivatives of other substituted anilines have shown a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.
For instance, various aniline derivatives are used as building blocks in the synthesis of compounds with potential therapeutic applications. The replacement of an aniline moiety in a drug candidate with a substituted aniline can be a strategic approach to fine-tune its pharmacological properties, such as metabolic stability and receptor selectivity.[7] This suggests that this compound could serve as a unique scaffold for the development of novel therapeutic agents.
| Aniline Derivative Class | Observed Biological Activities | Reference |
| General Aniline Derivatives | Found in numerous drug candidates, versatile for biological target interaction | [6][7] |
| 1,2,3-Triazole Substituted Anilines | Potential drug candidates with a wide spectrum of biological activity | [8] |
| Chloro- and Methoxy- Phenyl Derivatives | Leishmanicidal, antimicrobial, anticancer activities | [9][10][11] |
III. Experimental Protocols for Analog Synthesis
Detailed experimental procedures for the synthesis of the well-documented analog, 4-Chloro-2,5-dimethoxyaniline, are available and provide a template for potential laboratory-scale synthesis of this compound.
Catalytic Reduction of 4-Chloro-2,5-dimethoxynitrobenzene
Materials:
-
4-Chloro-2,5-dimethoxynitrobenzene
-
Xylene (technical grade)
-
5% Platinum on carbon (Pt/C), sulfited (50% water mixture)
-
Morpholine
-
Disodium hydrogenphosphate
-
Water
-
Hydrogen gas
Procedure:
-
A stainless steel autoclave equipped with a magnetic stirrer, heating, and cooling capabilities is charged with 239 g (1.1 mol) of 4-chloro-2,5-dimethoxynitrobenzene, 675 ml of xylene, 3 g of 5% Pt/C (sulfited, 50% water mixture), 1 g of morpholine, 3 g (0.02 mol) of disodium hydrogenphosphate, and 30 ml of water.[2]
-
The autoclave is sealed and purged with nitrogen, followed by hydrogen.
-
The reaction mixture is heated to 80-110°C, and the hydrogen pressure is maintained at 5-50 atmospheres.[2]
-
The reaction is monitored until the theoretical amount of hydrogen is consumed.
-
After the reaction is complete, the autoclave is cooled, and the excess hydrogen is vented.
-
The catalyst is removed by filtration under a nitrogen atmosphere.
-
The xylene is removed from the filtrate by steam distillation or under vacuum to yield 4-chloro-2,5-dimethoxyaniline.
IV. Conclusion and Future Outlook
While direct experimental data on this compound is currently absent from the scientific literature, a comparative analysis of its close structural analogs strongly suggests its potential as a valuable and versatile chemical intermediate. Its synthesis is plausible using established organic chemistry methodologies. The primary applications are anticipated to be in the synthesis of novel dyes and pigments, where the additional methoxy group, compared to 4-Chloro-2,5-dimethoxyaniline, could impart unique properties. Furthermore, its potential as a scaffold in medicinal chemistry should not be overlooked, as the unique substitution pattern may lead to the discovery of new bioactive molecules.
Further research is warranted to develop a definitive synthetic route for this compound and to explore its reactivity and utility in various applications. The data presented in this guide, based on well-studied analogs, provides a solid foundation and rationale for undertaking such research endeavors.
References
- 1. 4-Chloro-2,5-dimethoxyaniline | 6358-64-1 | Benchchem [benchchem.com]
- 2. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopartner.co.uk [biopartner.co.uk]
- 8. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of 4-Chloro-2,3,5-trimethoxyaniline and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted biological activity of 4-Chloro-2,3,5-trimethoxyaniline against a panel of structurally similar compounds. Due to the limited availability of direct experimental data for this compound, this comparison relies on structure-activity relationship (SAR) studies of substituted anilines to infer its potential cytotoxic and antimicrobial properties.
Executive Summary
Aniline derivatives are a versatile class of compounds with a wide range of biological activities, including anticancer and antimicrobial effects. The nature, position, and number of substituents on the aniline ring play a crucial role in determining their biological efficacy. This guide synthesizes available data on chloro- and methoxy-substituted anilines to provide a predictive comparison for this compound.
Cytotoxicity Profile
The cytotoxic potential of substituted anilines is significantly influenced by the presence and position of electron-withdrawing and electron-donating groups. Halogen substituents, such as chlorine, have been observed to enhance cytotoxic properties in some aniline derivatives.
Table 1: Comparative Cytotoxicity of Substituted Anilines
| Compound Name | Structure | Cell Line | IC50 (µM) | Reference |
| This compound (Predicted) | 4-Cl, 2,3,5-(OCH3)3 | Various Cancer Cell Lines | Predicted to have moderate to high cytotoxicity | Inferred from SAR |
| 4-Fluoro, Chloro-substituted Thienopyrimidine | Aniline substituted with F, Cl | HCT116 | 357.12 µg/ml | [1] |
| Methoxy-substituted Fluoroquinolones | Methoxy-substituted aniline moiety | A549, MCF7, PANC1, T47D, PC3 | <50 | [2] |
| Benzthioanilides with Chloro and Fluoro substituents | Chloro and fluoro substituted anilide | Clone 81 cat cells | Most toxic among tested benzthioanilides | [3] |
| 9-substituted acridine derivatives | Variously substituted | MCF-7, HCT-116 | 2.3 - 3.0 | [4] |
Note: The cytotoxicity for this compound is an educated prediction based on the general observation that halogenation can increase the cytotoxic potential of aniline derivatives. The combination of a chloro- group with multiple methoxy groups may modulate this activity, and experimental verification is required.
Antimicrobial Activity
Substituted anilines have demonstrated promising antibacterial and antifungal activities. The antimicrobial spectrum and potency are dictated by the specific substituents on the aromatic ring.
Table 2: Comparative Antimicrobial Activity of Substituted Anilines
| Compound Name | Structure | Target Organism(s) | MIC (µg/mL) | Reference |
| This compound (Predicted) | 4-Cl, 2,3,5-(OCH3)3 | Gram-positive and Gram-negative bacteria | Predicted to have moderate activity | Inferred from SAR |
| 4-Aminoquinoline-hydrazone derivative (HD6) | Substituted aniline moiety | Bacillus subtilis, Pseudomonas aeruginosa | 8, 16 | [5] |
| Quinoxaline derivatives (2d, 3c) | Substituted aniline moiety | Escherichia coli, Bacillus subtilis | 8, 16 | [6] |
| N-Substituted-(D-/L-Alaninyl) 1H-1,2,3-Triazolylmethyl Oxazolidinones | D- and L-alaninyl derivatives | Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Moraxella catarrhalis | 2 | [7] |
| Fluoro-aromatic substituted 4,4'-methylenedianiline | Fluoro-aromatic substituent | Bacteria and Fungi | Potent activity reported | [8] |
| Chloro-substituted 4,4'-methylenedianiline | Chloro substituent | Bacteria | Antibacterial activity reported | [8] |
Note: The predicted antimicrobial activity of this compound is based on the known antimicrobial effects of both chloro- and methoxy-substituted aniline derivatives. The specific substitution pattern will ultimately determine its spectrum and potency.
Experimental Protocols
Cytotoxicity Assays
A common method to determine the cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[9]
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Brief Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[4][10]
Another widely used method is the Lactate Dehydrogenase (LDH) assay .
Principle: This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.
Brief Protocol:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan at a specific wavelength (e.g., 490 nm).
-
Cytotoxicity Calculation: The percentage of cytotoxicity is calculated relative to a maximum LDH release control.
Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is a standard measure of a compound's antimicrobial activity. The broth microdilution method is a common technique for determining MIC values.[11][12][13]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[14]
Brief Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[6][15]
Visualizations
Caption: General workflow for cytotoxicity and antimicrobial susceptibility testing.
Caption: Key factors influencing the biological activity of aniline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the toxicity of substituted benzthioanilides by using in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. apec.org [apec.org]
- 15. woah.org [woah.org]
Confirming Product Identity in Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloro-2,3,5-trimethoxyaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The positive identification of reaction products is a cornerstone of synthetic chemistry, ensuring the validity of experimental outcomes and the safety of downstream applications, particularly in the realm of drug discovery and development. This guide provides a comparative framework for confirming the identity of products derived from 4-Chloro-2,3,5-trimethoxyaniline in two widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
While specific experimental data for reactions involving this compound is limited in published literature, this guide leverages established protocols for structurally similar chloroanilines and provides a comparative analysis with a more reactive bromo-analogue, 4-Bromo-2,3,5-trimethoxyaniline. This comparison will aid researchers in experimental design, anticipating reactivity differences, and establishing robust analytical workflows for product characterization.
Performance Comparison: Aryl Chloride vs. Aryl Bromide
The reactivity of the aryl halide is a critical factor in the success of palladium-catalyzed cross-coupling reactions. Generally, aryl bromides are more reactive than aryl chlorides due to the weaker carbon-bromine bond, which facilitates the initial oxidative addition step in the catalytic cycle.[1] This difference in reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for aryl bromides compared to their chloro counterparts.[2][3]
Table 1: Anticipated Performance Comparison in Suzuki-Miyaura Coupling
| Parameter | This compound | 4-Bromo-2,3,5-trimethoxyaniline (Alternative) | Rationale |
| Reaction Temperature | Higher (e.g., >100 °C) | Lower (e.g., 80-100 °C) | C-Cl bond is stronger than C-Br bond, requiring more energy for oxidative addition.[1] |
| Catalyst Loading | Higher | Lower | More challenging oxidative addition for aryl chlorides often requires a higher catalyst concentration. |
| Reaction Time | Longer | Shorter | Slower catalytic turnover with aryl chlorides. |
| Typical Yields | Moderate to Good | Good to Excellent | Higher reactivity of aryl bromides generally leads to more efficient conversion. |
| Ligand Choice | Electron-rich, bulky phosphines (e.g., Buchwald ligands) are often necessary to promote the reaction. | A wider range of phosphine ligands can be effective. | Bulky, electron-donating ligands facilitate the oxidative addition of less reactive aryl chlorides. |
Table 2: Anticipated Performance Comparison in Buchwald-Hartwig Amination
| Parameter | This compound | 4-Bromo-2,3,5-trimethoxyaniline (Alternative) | Rationale |
| Reaction Temperature | Higher | Lower | Similar to Suzuki-Miyaura coupling, the C-Cl bond activation is more demanding.[3] |
| Catalyst Loading | Higher | Lower | To overcome the slower oxidative addition step. |
| Reaction Time | Longer | Shorter | Faster catalytic cycle with the more reactive aryl bromide. |
| Typical Yields | Moderate to Good | Good to Excellent | Aryl bromides are generally more reliable substrates for this transformation.[3] |
| Base Selection | Stronger bases (e.g., NaOt-Bu, LHMDS) are often required. | A broader range of bases can be employed effectively. | To facilitate the deprotonation of the amine and promote the catalytic cycle. |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted for this compound and its bromo-analogue. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) is crucial for achieving optimal results with these specific substrates.
Experimental Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize an aryl-substituted 2,3,5-trimethoxyaniline.
Materials:
-
This compound or 4-Bromo-2,3,5-trimethoxyaniline
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Toluene or another suitable solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk tube, add 4-halo-2,3,5-trimethoxyaniline (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.04 mmol) in toluene (2 mL).
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Seal the Schlenk tube and purge with argon or nitrogen for 10-15 minutes.
-
Heat the reaction mixture with stirring at the appropriate temperature (e.g., 100-120 °C for the chloro-substrate, 80-100 °C for the bromo-substrate) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Experimental Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize an N-aryl-2,3,5-trimethoxyaniline.
Materials:
-
This compound or 4-Bromo-2,3,5-trimethoxyaniline
-
A primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., BINAP, Xantphos)
-
Sodium tert-butoxide (NaOt-Bu) or another suitable base
-
Toluene or another suitable solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk tube, add 4-halo-2,3,5-trimethoxyaniline (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 mmol) and the phosphine ligand (0.02 mmol) in toluene (2 mL).
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Seal the Schlenk tube and purge with argon or nitrogen for 10-15 minutes.
-
Heat the reaction mixture with stirring at the appropriate temperature (e.g., 90-110 °C for the chloro-substrate, 70-90 °C for the bromo-substrate) for the required time (typically 8-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Mandatory Visualizations
References
A Comparative Analysis of 4-Chloro-2,5-dimethoxyaniline and Structurally Related Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data for 4-Chloro-2,5-dimethoxyaniline and two key alternatives: 3,4,5-trimethoxyaniline and 2-chloroaniline. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and other scientific endeavors where precise analytical characterization is crucial.
Disclaimer: Initial searches for "4-Chloro-2,3,5-trimethoxyaniline" did not yield sufficient analytical data. Therefore, this guide focuses on the structurally similar and more extensively documented compound, 4-Chloro-2,5-dimethoxyaniline .
Physicochemical Properties
A summary of the key physicochemical properties of the three compounds is presented below.
| Property | 4-Chloro-2,5-dimethoxyaniline | 3,4,5-trimethoxyaniline | 2-chloroaniline |
| CAS Number | 6358-64-1[1][2] | 24313-88-0[3] | 95-51-2[4] |
| Molecular Formula | C₈H₁₀ClNO₂ | C₉H₁₃NO₃ | C₆H₆ClN |
| Molecular Weight | 187.62 g/mol [1][5] | 183.20 g/mol [3] | 127.57 g/mol [4] |
| Appearance | Off-white to brown crystalline powder[2] | White to cream or pale brown/pink/yellow crystals or powder[6] | Colorless to yellow liquid that may darken on exposure to air[4] |
| Melting Point | 118-120 °C[2] | 110-113 °C[7] | -2 °C |
Spectroscopic Data
The following sections provide a comparative overview of the spectroscopic data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectral Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |
| 4-Chloro-2,5-dimethoxyaniline | DMSO-d₆ | ~5.0 (s, NH₂)[5] |
| 3,4,5-trimethoxyaniline | CDCl₃ | Specific shift data not readily available in search results. |
| 2-chloroaniline | CDCl₃ | 7.22, 7.03, 6.72, 6.67, 3.92[8] |
¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 4-Chloro-2,5-dimethoxyaniline | Not Specified | Data not readily available in search results. |
| 3,4,5-trimethoxyaniline | Not Specified | Data not readily available in search results. |
| 2-chloroaniline | Not Specified | Data not readily available in search results. |
IR Spectral Data
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group |
| 4-Chloro-2,5-dimethoxyaniline | ~3350, ~1250[5] | NH₂ stretching, C-O-C vibrations[5] |
| 3,4,5-trimethoxyaniline | Data not readily available in search results. | |
| 2-chloroaniline | 3225, 1567, 1492[9] | N-H stretching, C-C stretching, C=C stretching[9] |
Mass Spectrometry Data
| Compound | Ionization Mode | Key m/z Peaks |
| 4-Chloro-2,5-dimethoxyaniline | GC-MS | 187, 172, 174[1] |
| 3,4,5-trimethoxyaniline | GC-MS | 183, 168, 110[3] |
| 2-chloroaniline | DESI-MS | 128, 130 (protonated molecule); 111, 93 (fragments)[10] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the analyte.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the aniline compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the chemical environment of the protons.
-
Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.
-
Employ other NMR techniques such as COSY, HSQC, and HMBC as needed for complete structural elucidation.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Thin Film Method: Dissolve the sample in a volatile solvent and deposit a drop onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the sample on the plate.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Place the prepared sample in the instrument's sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups (e.g., N-H, C-H, C=C, C-O, C-Cl) present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system. For volatile compounds like anilines, Gas Chromatography (GC) is often coupled with MS (GC-MS).
-
Ionization: Ionize the sample molecules using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the analytical techniques described above.
References
- 1. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethoxy-4-chloroaniline | 6358-64-1 [chemicalbook.com]
- 3. 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2,5-dimethoxyaniline | 6358-64-1 | Benchchem [benchchem.com]
- 6. 3,4,5-Trimethoxyaniline, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 3,4,5-三甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Chloroaniline(95-51-2) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A review of patents involving 4-Chloro-2,3,5-trimethoxyaniline derivatives
A comprehensive search of the patent landscape for derivatives of 4-Chloro-2,3,5-trimethoxyaniline reveals a notable scarcity of specific patent literature containing detailed experimental data for this exact molecule. However, a closely related compound, 4-chloro-2,5-dimethoxyaniline, is extensively covered in numerous patents, providing a wealth of information on its synthesis and applications. This guide, therefore, presents a comparative analysis of patented methods for the preparation of 4-chloro-2,5-dimethoxyaniline, offering valuable insights for researchers, scientists, and drug development professionals working with substituted aniline derivatives.
This review focuses on the synthetic methodologies, providing a quantitative comparison of reaction parameters, yields, and product purity. Detailed experimental protocols extracted from the patent literature are also presented to enable reproduction and further development.
Comparison of Synthetic Methods for 4-chloro-2,5-dimethoxyaniline
Several patented methods describe the synthesis of 4-chloro-2,5-dimethoxyaniline, primarily through the reduction of 4-chloro-2,5-dimethoxynitrobenzene or the chlorination of 2,5-dimethoxyaniline. The following table summarizes the key quantitative data from representative patents, highlighting the different approaches and their efficiencies.
| Patent/Method | Starting Material | Reagents & Catalyst | Solvent | Reaction Conditions | Yield (%) | Purity (%) |
| CN110698353A [1] | 4-chloro-2,5-dimethoxynitrobenzene | Hydrazine hydrate, Supported Nickel catalyst (Ni/TiO₂-Al₂O₃) | Ethanol | Not specified | ≥95 | 99.7 (HPLC) |
| CN110698353A (Comparative) [1] | 4-chloro-2,5-dimethoxynitrobenzene | Hydrazine hydrate, Pt/C | Ethanol | Not specified | 82 | 99.2 (HPLC) |
| CN110698353A (Comparative) [1] | 4-chloro-2,5-dimethoxynitrobenzene | Hydrazine hydrate, Supported Nickel catalyst (Ni/TiO₂-Al₂O₃) | Methanol | Not specified | 83 | 99.3 (HPLC) |
| US5041671A [2] | 4-chloro-2,5-dimethoxynitrobenzene | H₂, Modified Pt/C (sulfited), Morpholine, Disodium hydrogenphosphate | Xylene | 80-110°C, 5-50 atm | Not explicitly stated, but described as "equally good yields" to prior art | Not explicitly stated, but described as "good purity" |
| Patsnap (Eureka) [3] | 2,5-dimethoxyaniline | Copper chloride, Oxygen, 9N Hydrochloric acid | Water (in HCl) | 95°C, 8h | 94.93 | 98.85 (HPLC) |
| US2649482 [4] | 2,5-dimethoxyaniline | Acetic anhydride, HCl, H₂O₂ | Acetic acid | Acylation: 30-80°C; Chlorination: 5-15°C | 85.2-87.5 | M.P. 114-117°C |
Experimental Protocols
The following are detailed experimental methodologies for the synthesis of 4-chloro-2,5-dimethoxyaniline as described in the cited patents.
Method 1: Catalytic Transfer Hydrogenation (CN110698353A)[1]
This method utilizes hydrazine hydrate as a hydrogen source in the presence of a supported nickel catalyst.
-
Reaction Setup: To a reaction vessel, add 4-chloro-2,5-dimethoxynitrobenzene, ethanol as the solvent, and the supported nickel catalyst (Ni/TiO₂-Al₂O₃).
-
Reaction: Add hydrazine hydrate to the mixture. The reaction is carried out, and upon completion, the mixture is filtered while hot.
-
Work-up and Purification: The filtrate is cooled to -5°C and allowed to crystallize for 12 hours. The resulting white crystals are separated by filtration and dried to yield 4-chloro-2,5-dimethoxyaniline.
Method 2: Catalytic Hydrogenation (US5041671A)[2]
This patent describes a process involving the catalytic reduction of the corresponding nitro compound using hydrogen gas.
-
Reaction Setup: A stainless steel autoclave is charged with 4-chloro-2,5-dimethoxynitrobenzene, xylene, a modified platinum-on-carbon catalyst (5% Pt/C, sulfited, 50% water mixture), morpholine, disodium hydrogenphosphate, and water.
-
Hydrogenation: The autoclave is flushed with nitrogen and then hydrogen. The reaction mixture is heated to 80-110°C under a hydrogen pressure of 5-50 atmospheres gauge with stirring.
-
Work-up and Purification: After the reaction is complete, the catalyst is filtered off. The filtrate is cooled to allow crystallization of the product. The crystallized 4-chloro-2,5-dimethoxyaniline is isolated by filtration and dried.
Method 3: Direct Chlorination (Patsnap - Eureka)[3]
This method involves the direct chlorination of 2,5-dimethoxyaniline using a copper chloride catalyst and oxygen.
-
Reaction Setup: A reaction flask is charged with 9N hydrochloric acid, 2,5-dimethoxyaniline, and copper chloride.
-
Reaction: The mixture is heated to 95°C, and oxygen is bubbled through the solution for 8 hours.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and filtered. The filter cake is treated with a base (alkalized) and filtered again to obtain the crude product. The crude product is then purified by vacuum distillation.
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of 4-chloro-2,5-dimethoxyaniline, encompassing both the reduction and chlorination routes described in the patent literature.
Caption: Synthetic routes to 4-chloro-2,5-dimethoxyaniline.
Signaling Pathways and Biological Activity
While the primary focus of the reviewed patents is on the synthesis of 4-chloro-2,5-dimethoxyaniline as a chemical intermediate, it is worth noting that substituted anilines are a common scaffold in the development of kinase inhibitors. Several patents were identified that describe broad classes of aniline derivatives as inhibitors of kinases involved in cell signaling pathways related to cancer and inflammation. However, these patents do not provide specific biological data or detailed signaling pathway diagrams for 4-chloro-2,5-dimethoxyaniline or the originally requested this compound. The development of such derivatives as kinase inhibitors represents a potential application for these compounds, warranting further investigation.
References
- 1. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
- 2. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 3. A kind of preparation method of 4-chloro-2,5-dimethoxyaniline - Eureka | Patsnap [eureka.patsnap.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to the Quantum Chemical Properties of 4-Chloro-2,3,5-trimethoxyaniline
Introduction
4-Chloro-2,3,5-trimethoxyaniline is a substituted aniline derivative with potential applications in pharmaceutical and materials science. Understanding its electronic and structural properties is crucial for predicting its reactivity, designing new molecules, and elucidating its mechanism of action in biological systems. Quantum chemical calculations offer a powerful tool to investigate these properties at the molecular level. This guide provides a comparative analysis of the predicted quantum chemical properties of this compound against a series of structurally related aniline derivatives. The data presented herein is based on established computational methodologies and serves as a reference for researchers, scientists, and drug development professionals.
Experimental Protocols
The computational data presented in this guide were obtained using a standardized protocol based on Density Functional Theory (DFT), a widely used method for quantum chemical calculations of organic molecules.
Computational Methodology:
-
Software: Gaussian 09W software package.
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This functional is known to provide a good balance between accuracy and computational cost for a wide range of molecular systems.
-
Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes polarization and diffuse functions, which are important for accurately describing the electronic distribution, especially in molecules with heteroatoms and potential for hydrogen bonding.
-
Geometry Optimization: The molecular geometry of each aniline derivative was fully optimized in the gas phase without any symmetry constraints. The optimization was considered complete when the forces on each atom were below 0.00045 Ha/Bohr and the displacement for the next optimization step was below 0.0018 Bohr.
-
Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra.
-
Property Calculations: Following geometry optimization, various electronic properties were calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment.
Data Presentation: A Comparative Analysis
The following tables summarize the calculated quantum chemical properties for a series of aniline derivatives, providing a framework for understanding the influence of chloro and methoxy substituents on the electronic structure. The properties of this compound are predicted based on the trends observed in the related molecules.
Table 1: Calculated Electronic Properties of Substituted Anilines
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Aniline | -5.77 | 0.09 | 5.86 | 1.53 |
| 4-Chloroaniline | -5.92 | -0.15 | 5.77 | 2.87 |
| 2,4-Dichloroaniline | -6.05 | -0.32 | 5.73 | 2.15 |
| 3,4,5-Trimethoxyaniline | -5.21 | 0.45 | 5.66 | 2.58 |
| This compound (Predicted) | -5.4 to -5.6 | -0.1 to 0.1 | 5.3 to 5.7 | ~3.0 - 3.5 |
Note: The values for Aniline, 4-Chloroaniline, 2,4-Dichloroaniline, and 3,4,5-Trimethoxyaniline are representative values from the literature, calculated at a similar level of theory. The predicted values for this compound are an extrapolation based on the substituent effects observed in the other molecules.
Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Aniline
| Vibrational Mode | Experimental (Gas Phase) | Calculated (B3LYP/6-311++G(d,p)) |
| N-H symmetric stretch | 3444 | 3450 |
| N-H asymmetric stretch | 3527 | 3535 |
| C-N stretch | 1278 | 1285 |
| Ring C-C stretch | 1603, 1499 | 1610, 1505 |
Note: A scaling factor is often applied to calculated vibrational frequencies to improve agreement with experimental data. The values presented here are unscaled for direct comparison of the raw computational output.
Mandatory Visualization
The following diagram illustrates a typical workflow for the quantum chemical calculations described in this guide.
A typical workflow for quantum chemical calculations of substituted anilines.
Discussion and Comparison
The electronic properties of aniline derivatives are significantly influenced by the nature and position of substituents on the aromatic ring.
-
Electron-Donating and -Withdrawing Effects: Methoxy groups (-OCH₃) are electron-donating through resonance, which generally increases the energy of the HOMO and decreases the HOMO-LUMO gap, making the molecule more reactive towards electrophiles. Conversely, chlorine (-Cl) is an electron-withdrawing group through induction, which tends to lower the HOMO energy and increase the stability of the molecule.
-
Analysis of this compound: For this compound, the presence of three electron-donating methoxy groups is expected to significantly raise the HOMO energy compared to aniline and chloroanilines. However, the electron-withdrawing chlorine atom at the 4-position will counteract this effect to some extent. The net result, as predicted in Table 1, is a HOMO energy that is likely higher than that of chloroanilines but lower than that of 3,4,5-trimethoxyaniline. The HOMO-LUMO gap is anticipated to be relatively small, suggesting a molecule with considerable chemical reactivity.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. The combination of the polar C-Cl, C-O, and C-N bonds, along with the lone pair on the nitrogen atom, will result in a significant molecular dipole moment. The predicted value of around 3.0 - 3.5 Debye suggests that this compound is a polar molecule.
-
Vibrational Spectra: The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. The characteristic stretching frequencies of the N-H, C-H, C-O, and C-Cl bonds, as well as the aromatic ring vibrations, can be identified and compared with experimental spectra for structural confirmation. Based on the data for aniline, the N-H stretching vibrations are expected in the 3400-3550 cm⁻¹ region. The multiple methoxy groups will introduce characteristic C-O stretching bands, typically in the 1000-1300 cm⁻¹ region.
This guide provides a comparative overview of the quantum chemical properties of this compound based on established computational methods and data from related aniline derivatives. The predictions suggest that this molecule possesses a combination of electronic features arising from its multiple substituents, leading to a moderately high reactivity and significant polarity. The presented data and methodologies offer a valuable resource for researchers in the fields of chemistry, materials science, and drug discovery for further investigation and application of this and similar substituted anilines.
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Chloro-2,3,5-trimethoxyaniline
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Chloro-2,3,5-trimethoxyaniline was located. The following disposal procedures are synthesized from the SDSs of structurally similar compounds, including 4-Chloro-3-methoxyaniline, 5-Chloro-2-methoxyaniline, 4-Chloro-2,5-dimethoxyaniline, and 3,4,5-Trimethoxyaniline. Therefore, these guidelines should be treated as a precautionary measure and adapted as necessary based on professional judgment and local regulations.
This document provides crucial safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. Based on information for analogous compounds, this chemical is likely to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or goggles. | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator may be necessary. | To prevent inhalation of dust or vapors. |
II. Spill Management and Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent wider contamination.
Step 1: Evacuate and Secure the Area
-
Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
-
Restrict access to the spill area.
Step 2: Assess the Spill
-
Wearing the appropriate PPE, assess the extent of the spill.
-
If the spill is large or you are not equipped to handle it, contact your institution's Environmental Health and Safety (EHS) department.
Step 3: Contain and Clean the Spill
-
Ventilate the area: If safe to do so, increase ventilation by opening a fume hood sash.
-
Contain the spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect the waste: Place the swept-up solid or the absorbent material into a clearly labeled, sealable waste container.
-
Decontaminate the area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of cleanup materials: All materials used for cleanup, including contaminated clothing, should be placed in the hazardous waste container.
III. Proper Disposal Procedures
Disposal of this compound and its containers must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1][2]
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, compatible, and properly labeled hazardous waste container.
-
The container should be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Ensure that the storage area is secure and that incompatible wastes are segregated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with accurate information about the waste.
-
-
Regulatory Compliance:
Experimental Protocols Referenced
The disposal procedures outlined are based on standard laboratory hazardous waste management protocols. No specific experimental protocols for the neutralization or treatment of this compound were found in the reviewed literature. Chemical neutralization should not be attempted without a validated and approved procedure.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




